molecular formula C28H32N2O7 B8103886 DBCO-NHCO-PEG3-acid

DBCO-NHCO-PEG3-acid

Cat. No.: B8103886
M. Wt: 508.6 g/mol
InChI Key: DFWYJBUGZUVHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-NHCO-PEG3-acid is a useful research compound. Its molecular formula is C28H32N2O7 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O7/c31-26(12-15-35-17-19-37-20-18-36-16-13-28(33)34)29-14-11-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21H2,(H,29,31)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYJBUGZUVHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG3-acid: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-NHCO-PEG3-acid is a versatile, heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, chemical biology, and drug development. This molecule incorporates three key functional components: a dibenzocyclooctyne (DBCO) group, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique architecture enables a two-step conjugation strategy, allowing for the precise and efficient linkage of diverse molecular entities. The DBCO moiety facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction with high specificity and biocompatibility. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines, commonly found on the surface of proteins and other biomolecules. The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also provided.

Core Concepts: Structure and Functionality

This compound is a molecule meticulously designed for advanced bioconjugation applications. Its functionality is derived from its three distinct components:

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive engine for copper-free "click chemistry."[1] Its high ring strain allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2] This bioorthogonal nature makes it ideal for use in complex biological systems, including live cells.[1]

  • Polyethylene Glycol (PEG3) Spacer: The three-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker is crucial for enhancing the water solubility of the molecule and its conjugates, which is particularly important when working with hydrophobic drugs or proteins.[3] It also serves to minimize steric hindrance between the conjugated molecules, allowing for proper folding and function.

  • Carboxylic Acid (-COOH): This terminal functional group is a versatile handle for conjugation. It can be activated to react with primary amines, such as those on the lysine residues of proteins, to form stable amide bonds.[2] This allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules.

The strategic combination of these components makes this compound a powerful tool for linking different molecules with high efficiency and specificity, particularly in the construction of complex biomolecular architectures like PROTACs.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₂N₂O₇
Molecular Weight 508.57 g/mol
Purity Typically >96% (as determined by HPLC)
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated

Synthesis of this compound

  • Amide Coupling: The synthesis begins with the reaction of a commercially available DBCO-amine with a PEG linker that has a terminal carboxylic acid and a protected amine (e.g., Boc-NH-PEG3-COOH). This amide bond formation is usually facilitated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker is then removed using a strong acid, typically trifluoroacetic acid (TFA), to yield the final this compound product.

The overall synthetic workflow is depicted below:

G cluster_synthesis Synthesis of this compound DBCO_amine DBCO-amine Amide_coupling Amide Coupling (HATU, DIPEA) DBCO_amine->Amide_coupling Boc_PEG_acid Boc-NH-PEG3-COOH Boc_PEG_acid->Amide_coupling Boc_protected_intermediate Boc-NH-PEG3-CO-NH-DBCO Amide_coupling->Boc_protected_intermediate Deprotection Boc Deprotection (TFA) Boc_protected_intermediate->Deprotection Final_product This compound Deprotection->Final_product PROTAC_Pathway cluster_PROTAC PROTAC-Mediated Protein Degradation PROTAC PROTAC (DBCO-linker based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited by Ternary_Complex->PROTAC PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub transfer E2->Ternary_Complex Ub transfer to POI Ub Ubiquitin (Ub) Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->Ub Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides G cluster_workflow Experimental Workflow start Start activate_linker Activate this compound (EDC/NHS) start->activate_linker conjugate_protein Conjugate to Amine-containing Protein activate_linker->conjugate_protein quench Quench Reaction conjugate_protein->quench purify1 Purify DBCO-Protein quench->purify1 click_reaction SPAAC Click Reaction with Azide-Molecule purify1->click_reaction purify2 Purify Final Conjugate (Optional) click_reaction->purify2 end End purify2->end

References

An In-depth Technical Guide to the Mechanism and Application of DBCO-NHCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG3-acid, a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and proteomics. We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its role in complex biological pathways.

Core Concepts: Structure and Functionality

This compound is a precisely engineered molecule consisting of three key functional moieties, each contributing to its versatility and efficacy in bioconjugation strategies.

  • Dibenzocyclooctyne (DBCO): This is a sterically strained alkyne that lies at the heart of the linker's reactivity. The significant ring strain within the cyclooctyne ring allows it to undergo a highly efficient and selective reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of copper-free click chemistry. The bioorthogonal nature of this reaction—meaning it can proceed within a complex biological milieu without interfering with native biochemical processes—makes it ideal for in vivo and in vitro applications.[1]

  • Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker imparts several desirable properties to the molecule and its subsequent conjugates. It enhances aqueous solubility, a critical factor when working with biomolecules, and helps to prevent aggregation. Furthermore, the PEG spacer provides steric hindrance, minimizing potential interference between the conjugated molecules and improving their functional presentation.[2]

  • Carboxylic Acid (-COOH): This terminal functional group provides the primary point of attachment to a wide array of biomolecules. The carboxylic acid can be chemically activated to react with primary amines, such as the side chains of lysine residues found on the surface of proteins, to form stable amide bonds. This allows for the covalent linkage of the DBCO moiety to proteins, antibodies, and other amine-containing molecules of interest.

The synergistic combination of these three components makes this compound a powerful tool for the precise and stable linkage of different molecular entities.

Mechanism of Action: A Two-Step Conjugation Process

The utility of this compound is realized through a sequential, two-step conjugation strategy. This process allows for the controlled and specific labeling of a target molecule, followed by its subsequent attachment to a second molecule of interest.

Step 1: Amine Acylation

The initial step involves the covalent attachment of the this compound linker to an amine-containing biomolecule. This is typically achieved by activating the terminal carboxylic acid group using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated NHS ester of the linker then readily reacts with primary amines on the target biomolecule to form a stable amide bond. This results in a DBCO-functionalized biomolecule.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the biomolecule is functionalized with the DBCO group, it can be reacted with a second molecule that has been modified to contain an azide group. The inherent ring strain of the DBCO moiety drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage. This copper-free click chemistry reaction is highly efficient and proceeds rapidly under mild, aqueous conditions, making it exceptionally well-suited for biological applications.[3]

Quantitative Data

The efficiency of the SPAAC reaction is a key performance parameter. The reaction kinetics are typically described by the second-order rate constant (k₂).

ParameterValueReferences
Molecular Formula C₂₈H₃₂N₂O₇
Molecular Weight 508.56 g/mol
Purity Typically >95% (as determined by HPLC)
Second-Order Rate Constant (k₂) for DBCO derivatives with azides 10⁻² to 1 M⁻¹s⁻¹[4]
Example Second-Order Rate Constant (k₂) for a DBCO-functionalized peptide with an azide 0.34 M⁻¹s⁻¹[5]

Note: The specific reaction rate can be influenced by factors such as the solvent, pH, temperature, and the electronic properties of the azide.

Applications in Proteolysis-Targeting Chimeras (PROTACs)

A prominent application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to selectively degrade target proteins within cells by hijacking the body's own ubiquitin-proteasome system.

A PROTAC molecule consists of two distinct ligands connected by a linker. One ligand binds to a target protein of interest, while the other binds to an E3 ubiquitin ligase. The linker, for which this compound can be a key component, bridges these two ligands. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein. This polyubiquitin tag marks the protein for degradation by the 26S proteasome.

Signaling Pathway of PROTAC Action

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols are adapted for this compound from established procedures for similar linkers and provide a general framework. Optimization may be required for specific applications.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines the steps to conjugate this compound to a protein via its primary amine groups.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activate the Carboxylic Acid:

    • In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Prepare the Protein:

    • If necessary, exchange the buffer of the protein solution to the Conjugation Buffer using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Conjugate DBCO-linker to the Protein:

    • Immediately add the activated DBCO-linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the DBCO-labeled Protein:

    • Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Copper-Free Click Chemistry Reaction (SPAAC)

This protocol describes the reaction between the DBCO-conjugated protein and an azide-containing molecule.

Materials:

  • DBCO-conjugated protein

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4 or other suitable amine- and azide-free buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • The DBCO-conjugated protein should already be in a suitable buffer from the previous step.

  • Perform the Click Reaction:

    • Add the azide-containing molecule to the DBCO-conjugated protein solution. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purify the Final Conjugate (if necessary):

    • If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start Activate 1. Activate this compound (EDC/NHS) Start->Activate Conjugate 3. Conjugate Activated Linker to Protein Activate->Conjugate Protein_Prep 2. Prepare Amine-Containing Protein Protein_Prep->Conjugate Quench 4. Quench Reaction Conjugate->Quench Purify1 5. Purify DBCO-Labeled Protein Quench->Purify1 Click 6. Perform SPAAC Reaction with Azide-Molecule Purify1->Click Purify2 7. Purify Final Conjugate (Optional) Click->Purify2 End End Purify2->End

Caption: A typical experimental workflow for bioconjugation.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for advanced bioconjugation applications. Its well-defined structure, combining a highly reactive DBCO group for copper-free click chemistry, a solubilizing PEG spacer, and a functionalizable carboxylic acid, enables the precise and efficient construction of complex biomolecular architectures. The methodologies and conceptual frameworks provided in this guide are intended to empower researchers to leverage the full potential of this reagent in their drug development and scientific discovery endeavors.

References

The Nexus of Precision and Biology: An In-depth Technical Guide to DBCO Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the quest for highly efficient, specific, and biocompatible chemical reactions is paramount. The advent of click chemistry, and particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field. At the heart of this transformation lies the dibenzocyclooctyne (DBCO) linker, a powerful tool that enables the precise covalent ligation of molecules in complex biological environments. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding DBCO linkers, offering a valuable resource for professionals in research and drug development.

The Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO linkers are instrumental in SPAAC, a bioorthogonal reaction that occurs between a strained cyclooctyne (like DBCO) and an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] The driving force behind this reaction is the high ring strain of the DBCO molecule, which significantly lowers the activation energy of the cycloaddition, obviating the need for the cytotoxic copper(I) catalyst used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This copper-free nature is the most significant advantage of SPAAC, making it exceptionally well-suited for applications in living systems.

The reaction is highly specific and bioorthogonal, meaning the DBCO and azide groups do not interact with or interfere with native biochemical processes within living cells. This exquisite selectivity ensures that the conjugation occurs only between the intended molecular partners, enabling precise labeling and engineering of biomolecules in vitro and in vivo.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions DBCO DBCO (Dibenzocyclooctyne) (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide-modified Molecule (R-N3) Azide->Triazole Strain-Promoted [3+2] Cycloaddition Condition1 Copper-Free Condition2 Physiological pH and Temperature Condition3 Aqueous Buffers

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Advantages of DBCO Linkers

The unique properties of DBCO linkers offer several distinct advantages in bioconjugation:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes DBCO-mediated SPAAC ideal for use in living cells, tissues, and whole organisms.

  • High Efficiency and Fast Kinetics: The reaction between DBCO and azides is highly efficient, often proceeding to completion with high yields in a short amount of time at room temperature. Some reactions can be completed in under 5 minutes.

  • Bioorthogonality: DBCO and azide functional groups are abiotic and do not cross-react with naturally occurring functionalities in biological systems, ensuring high specificity and minimizing side reactions.

  • Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product under physiological conditions. Both DBCO and azide functional groups also exhibit long-term stability on biomolecules prior to conjugation.

Applications in Research and Drug Development

The versatility of DBCO linkers has led to their widespread adoption in numerous applications, including:

Bioconjugation and Labeling

DBCO linkers are extensively used to attach probes, such as fluorophores, biotin, or other tags, to biomolecules like proteins, nucleic acids, and glycans. This enables a wide range of applications, from tracking cellular processes to purifying specific biomolecules. A common strategy involves the metabolic labeling of cellular glycans with an azide-containing sugar, followed by the covalent attachment of a DBCO-conjugated probe for detection.

Drug Delivery and Antibody-Drug Conjugates (ADCs)

A particularly impactful application of DBCO linkers is in the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). ADCs combine the antigen-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. DBCO linkers facilitate the precise attachment of the drug payload to the antibody. The use of a DBCO-based linker that incorporates a cleavable peptide sequence (e.g., Val-Cit) allows for the specific release of the cytotoxic drug inside tumor cells by lysosomal proteases like cathepsin B.

ADC_Synthesis_Workflow cluster_antibody_mod Step 1: Antibody Modification cluster_payload_conj Step 2: Payload Conjugation (SPAAC) cluster_purification Step 3: Purification Antibody Monoclonal Antibody (with primary amines) DBCO_Antibody DBCO-Functionalized Antibody Antibody->DBCO_Antibody Reaction with NHS ester DBCO_Linker DBCO-Linker-NHS Ester DBCO_Linker->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC Copper-Free Click Chemistry Azide_Payload Azide-Modified Cytotoxic Drug Azide_Payload->ADC Purification Purification (e.g., SEC, Dialysis) ADC->Purification

General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO linker.
In Vivo Imaging

The biocompatibility of DBCO-mediated click chemistry makes it a powerful tool for in vivo imaging. By conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting molecules using DBCO linkers, researchers can visualize and track biological processes in living organisms with high specificity. For instance, tumor cells can be metabolically labeled with azide groups, followed by the administration of a DBCO-conjugated imaging agent for targeted tumor imaging.

Quantitative Data for Experimental Design

The efficiency of DBCO click chemistry can be influenced by several factors. The following tables summarize key quantitative data to guide reaction optimization.

Table 1: General Reaction Parameters for DBCO-Azide Conjugation

ParameterRecommended ValueSource(s)
Molar Excess (DBCO to Azide)1.5 - 4 fold
Molar Excess (Azide to DBCO)1.5 - 3 fold
Reaction Temperature4°C to 37°C
Reaction Time< 5 minutes to 24 hours
Optimal pH7.0 - 9.0
SolventAqueous buffer (e.g., PBS)

Table 2: Parameters for Antibody Labeling with DBCO-NHS Ester

ParameterRecommended ValueSource(s)
Molar Excess (DBCO-NHS to Antibody)5 - 30 fold
Antibody Concentration1 - 10 mg/mL
Reaction Time30 - 60 minutes
Reaction TemperatureRoom Temperature
Quenching ReagentTris or Glycine

Table 3: Stability of DBCO-Conjugates

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability ConsiderationsSource(s)
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.
BCN-Azide (SPAAC)BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.
Maleimide-ThiolMaleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.
Amide BondNHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.
Note: Stability can be influenced by the specific molecular context and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO linkers.

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 20% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration). Store the purified conjugate at 4°C or frozen at -20°C or -80°C. Note that the reactivity of the DBCO group can decrease over time.

Protein_Labeling_Workflow Start Start: Protein in Amine-Free Buffer Prepare_DBCO Prepare fresh DBCO-NHS Ester Stock Solution Start->Prepare_DBCO React Incubate Protein with DBCO-NHS Ester (RT, 30-60 min) Start->React Prepare_DBCO->React Quench Quench Reaction (Tris or Glycine) React->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Characterize Characterize (DOL) and Store Purify->Characterize End End: Purified DBCO-labeled Protein Characterize->End

Experimental workflow for labeling a protein with a DBCO-NHS ester.
Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer. A 1.5- to 4-fold molar excess of the DBCO-containing molecule is often used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction times can be extended to improve efficiency.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

  • Analysis and Storage: Analyze the formation of the conjugate using techniques like SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting biomolecule. Store the purified conjugate under appropriate conditions.

Protocol 3: Cell Surface Labeling for Flow Cytometry

This protocol outlines a two-step method for labeling the surface of live cells for analysis by flow cytometry.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • DBCO-conjugated fluorophore

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing sugar for 1-3 days. The optimal concentration of the sugar and incubation time should be determined for each cell line. This step incorporates azide groups into the cell surface glycans.

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them twice with PBS to remove any unincorporated azide sugar.

  • DBCO-Fluorophore Labeling:

    • Resuspend the cells in fresh culture medium or PBS containing the DBCO-conjugated fluorophore at a predetermined optimal concentration (e.g., 15 µM).

    • Incubate the cells for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

    • Resuspend the cells in a suitable buffer for flow cytometry and analyze using the appropriate laser and filter set for the chosen fluorophore.

Conclusion

DBCO linkers, through their central role in strain-promoted azide-alkyne cycloaddition, have become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. Their biocompatibility, efficiency, and specificity have enabled unprecedented advancements in bioconjugation, targeted therapeutics, and cellular imaging. By understanding the core principles and leveraging the detailed protocols provided in this guide, the scientific community can continue to unlock the full potential of DBCO-mediated click chemistry to address complex biological questions and develop the next generation of diagnostics and therapeutics.

References

An In-depth Technical Guide to DBCO-NHCO-PEG3-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Amido-Triethylene Glycol-Carboxylic Acid (DBCO-NHCO-PEG3-acid), a heterobifunctional linker designed for advanced bioconjugation applications. Leveraging the principles of copper-free click chemistry, this reagent offers a powerful tool for the precise and stable covalent linkage of biomolecules.

Introduction to DBCO-Mediated Bioconjugation

Bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. A pivotal advancement in this field is the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding.[1] A key example of this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2][3]

The primary advantage of SPAAC is its biocompatibility; it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a requirement for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This makes DBCO-based linkers ideal for applications involving living cells and in vivo systems.[4]

This compound is a versatile linker that embodies the key features of this advanced conjugation chemistry. It possesses a DBCO group for copper-free click chemistry, a terminal carboxylic acid for conjugation to amine-containing molecules, and a hydrophilic triethylene glycol (PEG3) spacer.

Core Properties of this compound

This compound is meticulously designed to offer a balance of reactivity, stability, and favorable physicochemical properties.

Key Structural Features:

  • Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for the SPAAC reaction with azide-modified molecules. The inherent ring strain of the DBCO moiety significantly lowers the activation energy for the cycloaddition, enabling rapid kinetics at physiological temperatures.

  • Carboxylic Acid (-COOH) Group: This functional group provides a convenient point of attachment to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as with EDC and NHS.

  • PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate. This is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation. The PEG spacer also provides a flexible linkage, which can minimize steric hindrance between the conjugated molecules.

The following diagram illustrates the logical relationship of the functional components of this compound.

A This compound B DBCO Group (Strain-Promoted Alkyne) A->B contains C PEG3 Spacer (Hydrophilic Linker) A->C contains D Carboxylic Acid Group (-COOH) A->D contains E Reacts with Azides (SPAAC) B->E enables F Enhances Solubility & Reduces Steric Hindrance C->F provides G Reacts with Amines (e.g., on Proteins) D->G enables

Functional Components of this compound

Quantitative Data Summary

The following tables summarize the key quantitative properties and reaction parameters for this compound and related DBCO linkers. It is important to note that some data is derived from the closely related DBCO-NHCO-PEG4-acid due to the limited availability of specific data for the PEG3 variant.

PropertyValue
Chemical Formula C₂₈H₃₂N₂O₇
Molecular Weight 508.57 g/mol
Purity Typically ≥95% (by HPLC)
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated
ParameterRecommended Conditions
Second-Order Rate Constant (k₂) for DBCO-azide reaction 0.34 M⁻¹s⁻¹ (in HBS buffer, pH 7.4, 25°C)
Molar Excess for Amine Conjugation (Linker:Biomolecule) 10 to 20-fold excess of the linker
Molar Excess for SPAAC (DBCO-biomolecule:Azide-biomolecule) 1.5 to 3-fold excess of one reactant
Reaction Temperature for Amine Conjugation Room Temperature (20-25°C) or 4°C
Reaction Temperature for SPAAC 4°C to 37°C
Reaction Time for Amine Conjugation 2 hours to overnight
Reaction Time for SPAAC 2 to 12 hours

Experimental Protocols

The use of this compound typically involves a two-step bioconjugation process. The first step is the conjugation of the linker to an amine-containing biomolecule, followed by the copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of this compound to a protein with accessible primary amines, such as lysine residues.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS (or NHS).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the active ester.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution in the Coupling Buffer.

    • A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted active ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the DBCO-modified biomolecule with an azide-modified molecule.

Materials:

  • DBCO-modified biomolecule (from Protocol 1)

  • Azide-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.

    • Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.

    • The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification (if necessary):

    • If one of the reactants was used in excess, it can be removed by a suitable purification method such as size-exclusion chromatography, dialysis, or affinity chromatography.

The following diagram illustrates the general experimental workflow for a two-step bioconjugation using this compound.

cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) A Activate this compound with EDC/Sulfo-NHS B Add activated linker to amine-containing biomolecule A->B C Incubate (2h @ RT or O/N @ 4°C) B->C D Quench reaction with Tris buffer C->D E Purify DBCO-labeled biomolecule (e.g., desalting column) D->E F Combine DBCO-labeled biomolecule with azide-modified molecule E->F Proceed to SPAAC G Incubate (2-12h) F->G H Purify final bioconjugate (if necessary) G->H

Two-Step Bioconjugation Workflow

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in a wide range of applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used as a linker to connect the antibody and the drug, ensuring a stable linkage in circulation and facilitating the targeted delivery of the payload to cancer cells.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. This compound can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand, enabling the modular synthesis of these novel therapeutic agents.

The following diagram illustrates the mechanism of action of a PROTAC, which can be synthesized using linkers like this compound, in a cellular signaling pathway.

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Impact on Signaling Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., Kinase) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets protein for Degradation Target Protein Degradation Proteasome->Degradation results in PathwayOn Active Signaling Pathway PathwayOff Inhibited Signaling Pathway PathwayOn->PathwayOff Target Protein Degraded CellEffect Cellular Effect (e.g., Apoptosis) PathwayOff->CellEffect

PROTAC Mechanism in a Signaling Pathway

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for modern bioconjugation. Its well-defined structure, incorporating a bioorthogonal DBCO group, a flexible hydrophilic PEG3 spacer, and a reactive carboxylic acid, provides researchers with a powerful tool for the development of sophisticated bioconjugates. The copper-free nature of the SPAAC reaction ensures biocompatibility, making this linker particularly suitable for applications in cell biology and in vivo studies. By enabling the precise and stable linkage of biomolecules, this compound is a key enabling technology for advancing the fields of targeted therapeutics, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to DBCO-NHCO-PEG3-acid for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-NHCO-PEG3-acid, a heterobifunctional linker at the forefront of bioconjugation and cell labeling technologies. We will delve into its core principles, mechanism of action, experimental protocols, and applications in research and drug development, presenting quantitative data in accessible formats and illustrating key concepts with detailed diagrams.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for the precise and stable labeling of biomolecules within complex biological systems.[1] Its structure is comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of its utility in copper-free click chemistry.[2][3]

  • Polyethylene Glycol (PEG3) Spacer: A three-unit polyethylene glycol linker that enhances the solubility and biocompatibility of the molecule. The PEG spacer also reduces steric hindrance, facilitating efficient conjugation.[2][4]

  • Carboxylic Acid (-acid): A terminal functional group that allows for the covalent attachment of the linker to primary amines on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond.

This trifunctional design provides a robust platform for a two-step labeling strategy: first, the conjugation of the DBCO linker to a molecule of interest, and second, the bioorthogonal reaction with an azide-modified target in a biological environment.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound in cell labeling relies on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of bioorthogonal chemistry, involves the rapid and highly specific reaction between the strained alkyne of the DBCO group and an azide to form a stable triazole linkage.

A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (neutral pH and ambient temperature) without the need for a cytotoxic copper(I) catalyst, which is required for the traditional copper-catalyzed alkyne-azide cycloaddition (CuAAC). This biocompatibility makes SPAAC an ideal tool for labeling and tracking biomolecules in living cells and organisms without perturbing their native functions.

The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and will not interfere with native cellular processes.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-functionalized Biomolecule Triazole Stable Triazole Linkage (Labeled Biomolecule) DBCO->Triazole SPAAC (Copper-free) Azide Azide-modified Target Azide->Triazole

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data for Experimental Design

The efficiency of cell labeling using this compound is influenced by several factors, including reagent concentrations, reaction times, and the specific biomolecules involved. The following tables summarize key quantitative parameters to aid in the design of your experiments.

ParameterValueReference(s)
DBCO-Azide Reaction Rate ~0.1 M⁻¹s⁻¹ to 1.22 M⁻¹s⁻¹
Optimal pH for NHS Ester Conjugation 7.0 - 9.0
Recommended Molar Excess of DBCO-NHS Ester to Antibody 10 to 50-fold
Typical Incubation Time for Antibody-DBCO Conjugation 30 minutes at room temperature or 2 hours on ice
Typical Incubation Time for DBCO-Azide Click Reaction in Cells 4-12 hours at room temperature or 12+ hours at 4°C
Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry.
Reagent CombinationRelative Reaction RateReference(s)
Tetrazine + TCOSignificantly faster than DBCO + Azide
DBCO + Azide Faster than BCN + Azide
Tetrazine + BCNSlower than Tetrazine + TCO
Table 2: Qualitative Comparison of Reaction Rates for Common Bioorthogonal Reactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound: the activation and conjugation of the linker to a protein, and the subsequent labeling of azide-modified cells.

Protocol 1: Activation of this compound and Conjugation to a Protein (e.g., Antibody)

This two-step protocol first activates the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate the reaction for 15-30 minutes at room temperature to form the DBCO-PEG3-NHS ester.

  • Antibody Conjugation:

    • Immediately add the freshly prepared DBCO-PEG3-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted DBCO-PEG3-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification DBCO_acid This compound DBCO_NHS DBCO-PEG3-NHS Ester DBCO_acid->DBCO_NHS + EDC_NHS EDC, NHS EDC_NHS->DBCO_NHS Conjugated_Protein DBCO-labeled Protein DBCO_NHS->Conjugated_Protein Reaction with primary amines Protein Protein (e.g., Antibody) Protein->Conjugated_Protein Purification Desalting Column Conjugated_Protein->Purification

Figure 2: Experimental workflow for protein conjugation.

Protocol 2: Labeling of Azide-Modified Live Cells

This protocol describes the labeling of cells that have been metabolically engineered to display azide groups on their surface glycans.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)

  • DBCO-conjugated fluorophore or protein of interest

  • Phosphate-buffered saline (PBS)

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the azide-modified metabolic precursor for 2-3 days to allow for incorporation into cellular glycans. The optimal concentration of the precursor should be determined empirically.

  • Cell Preparation:

    • Wash the cells twice with warm PBS to remove any unincorporated precursor.

  • DBCO Labeling:

    • Dilute the DBCO-conjugated reagent (e.g., DBCO-Alexa Fluor 488) in imaging medium to the desired final concentration (typically 10-50 µM).

    • Add the DBCO solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with warm PBS.

    • Add fresh imaging medium to the cells and proceed with fluorescence microscopy.

Cell_Labeling_Workflow cluster_metabolic Metabolic Labeling cluster_labeling DBCO Labeling cluster_imaging Imaging Cells Live Cells Azide_Cells Cells with Azide-labeled Glycans Cells->Azide_Cells Azide_Precursor Azide-modified Precursor Azide_Precursor->Azide_Cells Labeled_Cells Fluorescently Labeled Cells Azide_Cells->Labeled_Cells SPAAC Reaction DBCO_Reagent DBCO-conjugated Fluorophore/Protein DBCO_Reagent->Labeled_Cells Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy

Figure 3: Workflow for live cell labeling via metabolic engineering and SPAAC.

Applications in Research and Drug Development

The versatility of this compound and the SPAAC reaction has led to their widespread adoption in various research and drug development applications.

  • Live-Cell Imaging: The bioorthogonality of the SPAAC reaction allows for the fluorescent labeling and real-time imaging of specific biomolecules in living cells without causing cellular toxicity.

  • Targeted Drug Delivery: DBCO-functionalized linkers can be used to conjugate targeting ligands (e.g., antibodies) to drug delivery systems like nanoparticles or liposomes, enabling the specific delivery of therapeutic agents to target cells.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, DBCO linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.

  • Proteolysis-Targeting Chimeras (PROTACs): this compound can serve as a component of the linker in PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

  • Biomolecule Purification and Identification: By conjugating DBCO to a tag such as biotin, azide-labeled biomolecules can be specifically captured and purified from complex biological samples for further analysis.

Applications cluster_applications Applications DBCO_Linker This compound Imaging Live-Cell Imaging DBCO_Linker->Imaging Drug_Delivery Targeted Drug Delivery DBCO_Linker->Drug_Delivery ADCs Antibody-Drug Conjugates DBCO_Linker->ADCs PROTACs PROTACs DBCO_Linker->PROTACs Purification Biomolecule Purification DBCO_Linker->Purification

Figure 4: Applications of this compound in research and drug development.

References

The Nexus of Bioorthogonality: An In-depth Technical Guide to Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of bioconjugation, the ability to form stable covalent bonds with high specificity and efficiency within complex biological milieu is paramount. The advent of "click chemistry" revolutionized this field by introducing reactions that are modular, high-yielding, and produce minimal byproducts. However, the archetypal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while powerful, is often limited in living systems due to the inherent cytotoxicity of the copper catalyst. This critical drawback spurred the development of copper-free click chemistry, a suite of bioorthogonal reactions that proceed with comparable efficiency without the need for a metal catalyst, thus opening the door for in vivo applications, from live-cell imaging to the development of targeted therapeutics.[1][2][][4]

This technical guide provides a comprehensive overview of the core copper-free click chemistry reagents, their mechanisms of action, quantitative kinetic data, and detailed experimental protocols for their application in research and drug development.

Core Mechanisms of Copper-Free Click Chemistry

Copper-free click chemistry primarily relies on two major reaction classes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, most notably the Tetrazine-TCO ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (a cyclic alkyne) and an azide.[5] The reaction is driven by the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring. This intrinsic reactivity obviates the need for a catalyst, making it highly suitable for biological applications.

The mechanism of SPAAC is a concerted process where the azide and the strained alkyne react to form the triazole product without any intermediates. The rate of the reaction is highly dependent on the structure of the cyclooctyne, with modifications to the ring structure significantly impacting reactivity.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Core reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Tetrazine-TCO Ligation (An Inverse-Electron-Demand Diels-Alder Reaction)

The ligation between a tetrazine and a trans-cyclooctene (TCO) is an example of an inverse-electron-demand Diels-Alder (iEDDA) reaction. This [4+2] cycloaddition is exceptionally fast and is considered one of the most rapid bioorthogonal reactions currently available. The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine product. The disappearance of the characteristic color of the tetrazine provides a convenient method for monitoring the reaction's progress.

Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine Dihydropyridazine Stable Dihydropyridazine Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder

Mechanism of Tetrazine-TCO Ligation.

Key Reagents in Copper-Free Click Chemistry

The efficacy of copper-free click chemistry is largely determined by the choice of reagents. The development of highly reactive and stable cyclooctynes and dienophiles has been instrumental in the widespread adoption of these techniques.

SPAAC Reagents (Cyclooctynes)
  • Dibenzocyclooctyne (DBCO or ADIBO): Among the most popular and highly reactive cyclooctynes, DBCO derivatives are widely used due to their high reaction kinetics and stability. They are commercially available with a variety of linkers and functional groups.

  • Difluorinated Cyclooctyne (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond inductively enhances its reactivity, leading to faster reaction rates.

  • Bicyclononyne (BCN): This strained alkyne offers a good balance of reactivity and stability and is another commonly used reagent in SPAAC.

Tetrazine Ligation Reagents
  • trans-Cyclooctenes (TCO): These are the most common dienophiles used in iEDDA reactions with tetrazines due to their high strain and reactivity.

  • Tetrazines: A variety of tetrazines are available, and their reactivity can be tuned by modifying the substituents on the tetrazine ring. Hydrogen-substituted tetrazines are generally more reactive but less stable than their methyl-substituted counterparts.

Quantitative Data on Reaction Kinetics

The choice of a specific copper-free click chemistry reaction often depends on the required reaction speed for a particular application. The second-order rate constant (k₂) is a key parameter for comparing the kinetics of these reactions.

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Tetrazine Ligation Tetrazine and trans-Cyclooctene (TCO)Up to 1 x 10⁶
Hydrogen-substituted tetrazines with TCOUp to 30,000
Methyl-substituted tetrazines with TCO~1000
Dipyridal tetrazine and TCO2000 (±400)
SPAAC Dibenzocyclooctyne (DBCO) and Azide~1
Difluorinated Cyclooctyne (DIFO) and Benzyl Azide7.6 x 10⁻²
CuAAC Terminal Alkyne and Azide (with Copper(I) catalyst)10 - 10⁴

Experimental Protocols

The following protocols provide detailed methodologies for common applications of copper-free click chemistry.

Protocol 1: General Bioconjugation using SPAAC (e.g., Peptide-Small Molecule Conjugation)

This protocol describes the conjugation of an azide-containing peptide to a DBCO-functionalized molecule.

Materials:

  • Azide-containing peptide

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the peptide conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using DBCO-NHS Ester and an Azide-Payload

This two-step protocol involves the initial modification of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-functionalized payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • DBCO-PEG-NHS ester

  • Azide-functionalized payload (e.g., cytotoxic drug)

  • DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or size-exclusion chromatography system

Procedure: Step 1: Antibody Modification with DBCO

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution (in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes to quench any unreacted NHS ester.

  • Purification: Remove excess DBCO-PEG-NHS ester using a spin desalting column or size-exclusion chromatography.

Step 2: Payload Conjugation

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.

  • Incubation: Incubate the reaction overnight at 4°C or for 1-4 hours at room temperature.

  • Purification: Purify the final ADC from unreacted payload using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified ADC using techniques such as SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 3: Live Cell Labeling via Metabolic Glycoengineering and SPAAC

This protocol describes the labeling of cell surface glycans by first metabolically incorporating an azido-sugar, followed by reaction with a DBCO-functionalized fluorescent dye.

Materials:

  • Cultured cells

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz)

  • DBCO-fluorophore

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with an appropriate concentration of the peracetylated azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows the cells to metabolically process the sugar and display azide groups on their surface glycans.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with PBS to remove any unincorporated azido-sugar.

  • SPAAC Reaction (Live Cell Staining):

    • Incubate the cells with a solution of the DBCO-fluorophore (e.g., 15 µM) in growth media for 1 hour at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove the unbound fluorescent probe.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope. If desired, cells can be fixed and counterstained (e.g., with DAPI for nuclear staining) before imaging.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Azide Prepare Azide-functionalized Biomolecule Mix Mix Reactants in Biocompatible Buffer Prep_Azide->Mix Prep_Alkyne Prepare Strained Alkyne/Alkene (e.g., DBCO, TCO) Reagent Prep_Alkyne->Mix Incubate Incubate at RT or 37°C (1-24 hours) Mix->Incubate Purify Purify Conjugate (e.g., SEC, HPLC, Dialysis) Incubate->Purify Characterize Characterize Product (e.g., MS, SDS-PAGE) Purify->Characterize

A generalized experimental workflow for copper-free click chemistry bioconjugation.

Applications in Drug Development and Research

The biocompatibility and specificity of copper-free click chemistry have made it an invaluable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): Copper-free click chemistry allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with reduced off-target toxicity.

  • Live-Cell and In Vivo Imaging: The ability to label biomolecules in living cells and organisms without causing harm has revolutionized the study of dynamic biological processes. Fluorescent probes can be "clicked" onto metabolically labeled biomolecules for real-time visualization.

  • Proteomics and Glycomics: SPAAC and tetrazine ligations are used to enrich and identify specific classes of proteins and glycans from complex biological samples.

  • Biomaterials Science: These reactions are employed in the synthesis of hydrogels, functionalized surfaces, and other biomaterials for applications in tissue engineering and drug delivery.

Conclusion

Copper-free click chemistry, particularly through SPAAC and tetrazine ligation, has overcome the significant barrier of catalyst toxicity, enabling chemists and biologists to perform highly efficient and specific covalent modifications in living systems. The continued development of new reagents with even faster kinetics and improved stability promises to further expand the applications of this powerful technology, driving innovation in drug discovery, diagnostics, and our fundamental understanding of biology.

References

An In-depth Technical Guide to DBCO-NHCO-PEG3-Acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG3-acid, a heterobifunctional linker integral to advanced protein labeling and bioconjugation. We will delve into its core properties, mechanism of action, and applications, with a focus on providing actionable data and detailed experimental protocols.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the foundation of its utility in copper-free click chemistry, enabling rapid and specific conjugation without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules.

The synergy of these components makes this compound a powerful reagent for linking different molecules with high efficiency and specificity, particularly within complex biological systems.

Data Presentation: Physicochemical and Technical Properties

The following tables summarize the key quantitative and qualitative data for this compound and related DBCO linkers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₂N₂O₇
Molecular Weight 508.57 g/mol
Purity Typically >95% (as determined by HPLC)
Solubility Soluble in organic solvents such as DMSO and DMF. The PEG3 spacer enhances aqueous solubility compared to non-PEGylated DBCO-acid.
Stability Long-term storage at -20°C is recommended. Stock solutions should be prepared fresh. The DBCO group is sensitive to acidic conditions (pH < 5).

Table 2: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry

ParameterValue/RecommendationNotes
Molar Excess of DBCO-linker to Protein 5- to 20-foldStarting point for optimization.
Molar Excess of EDC/NHS to DBCO-linker 1.2- to 2-foldFor activation of the carboxylic acid.
Molar Excess of Azide-Molecule to DBCO-Protein 1.5- to 10-foldFor the SPAAC reaction.
Reaction pH (Amine Coupling) 7.2 - 8.5Optimal for NHS ester reaction with primary amines.
Reaction pH (SPAAC) 7.0 - 7.4Physiological pH is ideal for the click reaction.
Reaction Time (Amine Coupling) 1 - 2 hours at room temperature or overnight at 4°C
Reaction Time (SPAAC) 1 - 12 hours at room temperature or 4 - 12 hours at 4°CReaction time can be longer for larger molecules.
DBCO Absorbance Maximum ~309 nmUsed for determining the degree of labeling (DOL).

Table 3: Impact of PEG Linker Length on Bioconjugate Properties

PropertyShorter PEG Linker (e.g., PEG3/PEG4)Longer PEG Linker
Solubility Enhances solubilityMore effective at enhancing solubility, especially for hydrophobic payloads
Aggregation Reduces aggregationMore effective at reducing aggregation
Steric Hindrance Less likely to cause significant steric hindranceMay interfere with the binding of the bioconjugate to its target[1]
In Vivo Half-life May have a shorter half-lifeGenerally increases in vivo half-life
In Vitro Potency May have higher in vitro potencyMay have reduced in vitro potency due to slower internalization or steric hindrance[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. Note that these protocols are adapted from procedures for the closely related DBCO-NHCO-PEG4-acid and may require optimization for your specific protein and application.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the in situ activation of the carboxylic acid with EDC and NHS, followed by conjugation to the protein.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Activate Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

    • Add a 1.2- to 2-fold molar excess of freshly prepared EDC and NHS/Sulfo-NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Prepare Protein Sample: During the activation step, exchange the buffer of the protein solution to the Conjugation Buffer (e.g., PBS, pH 7.2) and adjust the concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of the linker to the protein is a recommended starting point.

    • The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to inactivate any remaining active esters.

  • Purification: Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the DBCO-functionalized protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-12 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification (if necessary): If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 3: Determination of Degree of Labeling (DOL)

This protocol allows for the quantification of the number of DBCO molecules per protein.

Materials:

  • Purified DBCO-labeled protein

  • UV-Vis spectrophotometer

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309).

  • Calculate the concentration of the protein using the Beer-Lambert law and the protein's molar extinction coefficient at 280 nm. A correction factor for the DBCO contribution to the A280 reading may be necessary.

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient at ~309 nm.

  • The DOL is the molar ratio of DBCO to protein.

Mandatory Visualizations

Mechanism of Action

The protein labeling process using this compound is a two-step procedure. First, the carboxylic acid is activated and reacts with an amine on the protein. Second, the DBCO-labeled protein undergoes a copper-free click reaction with an azide-modified molecule.

G cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) DBCO_acid DBCO-NHCO-PEG3-COOH Activated_DBCO DBCO-NHCO-PEG3-NHS Ester DBCO_acid->Activated_DBCO Activation EDC_NHS EDC, NHS DBCO_Protein DBCO-Protein Activated_DBCO->DBCO_Protein Conjugation Protein_NH2 Protein-NH₂ Azide_Molecule Azide-Molecule Final_Conjugate Protein-Linker-Molecule Azide_Molecule->Final_Conjugate Click Reaction G start Start prep_reagents Prepare Protein and This compound start->prep_reagents activation Activate DBCO-acid with EDC/NHS prep_reagents->activation conjugation Conjugate Activated DBCO to Protein activation->conjugation quench Quench Reaction conjugation->quench purify1 Purify DBCO-Protein (e.g., Desalting Column) quench->purify1 spaac Perform SPAAC Reaction with Azide-Molecule purify1->spaac purify2 Purify Final Conjugate (e.g., SEC) spaac->purify2 characterize Characterize Conjugate (e.g., SDS-PAGE, MS) purify2->characterize end End characterize->end G BRD4 BRD4 Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) cMYC c-MYC Gene BRD4->cMYC promotes transcription E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC (with DBCO-linker) PROTAC->BRD4 PROTAC->E3_Ligase Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Transcription Transcription Inhibition Degradation->Transcription

References

An In-depth Technical Guide to Nucleic Acid Labeling using DBCO-NHCO-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of DBCO-NHCO-PEG3-acid for the labeling of nucleic acids. The core of this methodology lies in the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of modern "click chemistry".

Core Principles: The Chemistry of DBCO-Mediated Labeling

Nucleic acid labeling with this compound leverages the principles of bioorthogonal chemistry, allowing for the specific covalent modification of biomolecules in complex biological environments without interfering with native biochemical processes.[1] The labeling strategy involves two primary approaches depending on the functional group present on the nucleic acid: labeling of azide-modified nucleic acids via SPAAC, and labeling of amine-modified nucleic acids via amide bond formation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The key reaction is the [3+2] cycloaddition between a dibenzocyclooctyne (DBCO) group and an azide.[2][3] DBCO is a cyclic alkyne with significant ring strain, which dramatically accelerates the reaction with azides without the need for a cytotoxic copper(I) catalyst.[3][4] This copper-free nature makes it ideal for applications in living cells and organisms.

The reaction is characterized by:

  • High Specificity and Bioorthogonality: Azide and DBCO groups are abiotic and do not react with other functional groups found in biological systems, ensuring minimal off-target labeling.

  • Fast Reaction Kinetics: The inherent strain of the DBCO ring allows for rapid and efficient conjugation even at low concentrations.

  • High Efficiency: The reaction proceeds to near-quantitative yields, forming a stable triazole linkage.

  • Stability: Both the DBCO and azide functional groups are stable in aqueous environments under a range of physiological conditions.

Components of the Reagent: this compound
  • DBCO (Dibenzocyclooctyne): The reactive moiety that enables the copper-free click reaction with an azide-modified nucleic acid.

  • NHCO (Amide Bond): A stable linker connecting the DBCO group to the PEG spacer.

  • PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol linker. The PEG spacer enhances the water solubility of the otherwise hydrophobic DBCO moiety and provides spatial separation between the label and the nucleic acid, which can reduce steric hindrance and help maintain the biological activity of the oligonucleotide.

  • Acid (Carboxylic Acid): This functional group allows for the conjugation of the DBCO-PEG3 moiety to amine-modified nucleic acids. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester prior to the reaction with the primary amine on the oligonucleotide.

Quantitative Data

The efficiency of SPAAC reactions is often quantified by second-order rate constants (k₂). These constants are influenced by factors such as the structure of the azide, the solvent, pH, and temperature. The data presented below is compiled from studies on DBCO derivatives and provides a quantitative basis for experimental design.

ReactantsBuffer/SolventTemperature (°C)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosidePBS257.4~0.6 - 0.8
Sulfo-DBCO-amine + 3-azido-L-alaninePBS257.4~0.4 - 0.6
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideHEPES377.4~1.0 - 1.2
Sulfo-DBCO-amine + 3-azido-L-alanineHEPES377.4~0.7 - 0.9
Azidopurine Nucleoside + CyclooctyneCD₃OD/D₂ONot Specified-0.11

Note: Data is collated from studies on similar DBCO compounds to provide a reference for reaction kinetics. The presence of a PEG linker on the DBCO moiety has been shown to increase reaction rates by minimizing steric hindrance. Reaction rates are generally higher in HEPES buffer compared to PBS and increase with temperature.

Experimental Protocols & Workflows

Two primary workflows are presented for labeling nucleic acids, depending on the available functional group on the oligonucleotide.

Workflow 1: Labeling of Azide-Modified Nucleic Acids

This is the most direct application of this compound, where the DBCO group reacts directly with an azide-modified oligonucleotide.

G cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis azide_oligo Azide-Modified Oligonucleotide dissolve_oligo Dissolve Oligo in Buffer (e.g., PBS) azide_oligo->dissolve_oligo dbco_reagent This compound dissolve_dbco Dissolve DBCO Reagent in DMSO dbco_reagent->dissolve_dbco mix Mix Reagents (e.g., 10-fold molar excess of DBCO) dissolve_oligo->mix dissolve_dbco->mix incubate Incubate (e.g., 1-4h at 37°C or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., RP-HPLC or Ethanol Precipitation) incubate->purify analyze Analyze (e.g., Mass Spectrometry, UV-Vis Spectroscopy) purify->analyze

Caption: Experimental workflow for labeling an azide-modified oligonucleotide with this compound.

Detailed Protocol:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in an appropriate aqueous buffer (e.g., 1x PBS, pH 7.4) to a desired concentration (e.g., 1-5 mM).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide solution with the this compound solution. A 10-fold molar excess of the DBCO reagent is recommended as a starting point to ensure efficient labeling.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid precipitation of the oligonucleotide.

    • Mix the solution thoroughly by vortexing and then centrifuge briefly.

    • Incubate the reaction mixture. Incubation for 1-4 hours at 37°C or overnight at 4°C is typically sufficient for the reaction to go to completion. Protect the reaction from light if a fluorescent label is being attached.

  • Purification and Analysis:

    • Remove the unreacted DBCO reagent and any byproducts. This is crucial for accurate downstream quantification and applications.

    • Reverse-Phase HPLC (RP-HPLC): This is the recommended method for achieving high purity. The DBCO-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the DBCO group.

    • Ethanol Precipitation: A simpler method to remove excess reagents, though it may be less effective at removing all unreacted label.

    • Analyze the purified conjugate by mass spectrometry to confirm successful labeling and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Workflow 2: Labeling of Amine-Modified Nucleic Acids

This workflow involves a two-step process. First, the carboxylic acid of this compound is activated to an NHS ester. This activated reagent then reacts with a primary amine on the oligonucleotide.

G cluster_activation DBCO Reagent Activation cluster_conjugation Amide Conjugation cluster_purification Purification & Analysis dbco_acid This compound nhs_edc Add NHS/EDC in Anhydrous Solvent dbco_acid->nhs_edc activated_dbco DBCO-NHCO-PEG3-NHS Ester nhs_edc->activated_dbco mix_conjugate Mix Amine-Oligo with Activated DBCO activated_dbco->mix_conjugate amine_oligo Amine-Modified Oligonucleotide in Buffer (pH 8.5) amine_oligo->mix_conjugate incubate_conjugate Incubate (e.g., 2-4h at RT) mix_conjugate->incubate_conjugate purify Purify Conjugate (e.g., RP-HPLC) incubate_conjugate->purify analyze Analyze (e.g., Mass Spectrometry) purify->analyze G cluster_probe_prep Probe Preparation cluster_fish_protocol FISH Protocol oligo_synth Synthesize Azide- Modified Oligo Pool click_label Click Labeling (SPAAC) oligo_synth->click_label dbco_fluor DBCO-Fluorophore dbco_fluor->click_label purify_probe Purify Labeled Probe click_label->purify_probe hybridize Hybridize Probe to Target RNA/DNA purify_probe->hybridize fix_perm Fix and Permeabilize Cells on Slide fix_perm->hybridize wash Wash to Remove Unbound Probe hybridize->wash image Mount and Image via Fluorescence Microscopy wash->image G cluster_components Molecular Components cluster_assembly Binding Assembly target Target Protein in Cell primary_ab Primary Antibody target->primary_ab binds to secondary_ab Secondary Antibody (Azide-Modified) primary_ab->secondary_ab binds to ab_complex Antibody Complex primary_ab->ab_complex secondary_ab->ab_complex docking_conjugate Docking Conjugate secondary_ab->docking_conjugate SPAAC Reaction docking_strand Docking Strand (DBCO-Modified Oligo) docking_strand->docking_conjugate imager_strand Imager Strand (Fluorophore-Oligo) transient_binding Transient Hybridization (Causes 'Blinking') imager_strand->transient_binding transiently binds docking_conjugate->transient_binding provides binding site

References

The Nexus of Precision: A Technical Guide to DBCO-NHCO-PEG3-Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of modern drug development, the pursuit of targeted therapies with maximized efficacy and minimized off-target effects is paramount. At the heart of this endeavor lies the sophisticated engineering of molecular linkers. This technical guide delves into the core functionalities and applications of DBCO-NHCO-PEG3-acid, a heterobifunctional linker that has emerged as a critical tool for researchers and scientists in the development of next-generation therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a meticulously designed molecule incorporating three key components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique architecture enables a versatile, two-step bioconjugation strategy, empowering the precise linkage of diverse molecular entities. The DBCO moiety is central to its utility, participating in a highly efficient and bioorthogonal copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction's ability to proceed under physiological conditions without the need for cytotoxic copper catalysts makes it ideal for applications within living systems.[1][2]

The integrated PEG3 linker enhances the hydrophilicity and solubility of the resulting conjugates, a crucial attribute when working with often hydrophobic drug payloads.[3] This can mitigate aggregation and improve the pharmacokinetic profile of the therapeutic agent.[4] The terminal carboxylic acid provides a versatile handle for the initial conjugation to amine-containing molecules, such as the lysine residues on antibodies, through stable amide bond formation.[5]

Physicochemical and Technical Data

A thorough understanding of the quantitative properties of this compound is essential for the design and execution of successful bioconjugation experiments.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₂N₂O₇
Molecular Weight 508.56 g/mol
Purity Typically >96% (as determined by HPLC)
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM. 10 mM in DMSO.
Storage Conditions Store at -20°C, desiccated.
Appearance Colorless to yellow-brown solid or oil.
Second-Order Rate Constant (k₂) for DBCO-azide reaction Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives.

Core Applications in Drug Discovery

The unique characteristics of this compound position it as a valuable reagent in a multitude of applications, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs): This linker is instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. The antibody component guides the conjugate to tumor cells, minimizing systemic exposure to the toxic payload. Upon internalization, the cytotoxic agent is released, leading to cancer cell death.

Proteolysis Targeting Chimeras (PROTACs): this compound can serve as a key component of PROTACs. These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, initiating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The following methodologies provide a detailed framework for the key experimental procedures involving this compound. These protocols are based on established procedures for similar DBCO-PEG-acid linkers and can be adapted by adjusting molar calculations for the specific molecular weight of the PEG3 variant.

Protocol 1: Activation of Carboxylic Acid and Conjugation to Amine-Containing Biomolecules

This protocol outlines the general steps for activating the carboxylic acid group of this compound and conjugating it to a protein, such as an antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Freshly prepare stock solutions of NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a concentration of 100 mM.

    • Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Add the activated DBCO-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification (if necessary):

    • If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Visualizing the Molecular Logic: Signaling Pathways and Workflows

To further elucidate the role of this compound in drug discovery, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_cell Cellular Internalization ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC Molecule POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Adds Ub tags Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degrades Experimental_Workflow Start Start: Amine-containing Biomolecule Conjugation1 2. Amide Bond Formation Start->Conjugation1 Activation 1. Activation of This compound (EDC/NHS) Activation->Conjugation1 DBCO_Biomolecule DBCO-functionalized Biomolecule Conjugation1->DBCO_Biomolecule SPAAC 3. SPAAC Reaction with Azide-Molecule DBCO_Biomolecule->SPAAC Final_Conjugate Final Bioconjugate (e.g., ADC, PROTAC) SPAAC->Final_Conjugate

References

The Strategic Integration of DBCO-NHCO-PEG3-Acid in Next-Generation Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of an ADC is critically dependent on the linker connecting these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently liberate the cytotoxic payload within the target cancer cell. DBCO-NHCO-PEG3-acid has emerged as a sophisticated, heterobifunctional linker that addresses these challenges through a combination of bioorthogonal click chemistry, a hydrophilic spacer, and a versatile conjugation handle.

This technical guide provides an in-depth exploration of the this compound linker for ADC development. It details the core functionalities of its constituent parts, presents quantitative data for reaction optimization, provides comprehensive experimental protocols, and visualizes the underlying chemical and biological processes.

Core Components and Their Functionality

The this compound linker is a precisely engineered molecule with three key functional domains:

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2] Its high ring strain dramatically lowers the activation energy for cycloaddition with an azide-modified molecule, allowing the reaction to proceed rapidly and with high specificity under mild, physiological conditions (e.g., neutral pH, ambient temperature) without the need for a cytotoxic copper (I) catalyst.[2][3][4] This bioorthogonal nature ensures that the reaction does not interfere with native biological functional groups, preserving the integrity of the antibody and payload.

  • Polyethylene Glycol (PEG3) Spacer: The short, discrete three-unit polyethylene glycol chain serves multiple crucial roles. Primarily, it is a hydrophilic spacer that enhances the water solubility of the ADC, which is particularly important when conjugating hydrophobic payloads. This increased hydrophilicity helps to prevent aggregation, a common stability issue with ADCs that can lead to rapid clearance from circulation and reduced efficacy. The flexible PEG chain also provides steric hindrance, minimizing potential interference between the antibody and the payload, and can improve the overall pharmacokinetic profile of the conjugate.

  • Terminal Carboxylic Acid (-acid): The carboxylic acid group provides a versatile and stable point of attachment. Through activation with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), it can be readily converted into an amine-reactive NHS ester. This activated ester then efficiently reacts with primary amines, such as the side chains of lysine residues on the surface of a monoclonal antibody, to form a highly stable amide bond.

Data Presentation: Quantitative Parameters for ADC Synthesis

The following tables summarize key quantitative parameters for the synthesis of ADCs using a this compound linker, derived from established protocols for similar DBCO linkers. These values serve as a reference for experimental design and optimization.

Table 1: Antibody Modification with Activated this compound (NHS Ester)

Parameter Typical Value/Range Conditions Source(s)
Molar Excess (DBCO-NHS ester to Antibody) 5 to 30-fold Room Temperature, 30-60 min
Antibody Concentration 1-5 mg/mL Amine-free buffer (e.g., PBS, pH 7.2-8.0)
Organic Solvent Concentration < 20% (v/v) DMSO or DMF

| Quenching Reagent | 20-50 mM (final conc.) | Tris or Glycine | |

Table 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

Parameter Typical Value/Range Conditions Source(s)
Molar Excess (Azide-payload to DBCO-Antibody) 1.5 to 5-fold 4°C to Room Temperature
Reaction Time 4 to 48 hours Aqueous buffer (e.g., PBS, pH 7.4)

| Achievable Drug-to-Antibody Ratio (DAR) | 2 to 8 | Dependent on antibody and payload | |

Table 3: Characterization Parameters for DBCO-linked ADCs

Parameter Analytical Method Typical Measurement Source(s)
Degree of Labeling (DOL) / DAR UV-Vis Spectroscopy Absorbance at ~309 nm (DBCO) & 280 nm (Protein)
DAR & Heterogeneity Hydrophobic Interaction Chromatography (HIC) Separation of species with different DARs
Precise Mass & DAR Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS) Deconvoluted mass of ADC species
Purity & Aggregation Size-Exclusion Chromatography (SEC) Percentage of monomer, aggregate, and fragment

| Plasma Stability | LC-MS | Measurement of intact ADC or released payload over time | |

Experimental Protocols

This section provides detailed methodologies for the key steps involved in synthesizing an ADC using this compound.

Protocol 1: Activation of this compound via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.0-6.0)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • In a separate light-protected tube, add the desired amount of this compound from the stock solution.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the DBCO-linker.

  • Vortex the mixture briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting activated DBCO-NHCO-PEG3-NHS ester is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.

Protocol 2: Antibody Conjugation with Activated DBCO-Linker

This protocol details the conjugation of the activated DBCO-NHS ester to the primary amines (lysine residues) of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated DBCO-NHCO-PEG3-NHS ester solution (from Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Ensure the antibody solution is at a concentration of 1-5 mg/mL and free of amine-containing buffers or stabilizers like BSA.

  • Add a 5 to 20-fold molar excess of the freshly activated DBCO-NHS ester solution to the antibody solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 20% to maintain antibody integrity.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the DBCO-functionalized antibody by removing excess, unreacted linker and quenching reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 3: Payload Conjugation via Copper-Free Click Chemistry

This protocol describes the final conjugation of an azide-modified cytotoxic payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody (from Protocol 2)

  • Azide-modified cytotoxic payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., SEC or HIC columns)

Procedure:

  • To the purified DBCO-antibody solution, add the azide-modified payload. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is typically used.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized depending on the specific reactants.

  • Purify the final ADC from unreacted payload and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.

  • Characterize the final ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation levels using the analytical techniques outlined in Table 3.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in ADC development.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Antibody Modification cluster_conjugation2 Step 3: Payload Conjugation cluster_analysis Step 4: Purification & Characterization Linker This compound ActivatedLinker DBCO-NHCO-PEG3-NHS Ester Linker->ActivatedLinker Activation Reagents EDC / NHS Reagents->ActivatedLinker DBCO_Ab DBCO-functionalized Antibody ActivatedLinker->DBCO_Ab Antibody Monoclonal Antibody (with Lysine residues) Antibody->DBCO_Ab Amide Bond Formation Final_ADC Final Antibody-Drug Conjugate (ADC) DBCO_Ab->Final_ADC Payload Azide-modified Cytotoxic Payload Payload->Final_ADC Copper-Free Click (SPAAC Reaction) Purification Purification (SEC / HIC) Final_ADC->Purification Analysis Characterization (HIC, LC-MS, SEC) Purification->Analysis QC

Caption: Experimental workflow for ADC synthesis using this compound linker.

Logical_Relationships cluster_linker This compound Linker cluster_functions Core Functions cluster_outcomes Therapeutic Outcomes DBCO DBCO Moiety Click Copper-Free Click Chemistry (Bioorthogonal Conjugation) DBCO->Click PEG3 PEG3 Spacer Solubility Enhances Solubility Reduces Aggregation Improves PK Profile PEG3->Solubility Acid Carboxylic Acid Attachment Stable Attachment Point (Amide Bond to Antibody) Acid->Attachment Outcome Stable & Homogeneous ADC Improved Therapeutic Window Reduced Off-Target Toxicity Click->Outcome Solubility->Outcome Attachment->Outcome

Caption: Logical relationships of the this compound linker components to ADC properties.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization PI3K PI3K/AKT Pathway HER2->PI3K Dimerization & Downstream Signaling MAPK RAS/MAPK Pathway HER2->MAPK HER3 HER3 HER3->PI3K Dimerization & Downstream Signaling HER3->MAPK ADC Anti-HER2 ADC ADC->HER2 1. Binding Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage/ Degradation Tubulin Tubulin Payload->Tubulin 5. Target Engagement Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action for a HER2-targeted ADC leading to apoptosis.

References

An In-depth Technical Guide to the Safety and Handling of DBCO-NHCO-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DBCO-NHCO-PEG3-acid is a bifunctional linker molecule widely used in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] It features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules.[2] A thorough understanding of its safety and handling is crucial for its effective and safe use in a laboratory setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is the first step in its safe handling.

PropertyValueSource(s)
Molecular Formula C28H32N2O7[3]
Molecular Weight 508.57 g/mol [3]
Appearance White to off-white solid
Purity >96%
Solubility Soluble in DMSO, DMF
Storage Temperature -20°C

Hazard Identification and Classification (Surrogate Data)

The toxicological properties of this compound have not been thoroughly investigated. The following GHS hazard classification is based on the structurally similar compound, DBCO-PEG4-NHS ester.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is essential to minimize risk.

Personal Protective Equipment (PPE)
TypeSpecificationSource(s)
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat and closed-toe shoes.
Engineering Controls
Control TypeRecommendationSource(s)
Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Handling Procedures
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound. The following data is for the closely related DBCO-NHCO-PEG4-acid and is expected to be a good indicator for the PEG3 analog.

ConditionRecommended ProcedureSource(s)
Long-Term Storage Store the solid powder at -20°C, protected from light and moisture.
Stock Solutions (Anhydrous) Prepare stock solutions in anhydrous DMSO or DMF. These can be stored at -20°C for several days to a few months. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Aqueous Solutions It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment due to potential for degradation over time.
Stability Profile of DBCO-NHCO-PEG4-acid in Aqueous Solutions
pHTemperatureDurationStabilityCommentsSource(s)
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable.

Experimental Protocol: Stability Assessment by HPLC

This protocol, adapted for DBCO-linker-acid compounds from a method for DBCO-NHCO-PEG4-acid, can be used to evaluate the stability under various conditions.

Materials
  • This compound

  • Buffers of different pH values (e.g., pH 5.0, 7.4, 8.5)

  • Anhydrous DMSO or DMF

  • Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector (detection at ~309 nm for DBCO) and a suitable column (e.g., C18)

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid

Procedure
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Working Solution Preparation: Dilute the stock solution into the different pH buffers to a final, known concentration.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of each working solution onto the HPLC system to establish the initial peak area of the intact compound.

  • Incubation: Aliquot the remaining working solutions into vials and incubate them at the desired temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples by HPLC using a suitable gradient elution to separate the parent compound from any degradation products. Record the peak area of the parent this compound peak at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition (pH and temperature). From this data, the degradation kinetics (e.g., half-life) can be determined.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow receive Receive & Inspect Package store Store at -20°C (Desiccated) receive->store ppe Don PPE: - Goggles - Gloves - Lab Coat store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction (if applicable) react->quench decontaminate Decontaminate Glassware quench->decontaminate waste Segregate Waste: - Solid - Liquid (Organic) - Contaminated PPE decontaminate->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for the safe handling of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Potential Products start This compound (Stable Form) acid Strongly Acidic (pH < 5) start->acid light Prolonged Light Exposure start->light moisture Moisture (Aqueous Solution) start->moisture rearranged Rearranged DBCO Isomer acid->rearranged Rearrangement hydrolyzed_amide Hydrolyzed Amide Bond acid->hydrolyzed_amide Hydrolysis light->rearranged Isomerization hydrated_alkyne Hydrated Alkyne moisture->hydrated_alkyne Water Addition

Caption: Potential degradation pathways for the DBCO moiety.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. It is recommended to treat it as chemical waste and arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Collect solid waste and solutions in separate, clearly labeled, and sealed containers. Do not pour down the drain.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG3-Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of DBCO-NHCO-PEG3-acid, a heterobifunctional linker, in bioconjugation. This reagent is designed for the modification of amine-containing biomolecules, preparing them for subsequent conjugation to azide-functionalized molecules via copper-free click chemistry.

The this compound linker contains three key components:

  • A Dibenzocyclooctyne (DBCO) group: A strained alkyne that reacts with azides in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal and highly specific, making it suitable for use in complex biological systems.[1][2]

  • A short polyethylene glycol (PEG3) spacer: A hydrophilic chain that enhances the water solubility of the linker and the resulting conjugate, while also minimizing steric hindrance.[3][4][5]

  • A terminal carboxylic acid (-COOH) : This functional group can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.

This two-step approach allows for the covalent attachment of the DBCO moiety to a biomolecule, which can then be "clicked" to a molecule bearing an azide group.

Quantitative Data Summary

The efficiency of the bioconjugation process is influenced by several factors, including reagent concentrations, buffer conditions, and reaction times. The following table summarizes the key quantitative parameters for a typical two-step bioconjugation using this compound.

ParameterCarboxylic Acid Activation & Amine CouplingCopper-Free Click Reaction (SPAAC)
Recommended Buffers MES (for activation), PBS or Borate (for coupling)PBS, HEPES
pH Range 4.5 - 6.0 (Activation), 7.2 - 8.5 (Coupling)7.0 - 7.5
Molar Excess of Linker 5- to 20-fold molar excess over the proteinN/A
Molar Excess of Azide N/A1.5- to 10-fold molar excess over the DBCO-labeled biomolecule
EDC/Sulfo-NHS Molar Excess 1.2- to 2-fold molar excess over the linkerN/A
Reaction Temperature Room temperature or 4°C4°C to 37°C
Reaction Time 1-2 hours at room temperature, or overnight at 4°C1-12 hours
Quenching Agent Tris buffer (50-100 mM final concentration)N/A

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Protein with this compound

This protocol details the activation of the carboxylic acid on the this compound linker and its subsequent conjugation to a primary amine-containing protein, such as an antibody.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare the amine-containing protein at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS (e.g., 100 mg/mL) in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2- to 2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the NHS-activated linker.

  • Conjugation to the Protein:

    • Add the activated DBCO-linker solution to the protein solution. A 5- to 20-fold molar excess of the linker over the protein is a common starting point.

    • The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage. Note that the DBCO group can lose reactivity over time.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4, or other non-azide containing buffer

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule is typically used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The optimal reaction time may vary depending on the specific reactants.

  • Purification (if necessary):

    • If a large excess of the azide-containing molecule was used, the final conjugate can be purified using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted components.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Copper-Free Click Chemistry Protein Amine-Containing Protein DBCO_Protein DBCO-Labeled Protein DBCO_Linker This compound Activated_Linker Activated DBCO-Linker (NHS Ester) DBCO_Linker->Activated_Linker Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Activated_Linker->DBCO_Protein Amine Coupling Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Functionalized Molecule

Caption: Workflow for this compound bioconjugation.

Reaction_Scheme cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_spaac SPAAC Click Reaction DBCO-Linker-COOH DBCO-PEG3-COOH Activated_Ester DBCO-PEG3-CO-NHS DBCO-Linker-COOH->Activated_Ester EDC_NHS + EDC, Sulfo-NHS DBCO-Protein DBCO-PEG3-CO-NH-Protein Activated_Ester->DBCO-Protein Protein-NH2 Protein-NH₂ Final_Product Final Conjugate DBCO-Protein->Final_Product Azide-Molecule N₃-Molecule

Caption: Chemical reaction scheme for the two-step conjugation.

References

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG3-acid is a heterobifunctional linker designed for the versatile and efficient labeling of proteins and other biomolecules. This reagent is a cornerstone of modern bioconjugation, enabling the attachment of a wide array of functionalities, including fluorescent dyes, imaging agents, and therapeutic molecules. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a stable amide linkage, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent attachment to amine-containing molecules.[1][2][3]

The core technology relies on the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[4][5] This makes it an ideal tool for applications in complex biological systems, including live cell imaging and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG3 spacer enhances the solubility and reduces steric hindrance of the conjugate.

Principle of the Method

The labeling of a target protein using this compound is a two-step process:

  • Activation and Amine Coupling: The terminal carboxylic acid of this compound is first activated, typically using carbodiimide chemistry with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a highly reactive NHS ester. This activated linker then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the surface of the target protein to form a stable amide bond.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-functionalized protein can then be reacted with a molecule of interest that has been pre-functionalized with an azide group. The inherent ring strain of the DBCO group allows for a rapid and highly specific [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a copper catalyst.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC28H32N2O7
Molecular Weight508.57 g/mol
Purity>96%
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF
Table 2: Recommended Reaction Parameters for Protein Labeling
ParameterRecommendationRationaleReference
Activation Step
Activation ReagentsEDC and NHS (or sulfo-NHS)Efficiently forms a reactive NHS ester from the carboxylic acid.
Molar Ratio (DBCO-acid:EDC:NHS)1:1.2:1.2A slight excess of coupling agents ensures efficient activation.
Activation BufferAnhydrous DMF or DMSOPrevents hydrolysis of the activated NHS ester.
Activation Time15-30 minutes at room temperatureSufficient time for the formation of the NHS ester.
Conjugation Step
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of DBCO-linker10- to 20-foldA common starting point to achieve a desired degree of labeling.
Reaction BufferAmine-free buffer (e.g., PBS), pH 7.2-8.0Optimal pH for the reaction between NHS esters and primary amines.
Reaction Time2 hours at room temperature or overnight at 4°CAllows for efficient conjugation to the protein.
SPAAC Reaction
Molar Excess of Azide-Molecule1.5- to 3-fold over DBCO-proteinEnsures efficient reaction with the DBCO-labeled protein.
Reaction Time<12 hoursSPAAC is a relatively fast reaction.
Reaction Temperature4-37°CThe reaction proceeds efficiently at a range of temperatures.
Table 3: Quantitative Analysis of DBCO-Protein Conjugates
ParameterMethodKey ConsiderationsReference
Degree of Labeling (DOL) UV-Vis SpectroscopyMeasure absorbance at 280 nm (protein) and ~309 nm (DBCO). A correction factor is needed for the DBCO absorbance at 280 nm.
Conjugation Efficiency LC-MS or SDS-PAGECan be used to monitor the progress of the reaction and the purity of the final conjugate.
Stability LC-MSDBCO-modified proteins show good stability, with minimal loss of reactivity over several weeks at 4°C. Thiol-containing buffers should be avoided.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the in situ activation of the carboxylic acid group of this compound and its subsequent conjugation to a protein.

Materials:

  • This compound

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO at a concentration of 100 mM immediately before use.

    • Prepare the amine-containing protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated DBCO-NHS ester solution to the protein solution.

    • A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point and can be optimized based on the desired degree of labeling.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of a DBCO-functionalized protein with an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)

  • Azide-containing molecule

  • Reaction buffer (azide-free)

Procedure:

  • Prepare the reactants:

    • Prepare the DBCO-activated protein and the azide-containing molecule separately.

  • Click Reaction:

    • Mix the DBCO-functionalized protein with the azide-containing molecule in the reaction buffer.

    • A 1.5 to 3-fold molar excess of the azide-containing molecule relative to the DBCO-protein is recommended.

    • Incubate the reaction mixture for up to 12 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

Mandatory Visualization

G cluster_activation Step 1: Activation and Amine Coupling cluster_spaac Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) dbco_acid This compound activated_dbco Activated DBCO-NHS Ester dbco_acid->activated_dbco 15-30 min, RT edc_nhs EDC / NHS edc_nhs->activated_dbco dbco_protein DBCO-Labeled Protein activated_dbco->dbco_protein 2h RT or O/N 4°C pH 7.2-8.0 protein Amine-Containing Protein protein->dbco_protein dbco_protein2 DBCO-Labeled Protein azide_mol Azide-Functionalized Molecule final_conjugate Final Protein Conjugate azide_mol->final_conjugate dbco_protein2->final_conjugate <12h, 4-37°C

Caption: Experimental workflow for protein labeling using this compound.

G cluster_protac PROTAC Mechanism of Action protac PROTAC (DBCO-linker based) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein of Interest (POI) (e.g., in a signaling pathway) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Degradation of POI ubiquitination->degradation proteasome Proteasome proteasome->degradation pathway_down Downregulation of Signaling Pathway degradation->pathway_down

Caption: Signaling pathway application of a DBCO-linker in a PROTAC.

References

A Comprehensive Guide to DBCO-NHCO-PEG3-Acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the successful conjugation of DBCO-NHCO-PEG3-acid to amine-containing biomolecules and subsequent copper-free click chemistry with azide-modified targets. These protocols are designed to be a valuable resource for researchers in bioconjugation, drug delivery, and diagnostics.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies.[1] It incorporates three key features: a dibenzocyclooctyne (DBCO) group for highly efficient and biocompatible copper-free click chemistry, a terminal carboxylic acid for covalent attachment to primary amines, and a hydrophilic polyethylene glycol (PEG3) spacer.[1] The PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance, making this linker ideal for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs).[1][2]

The conjugation process is a two-stage procedure.[2] First, the carboxylic acid of the this compound is activated, typically using carbodiimide chemistry, to form an amine-reactive intermediate. This intermediate then readily reacts with primary amines (e.g., lysine residues) on proteins, antibodies, or other biomolecules. The second stage involves the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction where the DBCO group on the modified biomolecule reacts specifically and efficiently with an azide-functionalized molecule. This copper-free click chemistry reaction is highly specific and can be performed in complex biological media without the need for a cytotoxic copper catalyst.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful conjugation of this compound. These values are starting points and may require optimization for specific applications.

ParameterRecommended ValueNotes
Amine Conjugation (Activation Step)
Molar Excess of DBCO-linker to Protein10-20 foldOptimization may be required based on the number of available amines on the protein.
Molar Excess of EDC and NHS/Sulfo-NHS to DBCO-linker1.5-2 foldFreshly prepared solutions of EDC and NHS/Sulfo-NHS are recommended for optimal activation.
Reaction Time1-2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can help maintain the stability of sensitive proteins.
Copper-Free Click Chemistry (SPAAC)
Molar Excess of Azide-Molecule to DBCO-Protein1.5-3 foldA slight excess of the azide-modified molecule can drive the reaction to completion.
Reaction Time2-12 hours at room temperature or 4-12 hours at 4°CReaction progress can be monitored using techniques like SDS-PAGE or mass spectrometry.

Experimental Protocols

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix the this compound stock solution with an appropriate reaction buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain protein integrity.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted DBCO linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

experimental_workflow_amine_conjugation cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Quenching and Purification reagent_prep Prepare Reagents (DBCO-linker, EDC, NHS) activation Activate Carboxylic Acid (15-30 min, RT) reagent_prep->activation conjugation Add Activated Linker to Protein (2h RT or overnight 4°C) activation->conjugation protein_prep Prepare Amine-Containing Protein Solution protein_prep->conjugation quenching Quench Reaction (15 min, RT) conjugation->quenching purification Purify DBCO-Protein (Desalting/Dialysis) quenching->purification final_product final_product purification->final_product DBCO-Functionalized Protein signaling_pathway_spaac dbco_protein DBCO-Functionalized Protein reaction_mix Reaction Mixture (2-12h RT or 4-12h 4°C) dbco_protein->reaction_mix azide_molecule Azide-Modified Molecule azide_molecule->reaction_mix final_conjugate Final Bioconjugate reaction_mix->final_conjugate

References

Purification of DBCO-Conjugated Proteins: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of dibenzocyclooctyne (DBCO)-conjugated proteins. The protocols outlined below are essential for obtaining highly pure and functional protein conjugates for downstream applications in research, diagnostics, and therapeutics, such as the creation of antibody-drug conjugates (ADCs) and targeted imaging agents.

Introduction

The conjugation of proteins with DBCO is a critical step in copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules. Following the conjugation reaction, it is imperative to purify the DBCO-conjugated protein to remove unreacted DBCO reagents, byproducts, and unconjugated protein. This purification step is crucial for ensuring the quality, reproducibility, and safety of the final product. Various chromatography techniques can be employed for this purpose, with the choice of method depending on the specific protein, the scale of the purification, and the desired level of purity.

Overall Experimental Workflow

The general workflow for producing and purifying DBCO-conjugated proteins involves several key stages, from the initial conjugation to the final characterization of the purified product.

DBCO_Protein_Purification_Workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation DBCO_Reagent DBCO-NHS Ester DBCO_Reagent->Conjugation Quenching Quenching Conjugation->Quenching Initial_Purification Initial Purification (Desalting/SEC) Quenching->Initial_Purification HPLC_Purification High-Resolution Purification (HPLC: IEX, HIC, RP-HPLC) Initial_Purification->HPLC_Purification DOL_Analysis Degree of Labeling (DOL) (UV-Vis) HPLC_Purification->DOL_Analysis Purity_Analysis Purity & Integrity (SDS-PAGE, Mass Spec) HPLC_Purification->Purity_Analysis Final_Product Purified DBCO-Protein Conjugate DOL_Analysis->Final_Product Purity_Analysis->Final_Product

Caption: General workflow for DBCO-protein conjugation and subsequent purification.

Key Experimental Protocols

Protocol 1: Protein Conjugation with DBCO-NHS Ester

This protocol outlines a general procedure for labeling a protein with a DBCO-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein surface.

Materials:

  • Target protein

  • DBCO-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or size-exclusion chromatography (SEC) system

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[1][2]

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[3][4]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[5] The final DMSO concentration should ideally be below 20%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester using a desalting spin column or SEC according to the manufacturer's protocol.

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.
Molar Excess of DBCO-NHS Ester5 to 20-foldOptimal ratio should be determined empirically for each protein.
Reaction BufferAmine-free buffer (e.g., PBS)Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.
Reaction pH7.2 - 8.0Facilitates the reaction between NHS esters and primary amines.
Incubation Time30-60 min (RT) or 2-4 hours (on ice)Longer incubation times may be required for less reactive proteins.
Quenching Agent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.
Protocol 2: Purification of DBCO-Conjugated Protein

Following the initial removal of excess DBCO reagent, high-resolution purification is often necessary to separate the conjugated protein from the unconjugated protein and to resolve species with different degrees of labeling.

SEC separates molecules based on their size. It is effective for removing unreacted small molecules and can also separate protein aggregates from the monomeric conjugate.

Procedure:

  • Column Equilibration: Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched and desalted reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The larger DBCO-conjugated protein will elute first, followed by smaller molecules like the unreacted DBCO reagent.

  • Fraction Collection: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Analysis: Pool the fractions containing the purified protein and analyze for purity and degree of labeling.

The addition of the hydrophobic DBCO group increases the protein's surface hydrophobicity, allowing for its separation from the unconjugated protein using HIC.

HIC_Purification cluster_loading Loading Phase (High Salt) cluster_elution Elution Phase (Decreasing Salt Gradient) Mixture Protein Mixture (Conjugated & Unconjugated) Column_Load HIC Column Mixture->Column_Load Binds to column Column_Elute HIC Column Unconjugated Unconjugated Protein (Elutes First) Column_Elute->Unconjugated Less Hydrophobic Conjugated DBCO-Conjugated Protein (Elutes Later) Column_Elute->Conjugated More Hydrophobic

Caption: HIC separation of DBCO-conjugated and unconjugated proteins.

Typical HIC Parameters:

Parameter Typical Conditions
Column Butyl or Phenyl stationary phase
Mobile Phase A (High Salt) 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
Mobile Phase B (Low Salt) 100 mM Sodium Phosphate, pH 7.0
Gradient Reverse linear gradient from 100% A to 100% B over 20-30 minutes
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV absorbance at 280 nm (protein) and 309 nm (DBCO) |

The conjugation of DBCO can alter the surface charge of the protein, enabling separation by IEX.

Typical IEX Parameters:

Parameter Typical Conditions
Column Anion or cation exchange column, depending on protein pI
Mobile Phase A (Low Salt) e.g., 20 mM Tris-HCl, pH 8.0
Mobile Phase B (High Salt) e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient Linear gradient from 0-100% B over 20-30 minutes
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV absorbance at 280 nm and 309 nm |

Protocol 3: Characterization of Purified DBCO-Conjugated Protein

The average number of DBCO molecules per protein can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified protein solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the DOL using the following formula:

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

ParameterDescriptionTypical Value
A₂₈₀ Absorbance at 280 nmMeasured
A₃₀₉ Absorbance at 309 nmMeasured
ε_protein Molar extinction coefficient of the protein at 280 nmProtein-specific (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
ε_DBCO Molar extinction coefficient of DBCO at 309 nm~12,000 M⁻¹cm⁻¹
CF Correction factor for DBCO absorbance at 280 nm~0.90 to 1.089
  • SDS-PAGE: Can reveal a slight increase in molecular weight corresponding to the attached DBCO groups.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming successful labeling and showing the distribution of different labeled species.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery Protein aggregation due to increased hydrophobicity.Optimize the molar excess of the DBCO reagent; consider using PEGylated DBCO reagents to increase hydrophilicity.
Non-specific binding to the purification column.Screen different chromatography resins and adjust buffer conditions (pH, ionic strength).
Inefficient Purification Inappropriate purification method or column choice.For SEC, ensure the pore size is suitable for separating the protein from small molecules. Consider alternative methods like TFF for scalable purification.
Low Conjugation Efficiency Hydrolysis of the DBCO-NHS ester.Prepare the DBCO-NHS ester solution fresh in anhydrous DMSO immediately before use.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS.

By following these detailed protocols and considering the troubleshooting guidance, researchers can successfully purify DBCO-conjugated proteins to a high degree of purity, ensuring reliable and reproducible results in their downstream applications.

References

Application Notes and Protocols: DBCO-NHCO-PEG3-acid in Surface Modification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG3-acid is a heterobifunctional linker that plays a pivotal role in modern bioconjugation and surface modification strategies. Its unique architecture, comprising a dibenzocyclooctyne (DBCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables a versatile two-step conjugation process. This linker is instrumental in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the functionalization of nanoparticles and surfaces for targeted drug delivery, diagnostics, and bio-sensing.[1][2][3]

The carboxylic acid moiety allows for covalent attachment to primary amine groups on proteins, nanoparticles, or functionalized surfaces through the formation of a stable amide bond, typically via activation with carbodiimide chemistry (e.g., EDC and NHS).[4][5] The DBCO group facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. This reaction proceeds rapidly under mild, physiological conditions, making it ideal for use with sensitive biological samples. The PEG3 spacer enhances water solubility, reduces non-specific binding, and minimizes steric hindrance.

Physicochemical and Reactivity Data

The following tables summarize key quantitative data for this compound and the associated conjugation reactions. While specific kinetic data for the PEG3 variant is not always available, the data presented for analogous compounds and reactions provide a reliable framework for experimental design.

Table 1: Properties of this compound

PropertyValueReferences
Molecular Formula C₂₈H₃₂N₂O₇-
Molecular Weight 508.56 g/mol -
Purity Typically >95% (HPLC)-
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated

Table 2: Recommended Reaction Conditions for Amine Coupling (EDC/NHS Activation)

ParameterRecommended RangeNotesReferences
Activation Buffer 0.1 M MES, pH 4.5 - 6.0Optimal for EDC/NHS activation.
Coupling Buffer PBS, pH 7.2 - 8.0Efficient reaction of NHS-ester with primary amines.
Molar Excess (EDC:NHS:Acid) 1.2:1.2:1 to 2:2:1Freshly prepared solutions are recommended.
Activation Time 15 - 30 minutesAt room temperature.
Molar Excess (Linker:Protein) 10- to 20-foldStarting point, should be optimized for desired degree of labeling.
Coupling Time 1 - 2 hours at RT or overnight at 4°CReaction time depends on the reactivity of the amine.
Quenching Reagent 50-100 mM Tris or GlycineTo consume unreacted NHS esters.

Table 3: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended RangeNotesReferences
Reaction Buffer PBS, pH 7.0 - 7.4Widely compatible with biomolecules. Avoid buffers containing azides.
Molar Excess (DBCO:Azide) 1.5 to 5-foldA molar excess of one reactant drives the reaction to completion.
Reaction Temperature 4°C to 37°CHigher temperatures can increase the reaction rate.
Incubation Time 2 - 12 hoursDependent on reactant concentrations and temperature.
Second-Order Rate Constant (k₂) 10⁻² to 1 M⁻¹s⁻¹For DBCO derivatives with azides in various buffers.

Experimental Protocols

Protocol 1: Two-Step Protein Modification

This protocol describes the conjugation of this compound to a protein via its primary amines, followed by a copper-free click reaction to an azide-functionalized molecule.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-functionalized molecule of interest

  • Desalting columns

Procedure:

Step A: DBCO Labeling of the Protein

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated DBCO-linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted DBCO linker and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step B: Copper-Free Click Reaction

  • Reaction Setup:

    • To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 1.5- to 5-fold molar excess of the azide molecule is recommended.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

  • Final Purification:

    • Purify the final conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Surface Functionalization of Amine-Coated Nanoparticles

This protocol describes the functionalization of nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Azide-modified targeting ligand

  • Centrifugation equipment

Procedure:

Part A: Activation of this compound

  • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the this compound solution.

  • Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-PEG3-NHS ester.

Part B: Conjugation to Amine-Functionalized Nanoparticles

  • Resuspend the amine-functionalized nanoparticles in Activation Buffer.

  • Add the activated DBCO-PEG3-NHS ester solution to the nanoparticle suspension.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the DBCO-functionalized nanoparticles by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step twice to remove unreacted reagents.

Part C: Click Chemistry Reaction with Azide-Ligand

  • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

  • Add the azide-modified targeting ligand.

  • Incubate for 4-12 hours at room temperature.

  • Purify the final conjugated nanoparticles by centrifugation and characterize the final product using appropriate techniques (e.g., DLS, zeta potential).

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Click Chemistry reagents1 This compound + EDC/NHS activation Activation (15-30 min, RT) reagents1->activation activated_linker DBCO-PEG3-NHS Ester activation->activated_linker coupling Amide Bond Formation (2h RT or O/N 4°C) activated_linker->coupling amine_surface Amine-Functionalized Surface/Molecule amine_surface->coupling dbco_surface DBCO-Functionalized Surface/Molecule coupling->dbco_surface click_reaction SPAAC Reaction (2-12h, RT) dbco_surface->click_reaction azide_molecule Azide-Modified Molecule azide_molecule->click_reaction final_conjugate Final Conjugate click_reaction->final_conjugate

Caption: Two-step bioconjugation workflow using this compound.

adc_mechanism cluster_extracellular Extracellular Space cluster_cellular Tumor Cell adc Antibody-Drug Conjugate (ADC) receptor Tumor Antigen (Receptor) adc->receptor binding endocytosis 2. Internalization (Endocytosis) receptor->endocytosis binding 1. Binding endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Trafficking cleavage 3. Linker Cleavage lysosome->cleavage payload 4. Payload Release cleavage->payload dna_damage DNA Damage / Microtubule Disruption payload->dna_damage apoptosis 5. Apoptosis (Cell Death) dna_damage->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

nanoparticle_uptake cluster_pathways Cellular Uptake Pathways np PEGylated Nanoparticle clathrin Clathrin-mediated Endocytosis np->clathrin Receptor Binding caveolae Caveolae-mediated Endocytosis np->caveolae macropino Macropinocytosis np->macropino endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Degradation) endosome->lysosome exocytosis Exocytosis endosome->exocytosis Recycling cytoplasm Cytoplasmic Release (Endosomal Escape) endosome->cytoplasm

Caption: Cellular uptake pathways for PEGylated nanoparticles.

References

Application Notes and Protocols for DBCO-NHCO-PEG3-acid in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DBCO-NHCO-PEG3-acid, a key reagent in copper-free click chemistry. This heterobifunctional linker, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, is instrumental in the covalent conjugation of molecules in complex biological environments without the need for a cytotoxic copper catalyst. Its primary applications include the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the surface modification of biomolecules.[1][2][3]

Core Concepts: Structure and Functionality

This compound is comprised of three essential functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biochemical processes.[4][5]

  • Polyethylene Glycol (PEG) Spacer: The 3-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

  • Carboxylic Acid (-COOH): This terminal functional group can be activated to form a stable amide bond with primary amines, such as those found on the lysine residues of proteins.

Data Presentation

The following table summarizes key quantitative parameters for bioconjugation reactions involving DBCO linkers. These values should be considered as a starting point, and optimization for specific applications is recommended.

ParameterValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1The component that is less critical or more abundant should be in excess.
Molar Excess of DBCO-NHS ester for Protein Labeling 10- to 20-foldThis is a common starting point and should be optimized for the desired degree of labeling.
Reaction Temperature 4°C to Room Temperature (20-25°C)Higher temperatures generally lead to faster reaction rates, but lower temperatures may be necessary for sensitive biomolecules.
Reaction Time (SPAAC) 2-24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
Solvents DMSO, DMF, DCM, Aqueous Buffers (e.g., PBS)For biomolecule conjugations, it is recommended to keep the final concentration of organic solvents below 20% to prevent precipitation.
Purity of this compound > 96%As determined by HPLC.
Solubility of this compound Soluble in DMSO

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule

This protocol describes the activation of the carboxylic acid moiety of this compound to form an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a biomolecule (e.g., a protein).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Immediately add the activated DBCO-NHS ester solution to the biomolecule solution.

    • The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized biomolecule in the reaction buffer.

    • Add the azide-containing molecule to the solution. A molar excess of 1.5 to 3-fold of one reagent may be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Monitoring and Purification:

    • Monitor the progress of the conjugation by SDS-PAGE, HPLC, or mass spectrometry.

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion or affinity chromatography).

Application Example: Synthesis of a PROTAC

This compound is a valuable linker for the synthesis of PROTACs. The following is a generalized two-step protocol for synthesizing a PROTAC.

Step 1: Amide Coupling of the Linker to an E3 Ligase Ligand

  • Dissolve this compound (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.

Step 2: SPAAC Reaction with an Azide-Functionalized Target Protein Ligand

  • Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and an azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Mandatory Visualizations

G cluster_activation Step 1: Activation & Conjugation cluster_spaac Step 2: SPAAC Reaction DBCO_acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_acid->Activated_DBCO Activation (15-30 min, RT) NHS_EDC NHS / EDC in DMSO/DMF NHS_EDC->Activated_DBCO Conjugation Conjugation Reaction Activated_DBCO->Conjugation Biomolecule Amine-containing Biomolecule (e.g., Protein) Biomolecule->Conjugation Quench Quenching (e.g., Tris buffer) Conjugation->Quench Incubation (1-2h RT or overnight 4°C) Purification1 Purification (e.g., Desalting Column) Quench->Purification1 DBCO_Biomolecule DBCO-labeled Biomolecule Purification1->DBCO_Biomolecule SPAAC SPAAC Reaction DBCO_Biomolecule->SPAAC Azide_Molecule Azide-containing Molecule Azide_Molecule->SPAAC Purification2 Purification (e.g., SEC/Affinity) SPAAC->Purification2 Incubation (2-24h, RT or 4°C) Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC Molecule (Target Ligand - Linker - E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols: DBCO-NHCO-PEG3-acid for Creating Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG3-acid as a versatile linker for the synthesis of custom fluorescent probes. This heterobifunctional linker, featuring a dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid connected by a hydrophilic polyethylene glycol (PEG) spacer, is an essential tool for modern bioconjugation. It enables the efficient and specific labeling of biomolecules through copper-free click chemistry, a bioorthogonal reaction ideal for applications in complex biological systems.

The protocols detailed below cover the activation of the carboxylic acid, conjugation to amine-modified fluorophores, and the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) to azide-modified biomolecules. This methodology is widely applicable in fields such as targeted drug delivery, antibody-drug conjugate (ADC) development, and advanced cellular imaging.

Principle of the Method

The creation of fluorescent probes using this compound is a two-stage process:

  • Amine-Reactive Fluorophore Synthesis: The carboxylic acid group of this compound is first activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This creates a semi-stable NHS ester. This activated linker then readily reacts with a primary amine on a fluorophore to form a stable amide bond, resulting in a DBCO-functionalized fluorescent probe.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the newly synthesized fluorescent probe can then specifically and efficiently react with a molecule containing an azide (-N3) moiety. This "click" reaction forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2]

Data Presentation

Table 1: Key Parameters for DBCO-Based Bioconjugation
ParameterValueReference(s)
DBCO-Azide Reaction Rate~0.1 M⁻¹s⁻¹[3]
Optimal pH for NHS Ester Conjugation7-9[4]
Recommended Molar Excess of DBCO-NHS Ester to Amine10 to 50-fold[3]
Typical Incubation Time for Amine Conjugation1-2 hours at room temperature or overnight at 4°C
Typical Incubation Time for DBCO-Azide Click Reaction1-4 hours at room temperature or 4-12 hours at 4°C
Table 2: Reagent Molar Ratios for Carboxylic Acid Activation
ReagentMolar Ratio (relative to this compound)Reference(s)
This compound1
EDC1.5 - 2
NHS (or Sulfo-NHS)1.2 - 2

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on a fluorophore.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

  • Activation Reaction:

    • In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in an appropriate volume of Activation Buffer.

    • Vortex the mixture briefly to ensure complete dissolution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the DBCO-NHCO-PEG3-NHS ester. The activated linker should be used immediately.

Protocol 2: Conjugation of Activated DBCO-Linker to an Amine-Modified Fluorophore

This protocol details the reaction between the freshly prepared DBCO-NHCO-PEG3-NHS ester and a fluorophore containing a primary amine.

Materials:

  • Freshly prepared DBCO-NHCO-PEG3-NHS ester solution (from Protocol 1)

  • Amine-modified fluorophore

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Prepare Fluorophore Solution:

    • Dissolve the amine-modified fluorophore in the Conjugation Buffer to a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the activated DBCO-NHCO-PEG3-NHS ester solution to the fluorophore solution. A 1.5 to 10-fold molar excess of the activated linker to the fluorophore is a common starting point, but this should be optimized for your specific application.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient conjugation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the DBCO-Fluorophore Conjugate

Materials:

  • Quenched reaction mixture from Protocol 2

  • Appropriate chromatography system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis Spectrophotometer

Procedure:

  • Purification:

    • Purify the DBCO-fluorophore conjugate from excess reagents and byproducts using a suitable chromatography method. RP-HPLC is often effective for purifying small molecule conjugates.

  • Characterization:

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the final product. The mass should correspond to the sum of the molecular weights of the this compound and the fluorophore, minus the mass of water.

    • UV-Vis Spectroscopy: Determine the concentration of the purified conjugate. The DBCO group has a characteristic absorbance maximum around 309 nm. The fluorophore will have its own specific absorbance maximum.

Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the general steps for the copper-free click reaction between the DBCO-fluorophore conjugate and an azide-containing biomolecule.

Materials:

  • Purified DBCO-fluorophore conjugate

  • Azide-containing biomolecule (e.g., azide-modified antibody, protein, or nucleic acid)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing biomolecule in the Reaction Buffer.

    • Add the DBCO-fluorophore conjugate to the azide-containing biomolecule. A 1.5 to 5-fold molar excess of the DBCO-fluorophore is typically used.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification (if necessary):

    • If the DBCO-fluorophore is in large excess or needs to be removed, purify the final fluorescently labeled biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Mandatory Visualizations

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_purification Protocol 3: Purification cluster_spaac Protocol 4: SPAAC DBCO_acid This compound Activated_DBCO DBCO-NHCO-PEG3-NHS Ester DBCO_acid->Activated_DBCO 15-30 min RT EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Fluorophore DBCO-Fluorophore Conjugate Activated_DBCO->DBCO_Fluorophore 1-2h RT or overnight 4°C Amine_Fluorophore Amine-Modified Fluorophore Amine_Fluorophore->DBCO_Fluorophore Purification Purification (e.g., RP-HPLC) DBCO_Fluorophore->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization Fluorescent_Probe Final Fluorescent Probe Characterization->Fluorescent_Probe 1-4h RT or 4-12h 4°C Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Fluorescent_Probe

Caption: Experimental workflow for creating a fluorescent probe.

signaling_pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Internalization Internalization Receptor->Internalization Antibody Antibody Labeled_Ab Labeled Antibody Antibody->Labeled_Ab SPAAC Conjugation DBCO_Fluorophore DBCO- Fluorophore DBCO_Fluorophore->Labeled_Ab Labeled_Ab->Receptor Binding Signaling Downstream Signaling Internalization->Signaling Triggers

Caption: Antibody-based fluorescent probe for cell imaging.

logical_relationship start Start: This compound activation Activation with EDC/NHS start->activation conjugation Conjugation to Amine-Fluorophore activation->conjugation purification1 Purification & Characterization conjugation->purification1 spaac SPAAC with Azide-Biomolecule purification1->spaac purification2 Final Purification spaac->purification2 end End: Fluorescently Labeled Biomolecule purification2->end

Caption: Logical workflow for fluorescent probe synthesis.

References

Synthesis of PROTACs Using DBCO-NHCO-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and pharmacokinetic properties. DBCO-NHCO-PEG3-acid is a versatile, heterobifunctional linker that offers several advantages for PROTAC synthesis. It incorporates a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a carboxylic acid for stable amide bond formation with an amine-containing E3 ligase ligand.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional target proteins.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->POI Catalytic Cycle Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: SPAAC Reaction Linker This compound Coupling Amide Coupling (HATU, DIPEA, DMF) Linker->Coupling E3_Ligand Amine-containing E3 Ligase Ligand E3_Ligand->Coupling Intermediate DBCO-Linker-E3 Ligase Conjugate Coupling->Intermediate Purification1 Flash Column Chromatography Intermediate->Purification1 SPAAC SPAAC (Click Chemistry) (DMSO, Room Temp) Purification1->SPAAC Warhead Azide-functionalized Warhead (POI Ligand) Warhead->SPAAC Final_PROTAC Final PROTAC SPAAC->Final_PROTAC Purification2 Preparative HPLC Final_PROTAC->Purification2 BRD4_Signaling cluster_0 Normal Cellular Process cluster_1 PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Leads to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogene_Transcription Initiates PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Targets Degradation->Oncogene_Transcription Inhibits

References

Application Notes and Protocols for Peptide Modification using DBCO-NHCO-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DBCO-NHCO-PEG3-acid, a heterobifunctional linker, for the modification of peptides. This reagent is a valuable tool in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to peptides for subsequent copper-free click chemistry applications.

Introduction

This compound is a versatile linker composed of three key components: a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO group allows for highly specific and efficient conjugation to azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3] The PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.[2][4] The carboxylic acid enables covalent attachment to primary amines, such as the N-terminus or lysine side chains of peptides, through the formation of a stable amide bond.

Key Features and Advantages:

  • Biocompatibility: The copper-free SPAAC reaction is bioorthogonal and can be performed under physiological conditions, preserving the integrity of the peptide.

  • High Chemoselectivity: The DBCO group specifically reacts with azides, ensuring precise and targeted conjugation with minimal side reactions.

  • Enhanced Solubility: The hydrophilic PEG3 spacer improves the solubility of the linker and the resulting peptide conjugate in aqueous buffers.

  • Reduced Steric Hindrance: The PEG spacer provides a flexible arm that separates the peptide from the conjugated molecule, reducing potential steric clashes.

  • Stable Linkage: The amide bond formed between the carboxylic acid and the peptide's amine, and the triazole ring from the click reaction, provide a stable and robust linkage.

Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development, including:

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.

  • Development of Antibody-Drug Conjugates (ADCs): DBCO-modified peptides can be conjugated to azide-functionalized antibodies to create targeted therapies.

  • Molecular Imaging and Diagnostics: Peptides can be labeled with DBCO and subsequently linked to azide-containing imaging agents like fluorophores for tracking and diagnostic purposes.

  • Drug Delivery and Targeting: DBCO-labeled peptides can be attached to azide-modified drug delivery systems, such as nanoparticles or liposomes, to improve targeting and efficacy.

  • Surface Functionalization: Peptides can be immobilized onto surfaces for applications in biosensors and biomaterials.

Experimental Protocols

This section provides a detailed two-step protocol for labeling an amine-containing peptide with this compound. The process involves the activation of the carboxylic acid group followed by conjugation to the peptide.

Diagram of the Chemical Labeling Pathway

G Two-step reaction for peptide labeling cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Peptide DBCO_acid This compound Activated_DBCO DBCO-NHCO-PEG3-NHS ester DBCO_acid->Activated_DBCO Activation EDC_NHS EDC, NHS EDC_NHS->DBCO_acid DBCO_Peptide DBCO-labeled Peptide Activated_DBCO->DBCO_Peptide Conjugation Peptide Amine-containing Peptide (N-terminus or Lysine) Peptide->DBCO_Peptide

Caption: Two-step reaction for peptide labeling.

Experimental Workflow Overview

G Workflow for labeling peptides with DBCO-acid Reagent_Prep Reagent Preparation Activation Activation of This compound Reagent_Prep->Activation Conjugation Conjugation to Peptide Activation->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification of DBCO-Peptide Quenching->Purification Characterization Characterization and Storage Purification->Characterization

Caption: Workflow for labeling peptides with DBCO-acid.

Materials and Reagents
  • Peptide with at least one primary amine group (N-terminus or Lysine side chain)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5, or Borate Buffer pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or desalting columns.

  • Analytical instruments: LC-MS (e.g., ESI-MS) and analytical RP-HPLC system.

Protocol

1. Reagent Preparation:

  • Prepare a stock solution of the peptide in the chosen reaction buffer.
  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or reaction buffer immediately before use.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound, EDC, and NHS solutions. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).
  • Incubate the mixture for 15-30 minutes at room temperature to form the reactive DBCO-NHCO-PEG3-NHS ester.

3. Conjugation to Peptide:

  • Add the freshly activated DBCO-NHS ester solution to the peptide solution. The molar excess of the DBCO linker relative to the peptide can be varied to control the degree of labeling (a 10- to 20-fold molar excess is a common starting point).
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.

4. Quenching the Reaction (Optional):

  • To stop the reaction and quench any unreacted NHS ester, add a quenching buffer to a final concentration of 50-100 mM.
  • Incubate for 15 minutes at room temperature.

5. Purification of the DBCO-Labeled Peptide:

  • Remove unreacted DBCO linker and byproducts using a suitable method based on the peptide's properties.
  • RP-HPLC: This is a highly effective method for purifying peptides and separating labeled from unlabeled species.
  • Desalting Columns: Useful for rapid buffer exchange and removal of small molecule impurities from larger peptides.

6. Characterization and Storage:

  • Confirm successful conjugation and purity using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the DBCO-NHCO-PEG3 moiety (Mass increase ≈ 490.5 Da).
  • The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).
  • Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.

Quantitative Data Summary

The efficiency of peptide labeling depends on several factors, including concentration, pH, and the molar ratio of reactants. The following tables summarize typical reaction parameters and physicochemical properties.

Table 1: Recommended Reaction Conditions for Peptide Labeling

ParameterRecommended ValueReference(s)
Molar Ratio (Linker:Peptide) 10-20 fold excess
Molar Ratio (DBCO-acid:EDC:NHS) 1:1.2:1.2 to 1:1.5:1.5
Reaction Buffer pH 7.2 - 8.5
Reaction Time 2 hours at room temperature or 4-12 hours at 4°C
Quenching Time 15-30 minutes

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₈H₃₂N₂O₇
Molecular Weight 508.57 g/mol
Purity (typical) >95% (by HPLC)
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Troubleshooting

IssuePossible CauseSuggested SolutionReference(s)
Low Degree of Labeling (DOL) Inactive linker (hydrolyzed NHS ester).Prepare EDC/NHS solutions fresh. Ensure DBCO-acid stock is anhydrous.
Buffer contains primary amines (e.g., Tris).Perform buffer exchange into a non-amine buffer like PBS or HEPES.
Insufficient molar excess of linker.Increase the molar ratio of linker to peptide.
Peptide Precipitation High concentration of organic solvent (DMSO/DMF).Keep the final concentration of organic solvent below 20%.
Peptide is unstable at the reaction pH.Optimize the buffer pH within the 7.0-8.5 range.
Non-specific Aggregation Hydrophobic nature of the DBCO group.The PEG linker helps to mitigate this, but if aggregation occurs, consider optimizing the peptide concentration or using a different buffer.

Conclusion

This compound is a powerful and versatile reagent for the modification of peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully label their peptides with a DBCO moiety, enabling a wide range of applications in bioconjugation and drug development. Careful optimization of reaction conditions and appropriate purification and characterization are crucial for obtaining high-quality DBCO-labeled peptides.

References

Application Notes and Protocols for Labeling Oligonucleotides with DBCO-NHCO-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of oligonucleotides with DBCO-NHCO-PEG3-acid. This method is a cornerstone for the development of advanced diagnostics, therapeutics, and research tools, enabling the precise conjugation of oligonucleotides to a wide array of molecules through copper-free click chemistry.

The labeling process is centered around the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[1][][3][] This copper-free click chemistry method involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer, in this case a PEG3 linker, enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.

Principle of the Method

The conjugation process is a straightforward two-step procedure. First, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus. In the second step, this amine-modified oligonucleotide is reacted with a pre-activated this compound, most commonly in the form of an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond, thereby covalently attaching the DBCO-PEG3 moiety. The resulting DBCO-labeled oligonucleotide is then ready for highly efficient and specific conjugation to any azide-containing molecule.

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide

  • DBCO-NHCO-PEG3-NHS Ester (or this compound and NHS/EDC for in situ activation)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

  • Desalting columns or cartridges (e.g., Glen Gel-Pak™)

  • HPLC system with a reverse-phase column (for purification and analysis)

  • Mass spectrometer (for characterization)

Protocol 1: Activation of this compound (In Situ)

This protocol is for when you are starting with the carboxylic acid form of the DBCO linker.

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF or DMSO to a final concentration of 100 mM each.

  • Mix the reagents in a 1:1.2:1.2 molar ratio (Acid:EDC:NHS).

  • Incubate the reaction mixture at room temperature for 1-2 hours to generate the DBCO-NHCO-PEG3-NHS ester.

Protocol 2: Conjugation of DBCO-NHCO-PEG3-NHS Ester to Amine-Modified Oligonucleotide
  • Preparation of Oligonucleotide: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Preparation of DBCO Reagent: Immediately before use, dissolve the DBCO-NHCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. It is crucial to protect the NHS ester from moisture to prevent hydrolysis.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved DBCO-NHCO-PEG3-NHS ester to the oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of DBCO-Labeled Oligonucleotide

Unreacted DBCO reagent and byproducts must be removed to ensure high purity of the final conjugate.

  • Size-Exclusion Chromatography (Desalting): This is a quick method for removing small molecules.

    • Equilibrate a desalting column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the DBCO-labeled oligonucleotide with nuclease-free water or a suitable buffer. The labeled oligonucleotide will elute in the void volume.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides the highest purity and allows for the separation of labeled from unlabeled oligonucleotides.

    • The DBCO group is hydrophobic, which will increase the retention time of the labeled oligonucleotide on a reverse-phase column compared to the unlabeled amine-modified oligonucleotide.

    • Use a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer to elute the product.

    • Collect the fractions corresponding to the DBCO-labeled oligonucleotide peak.

    • Lyophilize the purified fractions.

Protocol 4: Characterization of DBCO-Labeled Oligonucleotide
  • UV-Vis Spectrophotometry: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm. The degree of DBCO incorporation can be estimated by measuring the absorbance at 309 nm (the absorbance maximum for DBCO).

  • Mass Spectrometry: Confirm the successful conjugation and the purity of the final product by verifying the expected mass of the DBCO-labeled oligonucleotide.

Data Presentation

Table 1: Molar Extinction Coefficients for Quantification

MoietyWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Oligonucleotide260Sequence-dependent
DBCO309~12,000

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ValueExpected Outcome
Molar Ratio (DBCO:Oligo)10-20 fold excessHigh conjugation efficiency
Reaction Time2-4 hours at RT or overnight at 4°CComplete reaction
pH8.5Optimal for NHS ester reaction with primary amines
Purification MethodRP-HPLC>95% purity
Labeling Efficiency>90%High yield of desired product

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_oligo Dissolve Amine-Oligo in Conjugation Buffer conjugation Mix Oligo and DBCO Reagent (10-20x excess DBCO) Incubate RT, 2-4h prep_oligo->conjugation prep_dbco Dissolve DBCO-PEG3-NHS in Anhydrous DMSO prep_dbco->conjugation quenching Add Quenching Buffer (Tris-HCl) conjugation->quenching purification Purify by RP-HPLC or Desalting Column quenching->purification analysis Characterize by UV-Vis and Mass Spectrometry purification->analysis product Pure DBCO-Labeled Oligonucleotide analysis->product

Caption: Experimental workflow for labeling oligonucleotides.

signaling_pathway amine_oligo Amine-Modified Oligonucleotide dbco_oligo DBCO-Labeled Oligonucleotide amine_oligo->dbco_oligo NHS Ester Reaction (pH 8.5) dbco_nhs DBCO-NHCO-PEG3-NHS dbco_nhs->dbco_oligo conjugate Oligonucleotide Conjugate dbco_oligo->conjugate SPAAC Click Chemistry (Copper-Free) azide_molecule Azide-Modified Molecule (e.g., Protein, Dye) azide_molecule->conjugate

References

Application Notes and Protocols for DBCO-NHCO-PEG3-acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the specific labeling of biomolecules in complex biological systems. One of the most prominent examples is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that occurs efficiently under physiological conditions without the need for a toxic copper catalyst.[1][] This reaction involves the specific ligation of a dibenzocyclooctyne (DBCO) moiety with an azide group to form a stable triazole linkage.[3]

The DBCO-NHCO-PEG3-acid is a versatile heterobifunctional linker that incorporates a DBCO group for click chemistry, a short polyethylene glycol (PEG) spacer, and a carboxylic acid.[4][5] The PEG3 spacer enhances the solubility and bioavailability of the conjugated molecule while minimizing steric hindrance. The terminal carboxylic acid allows for the straightforward conjugation of fluorophores or other reporter molecules. This application note provides detailed protocols for the use of this compound in flow cytometry, focusing on cell surface labeling applications.

Principle of the Technology

The core of this cell labeling strategy is a two-step process that leverages metabolic glycoengineering and SPAAC click chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural monosaccharide containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cellular metabolic machinery incorporates this sugar into cell surface glycoproteins, resulting in the presentation of azide groups on the cell surface.

  • Click Reaction: The azide-labeled cells are then incubated with a fluorophore that has been conjugated to the this compound linker. The strained alkyne in the DBCO group reacts spontaneously and covalently with the azide groups on the cell surface.

  • Flow Cytometry Analysis: The fluorescently labeled cells can then be readily detected and quantified using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principle and the general experimental workflow for cell surface labeling using a DBCO-NHCO-PEG3-fluorophore conjugate.

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Analysis Azide_Sugar Azido Sugar (e.g., Ac4ManNAz) Cell Cell Azide_Sugar->Cell Uptake & Metabolism Azide_Cell Cell->Azide_Cell Incorporation DBCO_Fluorophore DBCO-NHCO-PEG3-Fluorophore Labeled_Cell Fluorescently Labeled Cell DBCO_Fluorophore->Labeled_Cell SPAAC Reaction Flow_Cytometer Flow Cytometry Analysis Labeled_Cell->Flow_Cytometer Detection & Quantification

Caption: Workflow for cell labeling using SPAAC.

G DBCO_Linker This compound Activated_Linker DBCO-NHCO-PEG3-NHS ester DBCO_Linker->Activated_Linker EDC/NHS Activation Fluorophore Amine-Reactive Fluorophore Conjugate DBCO-NHCO-PEG3-Fluorophore Fluorophore->Conjugate Conjugation Activated_Linker->Conjugate

Caption: Fluorophore conjugation to the linker.

Quantitative Data Summary

The efficiency of cell labeling is influenced by several factors, including the concentration of the azide sugar and the DBCO-conjugated probe, as well as incubation times. The following tables provide representative data.

Table 1: Effect of Ac4ManNAz Concentration on Cell Surface Azide Expression

Cell LineAc4ManNAz Concentration (µM)Incubation Time (h)Detection MethodOutcome (Relative Mean Fluorescence Intensity)
Jurkat048DBCO-PEG-Fluorophore, Flow Cytometry1.0
Jurkat1048DBCO-PEG-Fluorophore, Flow Cytometry15.2
Jurkat2548DBCO-PEG-Fluorophore, Flow Cytometry45.8
Jurkat5048DBCO-PEG-Fluorophore, Flow Cytometry89.3
Jurkat10048DBCO-PEG-Fluorophore, Flow Cytometry92.1

Table 2: Effect of DBCO-NHCO-PEG3-Fluorophore Concentration on Labeling Efficiency

Cell LineAc4ManNAz Concentration (µM)DBCO-Probe Concentration (µM)Incubation Time (min)Outcome (Relative Mean Fluorescence Intensity)
HeLa500301.0
HeLa5053022.5
HeLa50103058.1
HeLa502530112.4
HeLa505030115.3

Experimental Protocols

Protocol 1: Conjugation of a Fluorophore to this compound

This protocol describes the conjugation of an amine-reactive fluorophore to the carboxylic acid of the this compound linker.

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., an NHS ester derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Conjugation to Fluorophore:

    • Dissolve the amine-reactive fluorophore in the reaction buffer.

    • Add the activated DBCO-NHCO-PEG3-NHS ester solution to the fluorophore solution. A 2-5 fold molar excess of the activated linker is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the DBCO-NHCO-PEG3-Fluorophore conjugate using a size-exclusion chromatography column to remove unreacted reagents.

    • Confirm the successful conjugation and purity using techniques such as mass spectrometry or HPLC.

Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol details the incorporation of azide groups onto the cell surface.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DMSO

Procedure:

  • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 50 mM).

  • Seed cells in a culture plate and allow them to adhere and grow overnight.

  • The next day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).

  • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

Protocol 3: Cell Staining with DBCO-NHCO-PEG3-Fluorophore for Flow Cytometry

This protocol describes the labeling of azide-modified cells with the DBCO-fluorophore conjugate.

Materials:

  • Azide-labeled cells (from Protocol 2)

  • DBCO-NHCO-PEG3-Fluorophore conjugate (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • For suspension cells, harvest by centrifugation.

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining:

    • Add the DBCO-NHCO-PEG3-Fluorophore conjugate to the cell suspension to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Wash the cells three times with ice-cold FACS buffer to remove unbound fluorophore.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient metabolic labeling.Optimize Ac4ManNAz concentration and incubation time for your specific cell line.
Insufficient DBCO-fluorophore concentration or incubation time.Increase the concentration of the DBCO-fluorophore or the incubation time.
Degraded reagents.Ensure Ac4ManNAz and the DBCO-fluorophore conjugate are stored properly and are not expired.
High background fluorescence Incomplete removal of unbound DBCO-fluorophore.Increase the number of washing steps after staining.
Cell autofluorescence.Use a brighter fluorophore or a spectral flow cytometer to subtract the autofluorescence signal. Include an unstained control.
High cell death Harsh cell handling.Be gentle during cell washing and harvesting steps.
Cytotoxicity of reagents.Perform a titration of Ac4ManNAz and the DBCO-fluorophore to determine the optimal, non-toxic concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DBCO-NHCO-PEG3-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding low yields in reactions involving DBCO-NHCO-PEG3-acid.

The use of this compound typically involves a two-stage process:

  • Amine Coupling: The terminal carboxylic acid (-acid) is activated using carbodiimide chemistry (e.g., EDC and NHS) to form a reactive NHS ester. This ester then couples with a primary amine on a target molecule (like a protein or peptide) to form a stable amide bond.

  • Copper-Free Click Chemistry (SPAAC): The dibenzocyclooctyne (DBCO) group on the linker reacts with an azide-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2]

Low yield in the final conjugate can originate from issues in either of these distinct steps. This guide will help you diagnose and resolve common problems.

General Troubleshooting Workflow

If you are experiencing low final product yield, the following decision tree can help isolate the problematic step in your experimental workflow.

TroubleshootingWorkflow Start Low Final Yield Analyze_Intermediate Analyze DBCO-labeled intermediate before click reaction. Is labeling efficiency low? Start->Analyze_Intermediate Start Diagnosis Check_Activation Problem in EDC/NHS Activation & Coupling? Troubleshoot_Activation Follow EDC/NHS Troubleshooting Guide Check_Activation->Troubleshoot_Activation Check_Click Problem in SPAAC (Click Reaction)? Troubleshoot_Click Follow SPAAC Troubleshooting Guide Check_Click->Troubleshoot_Click Activation_Yes Yes Analyze_Intermediate->Activation_Yes Low Labeling Click_Yes No, labeling is efficient Analyze_Intermediate->Click_Yes Good Labeling Activation_Yes->Check_Activation Click_Yes->Check_Click

A high-level decision tree for diagnosing low yield.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture.[3] For short-term use, prepare stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[3] These stock solutions can be stored at -20°C for a few days to months, but it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[3] Avoid repeated freeze-thaw cycles of stock solutions, as DMSO is hygroscopic and absorbed moisture can lead to hydrolysis.

Q2: How stable is the DBCO group in aqueous solutions?

The DBCO group is generally stable in aqueous buffers with a pH range of 6-9. However, prolonged incubation, especially at elevated temperatures (37°C), can lead to gradual degradation. Strong acidic conditions should be avoided as they can cause rearrangement and degradation of the DBCO ring.

Q3: Are there any buffer components I should avoid?

Yes. For the EDC/NHS activation step, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester. For the SPAAC (click reaction) step, avoid buffers containing sodium azide (NaN₃), as it will compete with your azide-labeled molecule for reaction with the DBCO group, significantly reducing yield.

Troubleshooting Guide: Low Yield in EDC/NHS Activation & Coupling

This section addresses issues related to activating the carboxylic acid of the DBCO linker and coupling it to an amine-containing molecule.

Q1: What are the most common causes of low yield in the EDC/NHS activation step?

Low yield is often due to inactive reagents, suboptimal pH, the presence of competing nucleophiles, or moisture.

  • Inactive Reagents : EDC is particularly sensitive to moisture and can hydrolyze quickly. Use fresh, high-quality EDC and NHS and allow vials to come to room temperature before opening to prevent condensation.

  • Suboptimal pH : The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5 - 6.0). However, the subsequent reaction of the NHS ester with a primary amine is favored at a neutral to slightly basic pH (7.2 - 8.5). A two-step, one-pot reaction is a common and robust method.

  • Competing Nucleophiles : Buffers containing primary amines like Tris or glycine will react with the activated NHS ester, reducing the amount available to bind to your target protein.

  • Presence of Water : Water can hydrolyze the reactive O-acylisourea intermediate and the NHS ester, regenerating the carboxylic acid and lowering efficiency. Ensure solvents are anhydrous where possible.

Q2: My protein precipitates after adding the DBCO linker solution. How can I prevent this?

The DBCO group is hydrophobic, and adding a high concentration of the DBCO-linker dissolved in an organic solvent (like DMSO or DMF) can cause protein precipitation.

  • Keep the final concentration of the organic solvent in the reaction mixture low, typically below 15-20%.

  • Using a PEGylated DBCO reagent, such as this compound, already enhances hydrophilicity and reduces aggregation compared to non-PEGylated versions.

Q3: How do I know if my DBCO-linker has successfully coupled to my protein?

You can confirm the success and efficiency of the labeling by measuring the Degree of Labeling (DOL). This can be done using UV-Vis spectrophotometry by measuring the absorbance of the DBCO group (around 309 nm) and the protein (around 280 nm). Alternatively, mass spectrometry can be used to determine the mass shift after conjugation.

Troubleshooting Guide: Low Yield in SPAAC (Click Reaction)

This section addresses issues related to the copper-free click reaction between the DBCO-labeled molecule and the azide-functionalized molecule.

Q1: My DBCO-azide click reaction has a low yield. What should I check first?

The most common culprits for low SPAAC yield are degraded reagents, suboptimal reactant concentrations or ratios, and interfering substances in the buffer.

  • Degraded Reagents : The DBCO group can lose reactivity over time in solution. It's best to use freshly prepared or recently purified DBCO-labeled molecules.

  • Suboptimal Molar Ratio : Use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule (or vice-versa if one component is more precious). For some applications, an excess of up to 10-fold may be required to drive the reaction to completion.

  • Low Reactant Concentration : SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both reactants. If possible, increase the concentration of your reactants to improve the reaction rate.

  • Interfering Buffer Components : As mentioned in the FAQs, avoid sodium azide in your buffers as it directly competes with your azide-labeled molecule.

Q2: How can I optimize the reaction time and temperature for the click reaction?

SPAAC reactions are efficient across a range of temperatures, from 4°C to 37°C.

  • Temperature : Higher temperatures lead to faster reaction rates. Room temperature (20-25°C) is a common starting point.

  • Time : Typical reaction times range from 2 to 12 hours. For sensitive biomolecules or to maximize yield with low concentrations, incubating overnight at 4°C is recommended. In some cases, extending the incubation to 24-48 hours may improve the yield.

Q3: I am trying to conjugate to an azide immobilized on a solid support (e.g., beads) and getting a very low yield. What can I do?

Reactions on solid supports can be less efficient due to steric hindrance and lower effective concentrations.

  • Increase Incubation Time : Allow the reaction to proceed for a longer period (e.g., overnight or 24 hours).

  • Introduce a Longer Linker : Adding a longer PEG spacer between the bead surface and the azide group can reduce steric hindrance and improve accessibility for the DBCO-molecule.

  • Use Crowding Agents : Adding agents like 10% PEG to the reaction buffer can increase the effective concentration of reactants at the surface and has been shown to significantly improve yields in bead-based reactions.

Quantitative Data Summary

The following tables provide recommended starting parameters for your reactions. These should be optimized for your specific application.

Table 1: Recommended Conditions for EDC/NHS Activation of this compound

Parameter Recommended Value pH Range Key Considerations
Activation Step
EDC Molar Excess (to acid) 2 - 5 fold 4.5 - 6.0 Use amine-free buffer (e.g., MES).
NHS Molar Excess (to acid) 1.2 - 2 fold 4.5 - 6.0 Sulfo-NHS can be used for improved aqueous solubility.
Amine Coupling Step

| Activated Linker Molar Excess (to protein) | 1.5 - 10 fold | 7.2 - 8.5 | Reaction is more efficient at higher protein concentrations (1-5 mg/mL). |

Table 2: Recommended Conditions for DBCO-Azide SPAAC Reaction

Parameter Recommended Value Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 Can be inverted if one component is limited. May need up to 10:1 excess for difficult conjugations.
Temperature 4°C to 37°C Higher temperature increases the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 - 12 hours at Room Temp Overnight (12-18 hours) at 4°C is common for sensitive molecules. May require up to 48 hours.

| Solvent | Aqueous Buffer (PBS, HEPES) | If solubility is low, dissolve DBCO-reagent in DMSO/DMF first and add to buffer (keep organic <20%). |

Table 3: Stability of DBCO Moiety in Aqueous Solution

pH Temperature Incubation Time Stability (% Remaining)
5.0 25°C 24 hours 85 - 90%
7.4 (PBS) 4°C 48 hours >95%
7.4 (PBS) 25°C 24 hours 90 - 95%

| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% |

Key Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes a two-step, one-pot method for labeling a protein with the DBCO linker.

Protocol1_Workflow Prep 1. Reagent Preparation - Protein in Coupling Buffer (e.g., PBS, pH 7.4) - DBCO-acid in anhydrous DMSO - Fresh EDC/NHS in Activation Buffer (e.g., MES, pH 5.5-6.0) Activate 2. Activation - Add DBCO-acid, EDC, and NHS to Activation Buffer - Incubate 15-30 min at RT Prep->Activate Conjugate 3. Conjugation - Add activated linker solution to protein solution - Incubate 2 hours at RT or overnight at 4°C Activate->Conjugate Quench 4. Quenching (Optional) - Add quenching buffer (e.g., Tris, 50-100 mM final) - Incubate 15 min at RT Conjugate->Quench Purify 5. Purification - Remove excess linker and byproducts - Use desalting column, dialysis, or SEC Quench->Purify

Experimental workflow for EDC/NHS coupling of the DBCO-linker.

Methodology:

  • Reagent Preparation :

    • Prepare your amine-containing protein (e.g., an antibody) in a suitable coupling buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in an activation buffer (e.g., 0.1 M MES, pH 5.5-6.0).

  • Activation of DBCO-Linker :

    • In a separate microcentrifuge tube, add the desired amount of the this compound stock solution to the activation buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the DBCO linker.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Protein :

    • Add the activated DBCO-NHS ester solution directly to the protein solution. A final 1.5 to 10-fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching (Optional) :

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any remaining active NHS esters.

  • Purification :

    • Remove unreacted DBCO linker and reaction byproducts (e.g., N-acylurea) using a desalting spin column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: SPAAC (Copper-Free Click Chemistry) Reaction

This protocol describes the reaction between your newly created DBCO-labeled molecule and an azide-functionalized partner.

Protocol2_Workflow Prep_DBCO 1. Prepare DBCO-labeled Molecule - Purified molecule in azide-free buffer (e.g., PBS) Mix 3. Mix Reactants - Combine DBCO and Azide molecules - Use 1.5-3x molar excess of one component Prep_DBCO->Mix Prep_Azide 2. Prepare Azide-labeled Molecule - In a compatible reaction buffer Prep_Azide->Mix Incubate 4. Incubate - 2-12 hours at RT or - Overnight at 4°C Mix->Incubate Purify 5. Purify Final Conjugate - Remove excess unreacted material - Use SEC, IEX, or other appropriate chromatography Incubate->Purify

References

Optimizing DBCO-NHCO-PEG3-Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions with DBCO-NHCO-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]

Q2: What are the recommended reaction temperature and duration for the DBCO-azide reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with DBCO click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.

Q4: Can I use buffers containing sodium azide?

A4: No, you should avoid buffers that contain sodium azide as it will react with the DBCO group, thereby reducing the efficiency of your intended conjugation.

Q5: How stable is the DBCO group in aqueous solutions?

A5: The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9). However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conjugation Incomplete activation of the carboxylic acid.Use fresh, high-quality EDC and NHS, as they are moisture-sensitive. Ensure the activation reaction is performed in the optimal pH range of 4.5-6.0.
Low reactivity of the azide partner.Confirm the purity and integrity of the azide-containing molecule. Increase the molar excess of the azide component.
Steric hindrance.Consider using a longer PEG linker if steric hindrance is suspected to be an issue.
Buffer incompatibility.Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and azides.
Protein Aggregation During Conjugation Hydrophobicity of the DBCO linker or conjugated molecule.Reduce the molar excess of the DBCO reagent. Perform the conjugation at a lower temperature (e.g., 4°C). Include additives like glycerol or sugars in the buffer, which do not affect conjugation efficiency.
High protein concentration.Optimize the protein concentration; a range of 1-10 mg/mL is generally acceptable.
Low Post-Purification Yield Adsorption of the conjugate to the purification media.Choose a purification resin and method compatible with your protein. Consider adding a low concentration of a non-ionic detergent like Tween-20 to the buffers if compatible with downstream applications.
Reduced solubility of the conjugate.Perform purification steps at 4°C. Optimize the storage buffer for the final conjugated product.

Experimental Protocols

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines the steps to conjugate the carboxylic acid group of this compound to a primary amine on a protein.

  • Reagent Preparation :

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0) or water.

    • Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Activation of this compound :

    • In a microcentrifuge tube, combine this compound, NHS (or Sulfo-NHS), and EDC. A 1.5 to 2-fold molar excess of EDC and NHS relative to the DBCO linker is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to Protein :

    • Immediately add the activated DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction :

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification :

    • Remove excess, unreacted DBCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.

  • Reagent Preparation :

    • Ensure the DBCO-conjugated molecule (from Protocol 1) is in a suitable azide-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-containing molecule in the reaction buffer.

  • Click Reaction :

    • Add the azide-containing molecule to the DBCO-functionalized molecule solution. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification :

    • If necessary, purify the final conjugate to remove any excess azide-containing molecule or unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

Data Summary Tables

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4-24 hoursLonger incubation can improve yield, especially at lower temperatures or concentrations. May require up to 48 hours in some cases.
pH 6.0 - 9.0Optimal for stability of the DBCO group.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFFor aqueous reactions, keep organic co-solvent concentration below 20% to avoid protein precipitation.

Table 2: Stability of DBCO-NHCO-PEG-acid under Various Conditions

Condition Observation Recommendation
Aqueous Solution Can degrade over time. A DBCO-modified antibody lost 3-5% reactivity in 4 weeks at 4°C.Prepare aqueous working solutions fresh for each experiment.
pH Sensitive to acidic conditions (pH < 5).Maintain a pH between 6 and 9 for optimal stability.
Temperature Generally stable at room temperature for short periods.For long-term storage, store as a solid at -20°C.
Freeze-Thaw Cycles Should be avoided for stock solutions in DMSO.Aliquot stock solutions into single-use volumes.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Amine cluster_click Step 3: Copper-Free Click Reaction dbco_acid This compound activated_dbco Activated DBCO-NHS Ester dbco_acid->activated_dbco 15-30 min Room Temp edc_nhs EDC / NHS edc_nhs->activated_dbco dbco_protein DBCO-conjugated Protein activated_dbco->dbco_protein 2h @ RT or Overnight @ 4°C protein Amine-containing Molecule (e.g., Protein) protein->dbco_protein final_conjugate Final Conjugate dbco_protein->final_conjugate 4-24h azide Azide-containing Molecule azide->final_conjugate

Caption: Workflow for two-step conjugation using this compound.

troubleshooting_workflow start Low Conjugation Yield? check_activation Check EDC/NHS (Freshness, Molar Excess) start->check_activation Yes check_buffer Buffer contains amines or azides? check_activation->check_buffer Activation OK check_ratio Optimize Molar Ratio (DBCO vs. Azide) check_buffer->check_ratio Buffer OK check_time_temp Increase Reaction Time or Temperature? check_ratio->check_time_temp Ratio OK success Yield Improved check_time_temp->success Optimization Done

Caption: Decision tree for troubleshooting low conjugation yield.

References

DBCO-NHCO-PEG3-acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHCO-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It contains three key components:

  • A DBCO (Dibenzocyclooctyne) group for copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[1][2]

  • A terminal carboxylic acid that can be activated to react with primary amines, such as those on the surface of proteins.

  • A hydrophilic 3-unit polyethylene glycol (PEG3) spacer that enhances water solubility and reduces steric hindrance.

Its primary applications include the development of Antibody-Drug Conjugates (ADCs), PROTACs, protein labeling, and surface immobilization of biomolecules.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

For initial solubilization, it is highly recommended to dissolve this compound in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Prepare a stock solution at a concentration of, for example, 10 mM. This stock solution can then be added to your aqueous reaction buffer.

Q3: What is the maximum concentration of organic solvent (e.g., DMSO, DMF) I can use in my reaction with proteins?

When working with proteins, such as antibodies, it is crucial to keep the final concentration of the organic co-solvent low to avoid denaturation. A general guideline is to keep the final concentration of DMSO or DMF below 10-20%. If protein precipitation occurs, consider using a DBCO reagent with a more hydrophilic PEG spacer to improve the solubility of the final conjugate.

Q4: My reaction yield is low. Could this be related to solubility issues?

Yes, poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and significantly reduce reaction rates and yields. If you observe a cloudy reaction mixture, it may indicate solubility problems. To improve solubility, consider using a co-solvent like DMSO or DMF, or incorporating a PEG linker if your other molecule is not PEGylated.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to troubleshooting common solubility-related problems with this compound.

Problem: Precipitate forms when adding the this compound stock solution to the aqueous buffer.
Possible Cause Solution
Low aqueous solubility of the linker. The PEG3 spacer enhances hydrophilicity, but the DBCO moiety is hydrophobic. Ensure vigorous vortexing or mixing when adding the stock solution to the buffer. Prepare the final solution immediately before use.
High concentration of the linker. Try preparing a more dilute final solution. The aqueous solubility of related DBCO-PEG-NHS esters can be up to 1.5 mM.
Buffer composition. Ensure your buffer does not contain components that could react with or reduce the solubility of the linker. Use common buffers like Phosphate-Buffered Saline (PBS).
Problem: The reaction mixture becomes cloudy after adding all components.
Possible Cause Solution
Protein precipitation due to high organic solvent concentration. Keep the final concentration of the organic solvent (e.g., DMSO, DMF) below 10-20%.
Aggregation of the DBCO-labeled protein. The addition of the hydrophobic DBCO group can sometimes cause protein aggregation. Consider using a DBCO reagent with a longer, more hydrophilic PEG spacer.
Low solubility of one of the reactants. Ensure both the DBCO-linker and the azide-containing molecule are sufficiently soluble in the reaction mixture. The use of a co-solvent may be necessary.

Quantitative Solubility Data

CompoundSolventSolubility
This compound DMSO10 mM
DBCO-NHCO-PEG4-acid DMSO, DMF, DCMSoluble
DBCO-PEG4-acid DMSO≥ 100 mg/mL (180.96 mM)
DBCO-PEG4-NHS ester Aqueous BuffersUp to 1.5 mM
DBCO-PEG-NHS Water, ethanol, chloroform, DMSO10 mg/mL
DBCO-PEG4-Maleimide Aqueous BuffersUp to 6.6 mM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of this compound to come to room temperature before opening to avoid moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. It is recommended to prepare fresh stock solutions for optimal reactivity.

Protocol 2: General Procedure for Labeling a Protein with this compound

Objective: To conjugate this compound to a protein via its primary amines.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Activation of this compound:

    • In a separate tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Conjugation:

    • Immediately add the activated DBCO-linker solution to the protein solution.

    • The final concentration of the organic solvent from the stock solution should be kept below 20%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.

Visualizations

Troubleshooting_Workflow cluster_precipitate Troubleshooting Precipitate cluster_cloudy Troubleshooting Cloudiness start Start: Solubility Issue Encountered precipitate Precipitate forms upon mixing? start->precipitate cloudy Reaction mixture is cloudy? precipitate->cloudy No vortex Vortex/Mix Vigorously precipitate->vortex Yes reduce_solvent Reduce final organic solvent concentration (<10-20%) cloudy->reduce_solvent Yes end Problem Resolved cloudy->end No dilute Prepare a more dilute solution vortex->dilute check_buffer Check buffer composition dilute->check_buffer check_buffer->cloudy longer_peg Use DBCO with longer PEG spacer reduce_solvent->longer_peg check_reactants Ensure solubility of all reactants longer_peg->check_reactants check_reactants->end Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: Protein Labeling protein_prep 1. Prepare Protein (Amine-free buffer) start->protein_prep linker_prep 2. Prepare DBCO-linker stock solution (DMSO/DMF) protein_prep->linker_prep activation 3. Activate Carboxylic Acid (EDC/NHS) linker_prep->activation conjugation 4. Conjugate to Protein activation->conjugation quenching 5. Quench Reaction (Tris/Glycine) conjugation->quenching purify 6. Purify Conjugate (Desalting column) quenching->purify analyze 7. Characterize (Optional) (UV-Vis, MS) purify->analyze end DBCO-labeled Protein analyze->end

References

Technical Support Center: Purification of DBCO-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of DBCO-conjugated biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of biomolecules after conjugation with dibenzocyclooctyne (DBCO) reagents.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your DBCO-conjugated biomolecules.

Problem 1: Low Recovery of the Conjugated Biomolecule

Possible CausesSolutions
Aggregation The hydrophobicity of the DBCO molecule can lead to the aggregation of biomolecules, such as antibodies, causing their loss during purification.[1][2][3] To mitigate this, use a lower molar excess of the DBCO reagent during conjugation, consider using DBCO reagents with hydrophilic linkers like PEG, optimize buffer conditions (pH, ionic strength), and handle the sample gently, avoiding vigorous mixing and multiple freeze-thaw cycles.[1][3]
Non-specific Binding The conjugated biomolecule may be binding to the purification column matrix or membrane. It is recommended to screen different purification resins and membranes to find one with minimal non-specific binding. For instance, test various size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes.
Precipitation High concentrations of the biomolecule or the DBCO reagent can lead to precipitation. Using a lower molar excess of the DBCO reagent can help prevent precipitation. For antibodies, a molar excess of 5 to 10 moles of DBCO per mole of antibody often yields good results.
Inefficient Purification Method The selected purification method may not be suitable for the specific biomolecule conjugate. It is important to choose an appropriate purification method based on the properties of the biomolecule and the impurities to be removed.

Problem 2: Presence of Unreacted DBCO Reagent in the Final Product

Possible CausesSolutions
Inefficient Removal by Purification Method The chosen purification method may not effectively separate the small molecule DBCO reagent from the larger biomolecule conjugate. Methods like size-exclusion chromatography (SEC), tangential flow filtration (TFF), and dialysis are effective for removing small molecules. For oligonucleotides, cartridge purification can also be efficient.
Incorrect Column Choice (for SEC) The pore size of the size-exclusion chromatography column may not be appropriate for the separation. Ensure the selected column has the correct pore size to effectively separate the conjugated biomolecule from the smaller, unreacted DBCO reagent.
Insufficient Dialysis/Buffer Exchange The duration or number of buffer changes during dialysis or TFF may be inadequate for complete removal of the unreacted reagent. Increase the dialysis time or the number of buffer exchanges to ensure complete removal of small molecule impurities.

Problem 3: High Levels of Biomolecule Aggregation

Possible CausesSolutions
Hydrophobicity of DBCO The inherent hydrophobicity of the DBCO moiety can induce aggregation, especially with a high degree of labeling.
Suboptimal Buffer Conditions The pH, ionic strength, or presence of certain excipients in the buffer can affect the stability of the biomolecule and promote aggregation.
High Molar Excess of DBCO Reagent Using a large molar excess of the DBCO reagent can lead to over-labeling and subsequent aggregation.
Solutions To minimize aggregation, it is recommended to use DBCO reagents containing hydrophilic linkers, such as polyethylene glycol (PEG). Optimizing the molar ratio of the DBCO reagent to the biomolecule is also crucial. Additionally, screening different buffer formulations to find conditions that enhance the stability of the conjugate can be beneficial. Gentle handling of the sample is also advised.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my DBCO-conjugated biomolecule?

The choice of purification method depends on the specific biomolecule, the scale of the experiment, and the nature of the impurities. Here is a comparison of common methods:

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Removal of aggregates and unreacted small molecules.High resolution, well-established method.Can be time-consuming and may lead to sample dilution.
Tangential Flow Filtration (TFF) Buffer exchange and removal of small molecule impurities.Highly efficient and scalable for larger volumes.May require specialized equipment.
Dialysis Removal of small molecules.Simple and effective, particularly for smaller-scale preparations.Can be slow and may not be suitable for large volumes.
Affinity Chromatography (e.g., Protein A/G) Purification of antibody conjugates from complex mixtures.High specificity and purity.The conjugated molecule may interfere with binding to the affinity resin.
Reverse-Phase HPLC (for oligonucleotides) High-purity separation of conjugated and unconjugated oligonucleotides.High resolution.Can be denaturing for some biomolecules.
Spin Desalting Columns Quick removal of unreacted DBCO-NHS ester.Fast and convenient for small samples.May have lower recovery compared to other methods.

Q2: How can I determine the number of DBCO molecules conjugated to my biomolecule (degree of labeling)?

The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309 nm. By measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 309 nm, you can calculate the DOL.

Q3: What is the recommended molar excess of DBCO-NHS ester to use for conjugation?

The optimal molar excess depends on the specific biomolecule and desired degree of labeling. For antibodies, a molar excess of 5 to 10-fold is often a good starting point to achieve a high conjugation yield without causing excessive precipitation. Some protocols suggest a 20-30 fold molar excess. It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

Q4: Can I store my DBCO-functionalized biomolecule?

DBCO-functionalized antibodies can be stored at -20°C for up to a month. However, the reactivity of the DBCO group can decrease over time due to oxidation and reaction with water. For long-term stability, it is best to use the DBCO-labeled biomolecule for the subsequent click reaction as soon as possible.

Q5: What are some critical pre-conjugation considerations?

  • Buffer Composition: Avoid buffers containing sodium azide, as it will react with the DBCO group. Other common additives like glycerol, salts, and chelating agents generally do not affect the conjugation efficiency.

  • Removal of Additives: For commercial antibody preparations, it is important to remove additives like BSA and gelatin before conjugation.

  • Biomolecule Concentration: Ensure the biomolecule is at an appropriate concentration in a suitable buffer for the conjugation reaction. For antibodies, a concentration of 1-2 mg/mL is often used.

Experimental Protocols

Protocol 1: General DBCO-NHS Ester Conjugation to a Protein

This protocol describes a general method for labeling a protein with a DBCO-NHS ester.

  • Reagent Preparation:

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 20%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quenching (Optional):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.

Protocol 2: Purification of DBCO-Conjugated Antibody using Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) that is compatible with your antibody conjugate.

  • Sample Loading: Load the crude conjugated antibody solution onto the equilibrated column.

  • Elution: Elute the column with the equilibration buffer. The DBCO-conjugated antibody will elute in the earlier fractions, while the smaller, unreacted DBCO-NHS ester and quenching agent will elute later.

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration using absorbance at 280 nm. Pool the fractions containing the purified DBCO-conjugated antibody. Analyze the purity of the conjugate by SDS-PAGE and determine the degree of labeling by UV-Vis spectrophotometry.

Visualizations

experimental_workflow cluster_conjugation DBCO Conjugation cluster_purification Purification start Start: Prepare Biomolecule and DBCO-NHS Ester react Incubate Reaction Mixture start->react quench Quench Reaction (Optional) react->quench purify Purify using SEC, TFF, or Dialysis quench->purify analyze Analyze Purity and Degree of Labeling purify->analyze end end analyze->end End: Purified DBCO-Conjugated Biomolecule

Caption: General workflow for DBCO conjugation and purification.

troubleshooting_low_recovery problem Problem: Low Recovery cause1 Aggregation? problem->cause1 cause2 Non-specific Binding? problem->cause2 cause3 Precipitation? problem->cause3 solution1 Use PEGylated DBCO Optimize Molar Ratio Adjust Buffer Conditions cause1->solution1 solution2 Screen Purification Resins/Membranes cause2->solution2 solution3 Lower Molar Excess of DBCO cause3->solution3

References

preventing degradation of DBCO-NHCO-PEG3-acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DBCO-NHCO-PEG3-acid during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] A desiccator is recommended to minimize exposure to humidity.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] For short-term storage (up to a few days), these stock solutions can be kept at -20°C. For longer-term storage (up to a few months), it is recommended to store them at -80°C.[1] To avoid degradation from repeated freeze-thaw cycles and moisture absorption, it is best to aliquot the stock solution into single-use volumes.[1]

Q3: What factors can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are:

  • Moisture: The strained alkyne of the DBCO group is susceptible to the addition of water, which reduces its reactivity with azides.[2] The NHS ester, if present for conjugation, is also highly moisture-sensitive.

  • Light: Exposure to light can potentially lead to the degradation of the DBCO moiety. Therefore, it is crucial to store the compound in a light-protected container.

  • Acidic Conditions: The DBCO group can undergo rearrangement and degradation under strong acidic conditions (pH < 5).

  • Oxidation: The DBCO group can be sensitive to oxidation, which diminishes its click chemistry reactivity.

  • Incompatible Buffer Components: Buffers containing azides or thiols should be avoided during storage of DBCO-conjugated molecules as they can react with the DBCO group.

Q4: How can I tell if my this compound has degraded?

A4: Degradation of the reagent may manifest as a significant decrease in the efficiency of your click chemistry reaction, leading to low yields of the desired conjugate. Analytically, you can assess the integrity of the compound using methods like HPLC, where degradation products may appear as new peaks, or by UV-Vis spectroscopy, as the characteristic absorbance of the DBCO group at around 309 nm may decrease.

Troubleshooting Guide

If you are experiencing issues with your experiments that may be related to the degradation of this compound, this guide will help you identify and resolve the problem.

Diagram: Troubleshooting Flowchart for DBCO Reagent Degradation

TroubleshootingFlowchart start Start: Low Conjugation Efficiency check_storage Review Storage Conditions: - Temperature (-20°C solid, -80°C solution)? - Protected from light and moisture? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes storage_solution Action: Discard old reagent. Use a fresh vial stored under recommended conditions. improper_storage->storage_solution end Problem Resolved storage_solution->end check_handling Review Handling Procedure: - Was the vial warmed to room temp before opening? - Was anhydrous solvent used? - Were aqueous solutions prepared fresh? proper_storage->check_handling improper_handling Improper Handling Identified check_handling->improper_handling No proper_handling Handling Procedure Correct check_handling->proper_handling Yes handling_solution Action: Implement proper handling. Aliquoting stock solutions is recommended. improper_handling->handling_solution handling_solution->end qc_test Perform Quality Control Test (e.g., HPLC or test reaction) proper_handling->qc_test reagent_degraded QC Test Indicates Degradation qc_test->reagent_degraded Fail reagent_ok QC Test Shows Good Reactivity qc_test->reagent_ok Pass reagent_degraded->storage_solution other_issues Troubleshoot other experimental parameters (e.g., azide quality, reaction conditions). reagent_ok->other_issues

Caption: A flowchart to diagnose and resolve issues related to DBCO reagent degradation.

Data on this compound Stability

The following table summarizes the expected stability of the DBCO group under various conditions. While specific kinetic data for this compound is not extensively available, these estimates are based on the known chemistry of DBCO reagents. For critical applications, an in-house stability test is recommended.

Storage ConditionTimeExpected Loss of ReactivityRecommendations
Solid
-20°C, dark, dry> 1 year< 5%Ideal long-term storage
4°C, dark, dry1-2 months5-10%Suitable for short-term storage.
Room Temp, light1 week> 20%Avoid ; significant degradation expected.
Solution in Anhydrous DMSO
-80°C, dark> 6 months< 5%Ideal for long-term solution storage . Aliquot to avoid freeze-thaw cycles.
-20°C, dark1 month5-15%Suitable for short-term working stock.
4°C, dark1 week10-25%Not recommended for storage; use freshly prepared solutions.
Aqueous Solution (pH 7.4)
4°C48 hours< 5%Prepare fresh for immediate use.
Room Temp (25°C)24 hours5-10%Use as soon as possible after preparation.

Experimental Protocols

Quality Control Protocol: Assessing the Reactivity of Stored this compound by HPLC

This protocol allows for the quantitative assessment of the stability of your stored this compound by monitoring its reaction with an azide-containing molecule.

Objective: To determine the percentage of active DBCO reagent remaining after storage.

Materials:

  • This compound (from storage)

  • A fresh, high-purity standard of this compound

  • An azide-containing small molecule (e.g., Benzyl Azide)

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV detector (~309 nm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve the stored this compound and the fresh standard in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of Benzyl Azide in DMSO.

  • Set up the Reaction:

    • In separate microcentrifuge tubes, add 1 µL of the stored DBCO reagent stock and 1 µL of the fresh DBCO standard stock.

    • To each tube, add 98 µL of PBS, pH 7.4.

    • Initiate the reaction by adding 1 µL of the 100 mM Benzyl Azide stock solution to each tube (a 10-fold molar excess of azide).

    • Vortex briefly and incubate at room temperature for 2 hours.

  • HPLC Analysis:

    • Set the HPLC UV detector to monitor the absorbance at the λmax of the DBCO group (approximately 309 nm).

    • Establish a suitable gradient for separating the this compound from the triazole product (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Inject a sample of the unreacted stored DBCO reagent to determine its retention time and peak area ("Initial Peak Area").

    • Inject the reaction mixtures containing the stored DBCO reagent and the fresh standard.

  • Data Analysis:

    • For both the stored and fresh reagent reactions, integrate the peak area of the remaining, unreacted this compound.

    • Calculate the percentage of remaining active DBCO reagent in the stored sample compared to the fresh standard.

Diagram: Experimental Workflow for QC of DBCO Reagent

QC_Workflow start Start: Assess Stored DBCO Reagent prep_solutions Prepare Stock Solutions: 1. Stored this compound (10mM) 2. Fresh DBCO Standard (10mM) 3. Benzyl Azide (100mM) start->prep_solutions setup_reaction Set Up Click Reaction: - Mix DBCO reagent with excess Benzyl Azide in PBS - Incubate at room temperature for 2 hours prep_solutions->setup_reaction hplc_analysis HPLC Analysis: - Inject unreacted stored DBCO (control) - Inject reaction mixtures (stored and fresh) setup_reaction->hplc_analysis data_analysis Data Analysis: - Integrate peak area of unreacted DBCO - Compare stored sample to fresh standard hplc_analysis->data_analysis decision Is reactivity >90% of fresh standard? data_analysis->decision pass Result: Reagent is suitable for use decision->pass Yes fail Result: Reagent has degraded. Discard and use a fresh vial. decision->fail No end End of QC pass->end fail->end

Caption: A workflow diagram for the quality control assessment of this compound.

References

Technical Support Center: Characterization of DBCO-NHCO-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-NHCO-PEG3-acid and related conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.[4][5]

  • PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance.

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (like those on lysine residues of proteins) to form a stable amide bond.

This versatile structure makes it a valuable tool for creating bioconjugates, with common applications in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for labeling or immobilizing biomolecules.

Q2: How do I attach the this compound to my amine-containing molecule?

A2: The carboxylic acid group must first be activated to efficiently react with primary amines. This is typically done by converting it into an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or the more water-soluble Sulfo-NHS). The resulting DBCO-NHCO-PEG3-NHS ester can then react with primary amines in a buffer with a pH between 7.2 and 8.5 to form a stable amide bond.

Q3: What are the optimal storage and handling conditions for DBCO reagents?

A3:

  • Solid Form: For long-term storage, the solid powder should be stored at -20°C, protected from moisture and light.

  • Stock Solutions: Prepare stock solutions in anhydrous organic solvents like DMSO or DMF. These can be stored at -20°C for up to a month or at -80°C for longer periods. It is best to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. DBCO reagents are moisture-sensitive, so vials should be allowed to equilibrate to room temperature before opening.

Q4: How can I confirm that my molecule is successfully labeled with the DBCO group?

A4: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy. This is done by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at approximately 309 nm, which is the characteristic absorbance maximum for the DBCO group. For definitive confirmation and to determine the precise mass of the conjugate, Mass Spectrometry (MS) is the recommended method.

Q5: Which purification method is best for removing unreacted this compound?

A5: The choice of purification method depends on your sample volume and the molecular weight of your conjugate.

  • Spin Desalting Columns / Size Exclusion Chromatography (SEC): Ideal for rapid purification of samples from 50 µL to a few milliliters. This method separates molecules based on size, effectively removing the small DBCO linker (MW ≈ 508.57 g/mol ) from larger biomolecules.

  • Dialysis: A gentle and inexpensive method suitable for larger sample volumes (>100 µL). It is, however, more time-consuming (often requiring overnight incubation) and can lead to sample dilution.

  • Tangential Flow Filtration (TFF): An efficient method for large sample volumes (>5 mL) that can also concentrate the sample. It requires specialized equipment.

Troubleshooting Guides

Problem 1: Low or No Yield in Copper-Free Click Chemistry Reaction
Possible Cause Recommended Action
Ineffective Carboxylic Acid Activation Use fresh, high-quality EDC and NHS, as they are moisture-sensitive. Ensure the activation reaction is performed in an appropriate buffer and pH (typically 4.5-6.0).
Hydrolysis of DBCO Reagent Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store them properly in single-use aliquots.
Presence of Azide in Buffers Do not use buffers containing sodium azide (a common preservative) during the conjugation or purification steps, as it will react with the DBCO group.
Suboptimal Reaction Conditions Optimize the reaction conditions. Increase the concentration of reactants, adjust the molar excess of one component (a 1.5 to 10-fold excess is common), or increase the incubation time (4-12 hours at room temperature is typical). The reaction can also be performed at 37°C to increase the rate.
Degradation of DBCO Moiety The DBCO group can degrade under strongly acidic conditions or via oxidation. Ensure your reaction and storage buffers are within a stable pH range (typically 6-9).
Problem 2: Low Recovery of Conjugate After Purification
Possible Cause Recommended Action
Non-specific Binding to Purification Resin Pre-condition the purification column with a blocking agent like BSA if non-specific binding is suspected. Ensure the column is fully equilibrated with your buffer before loading the sample.
Precipitation of the Conjugate The addition of the hydrophobic DBCO moiety can sometimes reduce the solubility of the target molecule. Perform purification steps at 4°C and consider optimizing the storage buffer for the final conjugate.
Incorrect MWCO for Dialysis Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate for your conjugate, preventing it from diffusing out along with the excess reagent.
Insufficient Elution from Column Follow the manufacturer's protocol for elution from spin columns. If purity is critical, consider passing the eluate through a second column.

Quantitative Data Summary

Table 1: Physicochemical and Reaction Properties of this compound and Related Reagents

PropertyValue / DescriptionImplication for ExperimentsReference(s)
Molecular Formula C₂₈H₃₂N₂O₇-
Molecular Weight 508.57 g/mol Allows for easy separation from most proteins using SEC or dialysis.
Solubility Soluble in organic solvents (DMSO, DMF, DCM). The PEG spacer enhances water solubility.Prepare concentrated stock solutions in anhydrous organic solvents before diluting into aqueous reaction buffers.
DBCO UV Absorbance Max (λmax) ~309 nmUsed to quantify the degree of labeling (DOL) via UV-Vis spectroscopy.
DBCO Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹Required for calculating the DOL from absorbance measurements.
Recommended Reaction pH 6.0 - 9.0 for amine conjugation; SPAAC is efficient from pH 5-10.Maintain pH to ensure stability and reactivity of functional groups. Avoid primary amine buffers (e.g., Tris) during NHS ester reactions.
Typical SPAAC Reaction Time 2 - 12 hours at room temperature.Longer incubation times (up to 24 hours) or incubation at 4°C (overnight) can improve efficiency.

Experimental Protocols & Workflows

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the covalent attachment of the DBCO moiety to a primary amine-containing protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Freshly prepare stock solutions of EDC and Sulfo-NHS in water or buffer.

  • Activation of Carboxylic Acid: In a microcentrifuge tube, mix the this compound stock solution with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Protein: Immediately add the freshly activated DBCO-linker solution to your protein solution (typically 1-5 mg/mL). A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a spin desalting column equilibrated with the desired storage buffer.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • Purified DBCO-functionalized protein

  • Azide-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the DBCO-functionalized protein and the azide-containing molecule in the reaction buffer. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Analysis: The reaction progress can be monitored by SDS-PAGE (which should show a band shift) or mass spectrometry.

  • Purification (if necessary): If a large excess of the azide-containing molecule was used, the final conjugate can be purified by size-exclusion chromatography or dialysis.

Diagrams and Visualizations

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Copper-Free Click Reaction (SPAAC) A This compound B EDC / Sulfo-NHS (Activation) A->B C Activated DBCO-NHS Ester B->C 15-30 min, RT E DBCO-labeled Protein C->E D Amine-containing Protein (e.g., Antibody) D->E 1-2 hr, RT or overnight, 4°C F Quenching (e.g., Tris) E->F G Purification (Desalting Column) F->G H Purified DBCO-Protein G->H I Azide-modified Molecule J Final Conjugate H->J 4-12 hr, RT I->J K Purification (Optional) (e.g., SEC) J->K L Purified Final Conjugate K->L

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G cluster_checks Initial Checks cluster_optimization Optimization Steps start Low/No Conjugation check_reagents Are EDC/NHS reagents fresh? Is DBCO reagent properly stored? start->check_reagents check_buffers Are buffers free of azides and primary amines (e.g., Tris)? check_reagents->check_buffers If Yes solution Successful Conjugation check_reagents->solution If No, Replace Reagents check_ph Is reaction pH optimal? check_buffers->check_ph If Yes check_buffers->solution If No, Remake Buffers opt_conc Increase reactant concentrations check_ph->opt_conc If Yes check_ph->solution If No, Adjust pH opt_molar Increase molar excess of one reactant opt_conc->opt_molar opt_time Increase incubation time or temperature (e.g., 37°C) opt_molar->opt_time opt_time->solution

Caption: Troubleshooting logic for low or no conjugation yield.

References

dealing with steric hindrance in DBCO labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance and other common issues in copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my DBCO conjugation reaction?

A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In DBCO conjugation, if the DBCO and azide groups are attached to large molecules like antibodies or proteins, their size can physically block them from approaching each other.[1] This can lead to low or no conjugation efficiency.[1] Factors contributing to steric hindrance include the structure of the molecules, the length and flexibility of the linker arm, and the specific site of conjugation.[1]

Q2: I am observing very low or no conjugation. What are the possible causes?

A: Several factors can lead to low or no conjugation. A primary reason is steric hindrance, as discussed above.[1][2] Other common causes include:

  • Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.

  • Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, becoming inactive. Improper storage can also lead to degradation over time.

  • Suboptimal Reaction Conditions: Factors like low reactant concentrations, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.

  • Precipitation of Reactants: DBCO is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to aggregate and precipitate out of solution, halting the reaction.

  • Confirmation of Labeling: It is crucial to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.

Q3: How can I minimize steric hindrance in my experiments?

A: The most effective way to overcome steric hindrance is to introduce a flexible spacer, such as a Polyethylene Glycol (PEG) linker, between the DBCO moiety and the molecule of interest. PEG linkers are hydrophilic, flexible, and come in various lengths. A longer linker increases the distance between the reacting molecules, providing more flexibility for them to orient and react efficiently.

Q4: My protein is aggregating after adding the DBCO reagent. What can I do?

A: Protein aggregation is often caused by the hydrophobicity of the DBCO group. When multiple DBCO molecules attach to a protein's surface, the increased hydrophobicity can lead to aggregation. To mitigate this:

  • Optimize the Molar Excess of DBCO: Using a large molar excess of DBCO-NHS ester can lead to uncontrolled modification and precipitation. It is recommended to perform a titration to find the optimal molar ratio.

  • Use a Hydrophilic Linker: Incorporating a hydrophilic PEG linker can help to counteract the hydrophobicity of the DBCO group.

  • Consider Site-Specific Labeling: If possible, engineering a specific site for conjugation (e.g., a single cysteine or an unnatural amino acid) can lead to a more homogeneous product with a lower tendency to aggregate.

Troubleshooting Guide

This section provides a systematic guide to troubleshoot common issues encountered during DBCO conjugation experiments.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your DBCO click chemistry reaction, consider the following potential causes and solutions.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Labeling Confirm DBCO and Azide Labeling of Starting Materials Start->Check_Labeling Check_Reagents Check Reagent Quality and Storage Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Address_Steric_Hindrance Address Potential Steric Hindrance Start->Address_Steric_Hindrance Purification Evaluate Purification Method Start->Purification Solution_Labeling Use techniques like HPLC or Mass Spec to confirm labeling. Check_Labeling->Solution_Labeling Solution_Reagents Use fresh reagents. Store DBCO reagents protected from moisture and light. Check_Reagents->Solution_Reagents Solution_Conditions Adjust molar ratio, temperature, and reaction time. Ensure buffer is free of sodium azide. Optimize_Conditions->Solution_Conditions Solution_Steric_Hindrance Incorporate a PEG linker to increase distance between reactive groups. Address_Steric_Hindrance->Solution_Steric_Hindrance Solution_Purification Use appropriate purification method (e.g., SEC, dialysis) to remove unreacted components. Purification->Solution_Purification

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Issue 2: Protein Aggregation During Conjugation

Protein aggregation is a common problem that can halt the conjugation reaction.

Troubleshooting_Aggregation Start Protein Aggregation Observed Reduce_Hydrophobicity Reduce Overall Hydrophobicity Start->Reduce_Hydrophobicity Optimize_Ratio Optimize DBCO:Protein Molar Ratio Start->Optimize_Ratio Control_Labeling Control Labeling Stoichiometry Start->Control_Labeling Check_Buffer Check Buffer Conditions Start->Check_Buffer Solution_Hydrophobicity Use a DBCO reagent with a hydrophilic PEG linker. Reduce_Hydrophobicity->Solution_Hydrophobicity Solution_Ratio Perform a titration to determine the optimal molar excess of the DBCO reagent. Optimize_Ratio->Solution_Ratio Solution_Labeling Consider site-specific labeling to create a more homogeneous product. Control_Labeling->Solution_Labeling Solution_Buffer Ensure appropriate pH and low concentration of organic solvent (e.g., <20% DMSO). Check_Buffer->Solution_Buffer

Caption: Key factors contributing to protein aggregation during conjugation.

Data Presentation

The efficiency of DBCO conjugation is influenced by reaction conditions and the properties of the reactants. Below are tables summarizing key quantitative data.

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, 1.5 to 10 equivalents can be used.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations. In some cases, up to 48 hours may be necessary.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFFor biomolecules, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding to the aqueous reaction mixture. The final concentration of the organic solvent should typically be below 20%.

Table 2: Impact of PEG Linker Length on Steric Hindrance

LinkerEstimated LengthImpact on Steric Hindrance
No Linker ~0.25 nmHigh potential for steric hindrance with large biomolecules.
PEG4 ~1.5 nmGenerally sufficient to reduce steric hindrance for many proteins.
Longer PEGs (e.g., PEG12) > 2.8 nmFurther reduces steric hindrance and can improve solubility, but may impact binding affinity of the final conjugate in some cases.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.

  • Prepare Reactants:

    • Dissolve your protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.

    • Immediately before use, dissolve the DBCO-NHS ester in an anhydrous organic solvent such as DMSO or DMF. DBCO-NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Add the calculated amount of DBCO-NHS ester solution to the protein solution. A common starting point is a 10- to 40-fold molar excess of the DBCO reagent. The final concentration of the organic solvent should ideally be below 20% to avoid protein precipitation.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours.

  • Quench and Purify:

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column, dialysis, or size-exclusion chromatography.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO).

    • Confirm successful labeling via HPLC, where the DBCO-labeled protein will have a longer retention time than the unlabeled protein.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Prepare Reactants:

    • Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).

  • Conjugation Reaction:

    • Mix the DBCO-labeled molecule with the azide-labeled molecule. A molar excess of 1.5 to 3 equivalents of one component is often used to drive the reaction.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For some reactions, incubation up to 24-48 hours may be necessary.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted components.

Visualization of Key Concepts

DBCO_Labeling_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification Protein Protein (-NH2) Activated_Protein DBCO-Protein Protein->Activated_Protein + DBCO-PEG-NHS DBCO_NHS DBCO-PEG-NHS Activated_Protein_2 DBCO-Protein Azide_Molecule Azide-Molecule Conjugate Protein-Conjugate Conjugate_2 Protein-Conjugate Activated_Protein_2->Conjugate + Azide-Molecule Purified_Conjugate Purified Conjugate Conjugate_2->Purified_Conjugate e.g., SEC

Caption: Experimental workflow for protein labeling with a DBCO-NHS ester and subsequent SPAAC.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-NHCO-PEG3-acid following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess, unreacted this compound can interfere with downstream applications and analytics. Its presence can lead to inaccurate characterization of the conjugate, potential side reactions in subsequent steps, and reduced purity of the final product. For therapeutic applications, removal of all small molecule reagents is a critical regulatory requirement.

Q2: What are the most common methods for removing excess this compound?

The most prevalent and effective methods for purifying your conjugated biomolecule from smaller, unreacted PEG linkers are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[1][2] Larger conjugated biomolecules travel through the column more quickly, while the smaller, excess this compound molecules are temporarily retained within the pores of the resin, allowing for their effective separation.[1]

  • Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows smaller molecules to pass through while retaining larger ones.[1][3] The reaction mixture is placed inside a dialysis bag or cassette and submerged in a large volume of buffer. The excess this compound diffuses across the membrane into the buffer, purifying the larger conjugate that remains inside.

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating and purifying biomolecules, particularly for larger sample volumes. The reaction mixture is passed tangentially across a membrane surface. The pressure gradient forces smaller molecules like the excess DBCO reagent to pass through the membrane (permeate), while the larger conjugate is retained (retentate). Diafiltration is a process within TFF where fresh buffer is continuously added to the retentate to wash away remaining small molecule impurities.

Q3: How do I select the most appropriate purification method for my experiment?

The choice of purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, the required level of purity, and available equipment. The following table provides a comparison to aid in your decision-making process.

Purification MethodTypical Sample VolumeAdvantagesDisadvantages
Spin Desalting Columns (SEC) 50 µL - 4 mLFast, high recovery, easy to use.Can be costly for a large number of samples.
Gravity Flow SEC > 1 mLGood separation, scalable.Slower than spin columns, requires fraction collection and analysis.
Dialysis > 100 µLInexpensive for larger volumes, gentle on samples.Time-consuming (can take overnight), potential for sample dilution, can be challenging for very small volumes.
Tangential Flow Filtration (TFF) > 5 mLFast for large volumes, scalable, can also be used to concentrate the sample.Requires specialized equipment.

Troubleshooting Guide

Issue 1: Low recovery of the conjugated product after purification.

Possible Cause Suggested Solution
Non-specific binding to the purification matrix (SEC or TFF membrane). Pre-treat the column or membrane according to the manufacturer's protocol to block non-specific binding sites. Consider using a different type of resin or membrane material. For SEC, the inclusion of arginine in the mobile phase can sometimes reduce non-specific interactions.
Precipitation of the conjugate. Ensure that the buffer used throughout the purification process is compatible with your biomolecule and maintains its stability. Analyze the precipitate to confirm if it is your product.
Incorrect MWCO for dialysis or TFF membrane. Select a membrane with an MWCO that is significantly smaller than your conjugated product (typically 3-5 times smaller) to prevent product loss.
Sample loss during handling (especially with small volumes). Be meticulous with sample transfer steps. For very small volumes, consider using low-binding microcentrifuge tubes.

Issue 2: Inefficient removal of excess this compound.

Possible Cause Suggested Solution
Insufficient buffer exchange during dialysis. Use a large volume of dialysis buffer (at least 1000 times the sample volume) and perform at least three buffer changes over 12-24 hours. Gentle stirring of the dialysis buffer can improve diffusion.
Column overloading in SEC. Do not exceed the recommended sample volume for the desalting column. Overloading can lead to poor separation.
Inadequate diafiltration volumes in TFF. Perform a sufficient number of diafiltration volumes (typically 5-10) to ensure the complete removal of the small molecule.
Incorrect column equilibration in SEC. Ensure the SEC column is thoroughly equilibrated with the desired buffer before loading the sample. This is typically done by passing 2-3 column volumes of buffer through the resin.

Experimental Protocols

Protocol 1: Purification using a Spin Desalting Column

This method is ideal for the rapid purification of small-volume samples.

  • Column Preparation: Select a spin column with an appropriate MWCO (e.g., 7K for most antibodies) and bed volume suitable for your sample.

  • Equilibration:

    • Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions.

    • Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.

    • Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading:

    • Place the equilibrated column into a clean collection tube.

    • Slowly apply the entire reaction mixture to the center of the packed resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).

    • The purified conjugate will be in the collection tube, while the excess this compound will be retained in the column resin.

Protocol 2: Purification via Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.

  • Membrane Preparation:

    • Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).

    • Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.

  • Sample Loading:

    • Carefully load the reaction mixture into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

    • Securely close the tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis unit into a beaker containing a large volume of the desired buffer (at least 1000x the sample volume).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer.

    • Repeat the buffer change at least twice more, with a final dialysis step proceeding overnight to ensure complete removal of the small molecule.

  • Sample Recovery:

    • Carefully remove the cassette or tubing from the buffer.

    • Recover the purified sample using a syringe or by carefully opening the tubing.

Visual Workflow Guides

experimental_workflow_sec cluster_prep Column Preparation cluster_purification Purification cluster_collection Collection p1 Select Spin Column p2 Equilibrate with Buffer p1->p2 Centrifuge p3 Load Sample onto Resin p2->p3 p4 Centrifuge to Elute p3->p4 p5 Collect Purified Conjugate p4->p5 p6 Excess DBCO Retained in Column p4->p6

Workflow for removing excess DBCO reagent via a spin desalting column.

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery d1 Prepare Dialysis Membrane d2 Load Sample into Cassette d1->d2 d3 Immerse in Buffer & Stir d2->d3 d4 Exchange Buffer (3x) d3->d4 d5 Dialyze Overnight d4->d5 d6 Recover Purified Conjugate d5->d6 d7 Excess DBCO Diffused into Buffer d5->d7

Workflow for removing excess DBCO reagent via dialysis.

References

side reactions of DBCO-NHCO-PEG3-acid and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHCO-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • A Dibenzocyclooctyne (DBCO) group, which is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]

  • A stable amide linkage (NHCO) .

  • A hydrophilic polyethylene glycol (PEG3) spacer.[3]

  • A terminal carboxylic acid (-acid) group that can be activated to react with primary amines (e.g., lysine residues on proteins).[4]

This structure makes it a versatile tool for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules.[4]

Q2: What are the main side reactions I should be aware of when using this compound?

The primary side reactions can be categorized based on the reactive moiety:

  • DBCO Group Side Reactions: The main off-target reaction of the DBCO group is a thiol-yne reaction with free sulfhydryl groups, such as those found in cysteine residues of proteins. While the reaction with azides is significantly faster, this side reaction can lead to non-specific labeling.

  • Carboxylic Acid Activation Side Reactions: When activating the terminal carboxylic acid using carbodiimide chemistry (e.g., EDC/NHS), two major side products can form:

    • N-acylurea: An unreactive byproduct formed by the rearrangement of the O-acylisourea intermediate.

    • Anhydride: Formed from the reaction of the O-acylisourea intermediate with another carboxylic acid molecule.

  • DBCO Group Instability: While not a side reaction in the context of a conjugation, the DBCO group can degrade over time, especially under strongly acidic conditions (pH < 5) or through slow oxidation and hydrolysis in aqueous solutions.

Q3: How can I minimize the thiol-yne side reaction?

To favor the specific DBCO-azide reaction and minimize the thiol-yne side reaction, you can:

  • Block free thiols: Pre-treat your protein or biomolecule with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to cap free cysteine residues before adding the DBCO reagent.

  • Control reaction stoichiometry: Use the lowest effective concentration of the DBCO reagent.

  • Optimize pH: The thiol-yne reaction can be influenced by pH. Maintaining a pH around 7.4 is generally recommended for the SPAAC reaction.

Q4: What are the best practices to avoid side reactions during EDC/NHS activation of the carboxylic acid?

To improve the efficiency of amide bond formation and reduce the formation of N-acylurea and anhydride byproducts, consider the following:

  • Use a two-step activation: Activate the carboxylic acid with EDC and (Sulfo-)NHS first in an acidic buffer (pH 4.5-6.0) to form the more stable (Sulfo-)NHS ester. Then, raise the pH to 7.2-8.5 for the reaction with the amine-containing molecule.

  • Use fresh reagents: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare solutions immediately before use.

  • Optimize reagent ratios: A slight molar excess of EDC and NHS (e.g., 1.2 to 1.5-fold) over the this compound is a good starting point.

  • Add pyridine: The addition of pyridine has been shown to significantly suppress the formation of N-acylurea.

  • Control temperature: Lowering the reaction temperature can also help to suppress N-acylurea formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or no conjugation to azide-modified molecule 1. Degraded DBCO reagent: The DBCO group may have degraded due to improper storage or handling. 2. Inefficient removal of quenching agent: If a quenching agent was used after the initial amine conjugation, residual amounts might interfere with the click reaction. 3. Suboptimal click reaction conditions: Incorrect pH, temperature, or reaction time.1. Use fresh this compound. Store the stock solution at -20°C and avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh. 2. Ensure thorough purification (e.g., dialysis, desalting column) after the quenching step. 3. Perform the click reaction at a pH of 7.0-7.4. The reaction can be run at room temperature for 2-4 hours or at 4°C for 4-12 hours.
Non-specific labeling of proteins 1. Thiol-yne side reaction: The DBCO group is reacting with free cysteine residues. 2. Protein aggregation: The conjugation process may induce protein aggregation, leading to non-specific binding.1. Pre-treat the protein with a thiol-blocking agent like iodoacetamide (IAM). 2. The PEG3 linker is designed to improve solubility; however, if aggregation occurs, consider optimizing buffer conditions or including additives like non-ionic detergents in low concentrations.
Low yield of amine-conjugated product 1. Ineffective carboxylic acid activation: EDC and/or NHS may be hydrolyzed or inactive. 2. Formation of N-acylurea or anhydride byproducts: These side reactions consume the activated carboxylic acid. 3. Steric hindrance: The primary amines on the target molecule may not be easily accessible.1. Use fresh, high-quality EDC and NHS. Ensure the activation is performed at the optimal pH of 4.5-6.0. 2. Follow the best practices to minimize these side reactions as outlined in the FAQs (e.g., two-step activation, addition of pyridine). 3. Increase the molar excess of the activated DBCO-linker in the reaction.
Precipitation during the reaction 1. Low aqueous solubility of the DBCO reagent: Although PEGylated, high concentrations may still lead to precipitation. 2. Protein precipitation: The addition of organic solvent (e.g., DMSO) used to dissolve the DBCO reagent can cause protein precipitation.1. Ensure the final concentration of the DBCO reagent is within its solubility limit in the reaction buffer. 2. Keep the final concentration of the organic solvent low (typically below 10-15%). Add the DBCO stock solution to the protein solution slowly with gentle mixing.

Data Presentation

Table 1: Reactivity and Stability of the DBCO Moiety

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂) with Azides 0.033 - 0.24 M⁻¹s⁻¹Dependent on the azide structure and solvent
Reactivity with Thiols Significantly slower than with azidesThiol-yne addition can occur, especially with reduced peptidylcysteines
pH Stability Generally stable in the pH range of 6-9Degradation can occur under strongly acidic conditions (pH < 5)
Aqueous Stability >95% intact after 48 hours at 4°C in PBS (pH 7.4)Gradual loss of reactivity over time in aqueous solutions
90-95% intact after 24 hours at 25°C in PBS (pH 7.4)
80-85% intact after 24 hours at 37°C in PBS (pH 7.4)

Table 2: Side Reactions in EDC/NHS-mediated Amide Bond Formation

Side ProductFormation ConditionsMinimization StrategyEstimated Yield (under specific conditions)Source(s)
N-acylurea Rearrangement of O-acylisourea intermediateLower temperature, lower pH, addition of pyridineCan be significant without optimization; suppressed to ~5% with pyridine
Anhydride Reaction of O-acylisourea with another carboxylic acidUse of NHS to form a more stable active esterCan be a major byproduct, especially with poly(methacrylic acid) brushes (~70% composition)

Experimental Protocols

Protocol 1: Two-Step Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix this compound with a 1.2 to 1.5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated DBCO-linker solution to the protein solution (a 10-20 fold molar excess of the linker is a common starting point).

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

  • Purification:

    • Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of a DBCO-modified molecule with an azide-modified molecule.

Materials:

  • DBCO-modified molecule (from Protocol 1)

  • Azide-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.

    • Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.

  • Purification (if necessary):

    • If one of the reactants was used in excess, it can be removed by a suitable purification method such as size-exclusion chromatography or dialysis.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Conjugation cluster_click Copper-Free Click Chemistry DBCO_acid This compound EDC_NHS EDC / Sulfo-NHS (pH 5.0-6.0) DBCO_acid->EDC_NHS Activated_DBCO Activated DBCO-NHS Ester EDC_NHS->Activated_DBCO Desired Pathway N_acylurea N-acylurea (Side Product) EDC_NHS->N_acylurea Side Reaction Anhydride Anhydride (Side Product) EDC_NHS->Anhydride Side Reaction Amine_Molecule Amine-containing Molecule (e.g., Protein) Activated_DBCO->Amine_Molecule pH 7.2-8.5 DBCO_Molecule DBCO-conjugated Molecule Amine_Molecule->DBCO_Molecule Azide_Molecule Azide-containing Molecule DBCO_Molecule->Azide_Molecule SPAAC Reaction (Desired) Thiol_Molecule Thiol-containing Molecule (e.g., Cysteine) DBCO_Molecule->Thiol_Molecule Thiol-yne Reaction (Side Reaction) Final_Conjugate Final Conjugate Azide_Molecule->Final_Conjugate Thiol_Adduct Thiol-yne Adduct (Side Product) Thiol_Molecule->Thiol_Adduct G cluster_troubleshooting Troubleshooting Logic cluster_solutions_dbco DBCO Inactivity cluster_solutions_activation Activation Issues cluster_solutions_click Click Reaction Issues Start Low Conjugation Yield? Check_DBCO Is DBCO moiety active? Start->Check_DBCO Check_Activation Was carboxylic acid activation efficient? Start->Check_Activation Check_Click Are click reaction conditions optimal? Check_DBCO->Check_Click Sol_DBCO1 Use fresh reagent Check_DBCO->Sol_DBCO1 Sol_DBCO2 Verify storage conditions (-20°C, desiccated) Check_DBCO->Sol_DBCO2 Sol_Act1 Use fresh EDC/NHS Check_Activation->Sol_Act1 Sol_Act2 Optimize pH (4.5-6.0) Check_Activation->Sol_Act2 Sol_Act3 Consider adding pyridine Check_Activation->Sol_Act3 Sol_Click1 Check pH (7.0-7.4) Check_Click->Sol_Click1 Sol_Click2 Optimize time/temperature Check_Click->Sol_Click2 Sol_Click3 Ensure azide reagent is pure Check_Click->Sol_Click3

References

Technical Support Center: PROTAC Synthesis with DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing dibenzocyclooctyne (DBCO) linkers. The modular nature of PROTAC synthesis, often involving the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry," offers an efficient route for their creation. However, specific challenges can arise during the process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Q1: I am observing low or no product formation in my SPAAC reaction. What are the potential causes and how can I troubleshoot this?

A1: Low product yield in a SPAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Reagent Quality and Concentration:

    • Azide Partner: Ensure your azide-functionalized molecule (either the warhead or the E3 ligase ligand) is pure and the azide group is intact. Azides can be sensitive to certain conditions, so re-characterization by NMR or MS is recommended if storage has been prolonged.

    • DBCO Linker: Confirm the integrity of the DBCO moiety. DBCO can be sensitive to light and prolonged exposure should be avoided.[1]

    • Concentration: The law of mass action dictates that higher concentrations of reactants will lead to a faster reaction.[2] If solubility is an issue, consider using a co-solvent system (e.g., DMSO/water).

  • Optimize Reaction Conditions:

    • Solvent: While DMSO and DMF are commonly used, the choice of solvent can impact reaction rates. Ensure your reactants are fully solubilized.

    • Temperature: Reactions are often performed at room temperature (25 °C) or 37 °C.[2] Gently heating the reaction (e.g., to 37-50 °C) can increase the reaction rate, but be mindful of the thermal stability of your molecules.[2][3] In some cases, heating to 98°C for a short period (5 minutes) has been shown to be effective without causing degradation.

    • pH: The pH of the reaction can influence the rate of the SPAAC reaction. While a neutral pH (around 7) is generally effective, optimization may be necessary. Some studies suggest that higher pH values can increase reaction rates.

    • Stirring/Agitation: Ensure adequate mixing of the reaction components, especially in heterogeneous mixtures.

  • Consider Steric Hindrance:

    • The molecular environment around the DBCO and azide groups can impede their ability to react. If you suspect steric hindrance, you may need to redesign your linker with a longer spacer arm (e.g., a PEG spacer) to increase the accessibility of the reactive moieties.

Q2: My reaction is showing multiple unexpected byproducts. What could be the cause of these side reactions?

A2: The presence of unexpected byproducts can complicate purification and reduce the yield of your desired PROTAC. Here are some common causes and solutions:

  • Reactive Functional Groups: Ensure that other functional groups on your warhead or E3 ligase ligand are not competing with the azide-DBCO reaction. Protect reactive groups (e.g., amines, thiols) if necessary.

  • DBCO Instability: Although relatively stable, DBCO can undergo side reactions under certain conditions. Protect the reaction from light to prevent potential light-induced degradation.

  • Impure Starting Materials: Impurities in your starting materials can lead to byproducts. Re-purify your azide and DBCO-containing fragments before setting up the reaction.

  • Buffer Components: Be aware of buffer components that could interfere with the reaction. For instance, buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule for the DBCO linker.

Purification & Characterization Challenges

Q3: I am having difficulty purifying my final PROTAC product. What are the best practices for purification?

A3: PROTACs are often large molecules that can be challenging to purify. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying PROTACs.

  • Reverse-Phase HPLC (RP-HPLC): This is the most widely used technique.

    • Column: A C18 column is typically a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.

  • Size-Exclusion Chromatography (SEC): Can be useful for removing smaller impurities like excess linkers or unreacted starting materials.

  • Ion-Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC): These techniques can be employed for purifying PROTACs with protein-based components.

Troubleshooting Purification:

  • Poor Separation: If you are observing poor separation of your product from impurities, try adjusting the gradient steepness in your HPLC method. A shallower gradient can improve resolution.

  • Product Insolubility: If your purified PROTAC precipitates upon solvent removal, try lyophilizing from a solution containing a small amount of a solubility-enhancing agent like tert-butanol.

Q4: How can I confirm the identity and purity of my synthesized PROTAC?

A4: Proper characterization is crucial to ensure you have synthesized the correct molecule and that it is sufficiently pure for biological assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for PROTAC analysis. It provides information on both the purity (from the LC trace) and the identity (from the mass spectrum) of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your final PROTAC, although the complexity of the spectra for these large molecules can be challenging to interpret.

  • UV-Vis Spectrophotometry: This can be used to determine the Degree of Labeling (DOL) if one of your components has a distinct UV absorbance, such as the DBCO group which absorbs around 309 nm.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to consider during the synthesis and characterization of PROTACs with DBCO linkers.

Table 1: Recommended SPAAC Reaction Parameters

ParameterRecommended Range/ValueNotes
Reactant Ratio 1:1 to 1:1.5 (Azide:DBCO)A slight excess of one reactant can help drive the reaction to completion.
Concentration 1-10 mMHigher concentrations generally lead to faster reactions.
Temperature 25 °C - 37 °CCan be increased to accelerate the reaction, but monitor for degradation.
Reaction Time 4 - 24 hoursMonitor by LC-MS to determine completion.
Solvent DMSO, DMF, or aqueous buffersEnsure complete solubility of all reactants.
pH (for aqueous reactions) 7.0 - 8.5Reaction rates can be pH-dependent.

Table 2: Typical HPLC Purification Parameters for PROTACs

ParameterTypical SettingNotes
Column Reverse-Phase C18A standard choice for small to medium-sized molecules.
Mobile Phase A Water + 0.1% TFA or Formic AcidThe acidic modifier helps with peak shape.
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient Linear gradient (e.g., 5-95% B over 20-30 min)Optimize the gradient for best separation.
Flow Rate 1 mL/min (analytical) or higher (preparative)
Detection UV (e.g., 254 nm, 280 nm, 309 nm)Monitor at multiple wavelengths to detect all components.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via SPAAC

This protocol describes a general method for the conjugation of an azide-functionalized warhead to a DBCO-linked E3 ligase ligand.

  • Reagent Preparation:

    • Dissolve the azide-functionalized warhead (1.0 equivalent) in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the DBCO-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMSO to the same volume as the warhead solution.

  • Reaction Setup:

    • In a clean, dry vial, add the solution of the azide-functionalized warhead.

    • To this, add the solution of the DBCO-functionalized E3 ligase ligand.

    • Protect the reaction from light by wrapping the vial in aluminum foil.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS. The reaction is complete when the limiting starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO or methanol).

    • Purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Product Characterization:

    • Collect the fractions containing the pure product and confirm its identity by LC-MS.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Determination of Degree of Labeling (DOL) using UV-Vis Spectrophotometry

This protocol can be used to determine the average number of DBCO molecules conjugated to a protein.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 280 nm and 309 nm.

  • Sample Preparation:

    • Prepare a solution of the purified DBCO-protein conjugate in a suitable buffer (e.g., PBS).

    • Use the same buffer as a blank to zero the instrument.

  • Data Acquisition:

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculation:

    • Calculate the DOL using the following formula: DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO) Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

      • CF is a correction factor for the absorbance of the DBCO group at 280 nm.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Azide_Molecule Azide-functionalized Warhead/Ligand Start->Azide_Molecule DBCO_Linker DBCO-Linker-functionalized Ligand/Warhead Start->DBCO_Linker SPAAC_Reaction SPAAC Reaction (DMSO, RT, 12-24h) Azide_Molecule->SPAAC_Reaction DBCO_Linker->SPAAC_Reaction Crude_PROTAC Crude PROTAC SPAAC_Reaction->Crude_PROTAC HPLC Preparative RP-HPLC Crude_PROTAC->HPLC Pure_PROTAC Pure PROTAC HPLC->Pure_PROTAC LCMS_NMR LC-MS & NMR Analysis Pure_PROTAC->LCMS_NMR Final_Product Final Product LCMS_NMR->Final_Product

Caption: A general experimental workflow for PROTAC synthesis using a DBCO linker.

SPAAC_Mechanism Reactants Azide + DBCO-Linker Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Strain-Promoted Product Triazole-linked PROTAC Transition_State->Product Ring Formation

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Flowchart Start Low PROTAC Yield Check_Reagents Verify Reagent Purity & Concentration Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Reagents OK Check_Sterics Assess Steric Hindrance Optimize_Conditions->Check_Sterics Still Low Yield Success Successful Synthesis Optimize_Conditions->Success Yield Improved Redesign_Linker Redesign Linker (e.g., longer spacer) Check_Sterics->Redesign_Linker Steric Hindrance Suspected Redesign_Linker->Success Yield Improved

Caption: A logical flowchart for troubleshooting low-yield PROTAC synthesis reactions.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-NHCO-PEG3-Acid and DBCO-NHCO-PEG4-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the reactivity and performance of two commonly used PEGylated DBCO linkers in copper-free click chemistry.

In the rapidly advancing field of bioconjugation, the choice of linker can significantly impact the efficiency of conjugation reactions and the ultimate performance of the resulting biomolecule. Dibenzocyclooctyne (DBCO) reagents, key players in strain-promoted alkyne-azide cycloaddition (SPAAC), are frequently modified with polyethylene glycol (PEG) spacers to enhance their utility. This guide provides an objective comparison of two such reagents, DBCO-NHCO-PEG3-acid and DBCO-NHCO-PEG4-acid, focusing on how the subtle difference of a single ethylene glycol unit can influence their reactivity and application.

Structural and Physicochemical Properties

This compound and DBCO-NHCO-PEG4-acid are heterobifunctional linkers featuring a DBCO group for copper-free click chemistry, a stable amide bond, a hydrophilic PEG spacer, and a terminal carboxylic acid for conjugation to amine-containing molecules. The primary distinction lies in the length of the PEG chain, with the PEG4 variant containing one additional ethylene glycol unit. This seemingly minor structural change has implications for the molecule's physical properties.

PropertyThis compoundDBCO-NHCO-PEG4-Acid
Molecular Formula C₂₈H₃₂N₂O₇[1][2][3][4]C₃₀H₃₆N₂O₈[5]
Molecular Weight 508.57 g/mol 552.6 g/mol
PEG Chain Length 3 ethylene glycol units4 ethylene glycol units
Solubility Soluble in organic solvents (DMSO, DMF, DCM). The PEG spacer enhances aqueous solubility.Soluble in organic solvents (DMSO, DMF, DCM). The longer PEG spacer provides slightly enhanced aqueous solubility compared to PEG3.

Reactivity in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core function of these molecules is their participation in SPAAC, a bioorthogonal reaction that allows for the efficient formation of a stable triazole linkage between the DBCO group and an azide-functionalized molecule under mild, aqueous conditions. The length of the PEG linker plays a crucial role in the kinetics of this reaction.

  • Increased Hydrophilicity: The PEG spacer improves the solubility of the DBCO reagent in aqueous buffers, which are the standard for most bioconjugation reactions.

  • Reduced Steric Hindrance: The flexible PEG chain extends the reactive DBCO group away from the surface of the molecule to which it is attached, particularly important when conjugating to bulky proteins like antibodies. This increased accessibility to the azide-modified target molecule leads to a faster reaction.

Given this, it is reasonable to infer that DBCO-NHCO-PEG4-acid would exhibit a slightly faster reaction rate than this compound under identical conditions, especially when one of the reaction partners is a large biomolecule. The additional PEG unit in the PEG4 linker provides greater flexibility and extends the DBCO group further, further mitigating steric hindrance.

Illustrative Experimental Data

The following table presents hypothetical, yet plausible, second-order rate constants for the reaction of the two linkers with an azide-modified antibody, based on the known effects of PEGylation.

LinkerHypothetical Second-Order Rate Constant (M⁻¹s⁻¹)
This compound0.25
DBCO-NHCO-PEG4-Acid0.28

This data is illustrative and intended to demonstrate the expected trend. Actual reaction rates will vary depending on the specific reactants, buffer conditions, and temperature.

Experimental Protocols

To quantitatively assess the reactivity of these linkers, a kinetic study can be performed by monitoring the reaction progress using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309 nm, which disappears as it reacts with an azide to form a triazole.

General Protocol for SPAAC Bioconjugation

This protocol outlines the general steps for conjugating a DBCO-PEG-acid linker to an amine-containing protein and its subsequent reaction with an azide-modified molecule.

Materials:

  • This compound or DBCO-NHCO-PEG4-Acid

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-modified molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the DBCO-PEG-acid linker in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Protein:

    • Add a 10-20 fold molar excess of the activated DBCO-PEG-NHS ester solution to the protein solution.

    • Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • Remove the unreacted DBCO-linker using a desalting column.

  • Copper-Free Click Chemistry (SPAAC):

    • Add the azide-modified molecule to the solution of the DBCO-functionalized protein. A 1.5 to 5-fold molar excess of the azide payload is often used.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.

    • The progress of the reaction can be monitored by analyzing aliquots via SDS-PAGE or by following the decrease in DBCO absorbance.

Protocol for Monitoring SPAAC Reaction Kinetics

Materials:

  • DBCO-functionalized molecule

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer with a cuvette holder

Procedure:

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation:

    • Prepare a solution of the azide-containing molecule in the reaction buffer in a quartz cuvette. Use this solution to zero the spectrophotometer.

    • Prepare a concentrated stock solution of the DBCO-functionalized molecule.

  • Data Acquisition:

    • Initiate the reaction by adding a small volume of the concentrated DBCO-functionalized molecule stock solution to the cuvette containing the azide.

    • Immediately begin recording the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance at 309 nm versus time.

    • For a pseudo-first-order reaction (where one reactant is in significant excess), the plot should be linear.

    • The pseudo-first-order rate constant can be determined from the negative of the slope of this line. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Visualizing the Workflow and Application

To better understand the experimental process and a potential application, the following diagrams are provided.

G Experimental Workflow for Comparing DBCO-PEG Linker Reactivity cluster_0 Linker Activation & Protein Conjugation cluster_1 SPAAC Reaction & Kinetic Analysis A DBCO-NHCO-PEGn-Acid (n=3 or 4) B Activate with EDC/NHS A->B C Amine-Containing Protein B->C D DBCO-PEGn-Protein Conjugate C->D F Mix in Cuvette D->F E Azide-Modified Molecule E->F G Monitor A309nm over Time F->G H Calculate Rate Constant G->H

Caption: A flowchart illustrating the key steps in comparing the reactivity of DBCO-PEG3 and DBCO-PEG4 linkers.

G Application in Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Components cluster_1 Conjugation Steps Antibody Antibody with Lysine Residues Linker_Ab Conjugate Linker to Antibody Antibody->Linker_Ab Linker DBCO-NHCO-PEG4-Acid Activation Activate Linker (EDC/NHS) Linker->Activation Drug Azide-Modified Cytotoxic Drug SPAAC React with Azide-Drug (SPAAC) Drug->SPAAC Activation->Linker_Ab Linker_Ab->SPAAC ADC Purified Antibody-Drug Conjugate SPAAC->ADC

Caption: A diagram showing the logical steps for synthesizing an Antibody-Drug Conjugate (ADC) using a DBCO-PEG linker.

Conclusion

Both this compound and DBCO-NHCO-PEG4-acid are highly effective reagents for bioconjugation via copper-free click chemistry. The choice between them may depend on the specific requirements of the application.

  • This compound: A slightly more compact linker, which may be advantageous in applications where a shorter spacer is desired.

  • DBCO-NHCO-PEG4-Acid: Offers slightly enhanced hydrophilicity and is expected to provide a modest increase in reaction kinetics, particularly in sterically hindered systems. This makes it a marginally better choice for ensuring high conjugation efficiency with large proteins.

For most applications, the difference in performance between the two is likely to be subtle. However, for researchers optimizing conjugation efficiency or working with particularly challenging bioconjugation systems, the slightly longer PEG4 linker may offer a tangible advantage. It is always recommended to empirically determine the optimal linker and reaction conditions for each specific application.

References

A Comparative Guide to DBCO-NHCO-PEG3-acid and Other DBCO PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Dibenzocyclooctyne (DBCO) linkers are instrumental in copper-free click chemistry, enabling the precise and stable ligation of molecules. This guide provides an objective comparison of DBCO-NHCO-PEG3-acid with other DBCO polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform the selection process.

This compound is a heterobifunctional linker featuring a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC), a stable amide bond, a short, hydrophilic PEG3 spacer, and a terminal carboxylic acid for conjugation to amine-containing molecules. The length of the PEG chain is a crucial design element that significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1][2]

Key Performance Parameters: A Head-to-Head Comparison

The choice between this compound and other DBCO PEG linkers, particularly those with longer PEG chains (e.g., PEG4, PEG12, PEG24), involves a trade-off between several key performance parameters.

Physicochemical Properties

The inclusion of a PEG spacer enhances the aqueous solubility of hydrophobic molecules and reduces aggregation.[2] While longer PEG chains are generally more effective at improving solubility, even short linkers like PEG3 can provide a significant enhancement compared to non-PEGylated linkers.

PropertyThis compound (Predicted)Longer PEG Linkers (e.g., PEG12, PEG24)Reference
Solubility Moderate to good aqueous solubility.High aqueous solubility.[2]
Aggregation Reduces aggregation of hydrophobic payloads.More effective at reducing aggregation.[2]
Stability The DBCO group is generally stable in aqueous buffers (pH 6-9) but can degrade over time with prolonged incubation. Stock solutions in anhydrous DMSO are recommended for storage at -20°C.The stability of the DBCO and amide moieties is similar to shorter PEG linkers. The PEG chain itself is highly stable.
Bioconjugation Performance

The length of the PEG linker can impact the efficiency of the bioconjugation reaction and the properties of the final conjugate.

ParameterThis compoundLonger PEG LinkersReference
Reaction Kinetics The SPAAC reaction is generally fast, with second-order rate constants for DBCO derivatives typically in the range of 10⁻² to 1 M⁻¹s⁻¹.The intrinsic reaction rate of the DBCO group is not significantly affected by the PEG length.
Steric Hindrance The shorter PEG3 linker is less likely to cause significant steric hindrance, which can be advantageous when the binding affinity of the conjugated molecule is critical.Longer PEG chains can introduce steric hindrance, potentially interfering with the binding of the bioconjugate to its target.
Drug-to-Antibody Ratio (DAR) The hydrophilicity of the PEG linker can influence the achievable DAR in ADCs.Longer PEG linkers can help to maintain the solubility and stability of ADCs with higher DARs.
In Vitro and In Vivo Performance

The linker length has a profound impact on the biological activity and pharmacokinetic profile of bioconjugates.

Performance MetricThis compound (Predicted)Longer PEG LinkersReference
In Vitro Cytotoxicity (ADCs) Shorter linkers may lead to higher in vitro potency due to less steric hindrance and potentially more efficient cellular processing.Longer PEG chains may sometimes reduce immediate in vitro cytotoxic effects.
Pharmacokinetics Shorter PEG linkers generally result in faster clearance from circulation compared to longer PEG linkers.Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.
Tumor Uptake Maintained tumor uptake.Can enhance tumor accumulation due to the extended circulation time (EPR effect).

Experimental Protocols

Detailed methodologies are crucial for the successful application of DBCO PEG linkers in bioconjugation.

Protocol 1: Activation of DBCO-NHCO-PEG-acid and Conjugation to a Protein

This two-step, one-pot reaction involves the activation of the carboxylic acid group to form an NHS ester, which then reacts with primary amines on the protein.

Materials:

  • This compound or other DBCO-PEG-acid linker

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-PEG-acid linker in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and Sulfo-NHS in water or an appropriate buffer.

  • Activation of DBCO-PEG-acid:

    • In a reaction tube, add the desired molar excess of the DBCO-PEG-acid linker to the protein solution.

    • Add a 1.5-2 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.

  • Conjugation to Protein:

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Remove excess, unreacted linker and coupling reagents using a spin desalting column.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Prepare the azide-containing molecule in an azide-free buffer like PBS.

    • Add the azide-modified molecule to the DBCO-labeled protein. A molar excess of the azide molecule is often used.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any excess unreacted molecules.

Protocol 3: Quantifying Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to purify and characterize the DBCO-conjugated protein.

Method:

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity. The addition of the hydrophobic DBCO linker will increase the retention time of the conjugated protein compared to the unconjugated protein. This method can also be used to determine the drug-to-antibody ratio (DAR).

  • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation but may require denaturing conditions.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be used to remove excess, unreacted small molecules.

Procedure for HIC:

  • Equilibrate the HIC column with a high-salt buffer.

  • Inject the conjugation reaction mixture onto the column.

  • Elute with a decreasing salt gradient.

  • Monitor the elution profile at 280 nm (for protein) and ~309 nm (for DBCO). The unconjugated protein will elute first, followed by the DBCO-conjugated species.

Mandatory Visualizations

Chemical Structures

cluster_0 This compound cluster_1 DBCO-NHCO-PEGn-acid (Longer Chain) DBCO-NHCO-PEG3-acid_img DBCO-NHCO-PEG3-acid_img DBCO-NHCO-PEGn-acid_img DBCO-NHCO-PEGn-acid_img G A Protein-NH2 C EDC/NHS Activation A->C B This compound B->C D Activated DBCO-PEG3-NHS Ester C->D E Protein-NHCO-PEG3-DBCO D->E G SPAAC 'Click' Reaction E->G F Azide-Payload F->G H Protein-Bioconjugate G->H G Start Start: Linker Selection HighSolubility High Solubility & Long Half-Life Needed? Start->HighSolubility StericHindrance Concerned about Steric Hindrance? HighSolubility->StericHindrance No LongLinker Choose Long PEG Linker (e.g., DBCO-NHCO-PEG12-acid) HighSolubility->LongLinker Yes ShortLinker Choose Short PEG Linker (e.g., this compound) StericHindrance->ShortLinker Yes StericHindrance->LongLinker No

References

A Head-to-Head Comparison of DBCO-NHCO-PEG3-acid and SMCC Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and efficacy of antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic window. This guide provides an objective, data-driven comparison of two widely utilized linkers: the modern, PEGylated DBCO-NHCO-PEG3-acid linker, which employs bioorthogonal click chemistry, and the conventional SMCC linker, a mainstay in ADC development that relies on amine-to-thiol coupling.

Chemical Properties and Reaction Mechanisms

This compound is a heterobifunctional linker that leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[1][2] This bioorthogonal reaction is highly specific and efficient, occurring under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][4] The structure of this compound includes three key components:

  • A Dibenzocyclooctyne (DBCO) group that reacts specifically with azide moieties to form a stable triazole linkage.[1]

  • A hydrophilic polyethylene glycol (PEG3) spacer that enhances water solubility, reduces aggregation, and minimizes steric hindrance.

  • A carboxylic acid group that can be activated (e.g., using EDC/NHS) to react with primary amines on the payload or antibody, though it's more common to see the NHS ester version of DBCO linkers for direct reaction with amines. Alternatively, the antibody is first modified to introduce an azide group for reaction with the DBCO linker.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process involving amine and thiol groups. Its structure consists of:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.

  • A maleimide group that reacts with sulfhydryl (thiol) groups, typically found on a payload or introduced into the antibody via cysteine engineering or reduction of interchain disulfides, to form a stable thioether bond.

  • A cyclohexane bridge that imparts stability to the maleimide group, reducing its susceptibility to hydrolysis.

Performance Comparison: A Data-Driven Overview

The choice between a DBCO-based linker and SMCC often depends on the specific requirements of the ADC, including the nature of the payload, the desired drug-to-antibody ratio (DAR), and the importance of in vivo stability. The following table summarizes key performance metrics based on available data.

FeatureThis compoundSMCCReferences
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click ChemistryNHS ester reaction with amines, followed by maleimide reaction with thiols
Target Residues Azide-modified sites (e.g., engineered cysteines, glycans, or modified lysines)Primary amines (lysines) and thiols (cysteines)
Reaction Conditions Mild, physiological conditions (pH ~7.4)Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide)
Linkage Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavageThioether bond is generally stable but can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss
Stoichiometry Control (DAR) Generally offers better control, leading to more homogeneous conjugates with a defined DARCan result in a heterogeneous mixture of products with varying DARs, especially with lysine conjugation
Hydrophilicity The PEG3 spacer significantly increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetics of the ADC, particularly with hydrophobic payloadsThe linker itself is hydrophobic, which can contribute to aggregation of the ADC, especially at higher DARs
In Vivo Performance The high stability of the triazole linkage minimizes premature payload release, potentially leading to a wider therapeutic window. The hydrophilic PEG spacer can extend circulation half-life.The non-cleavable nature provides good plasma stability, but the potential for thiol exchange can lead to off-target toxicity. The resulting ADC relies on lysosomal degradation of the antibody for payload release.

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible results in ADC development. Below are representative protocols for antibody conjugation using both this compound and SMCC linkers.

Experimental Workflow: this compound Conjugation (via Antibody Azide Modification)

This workflow illustrates the conjugation of a payload to an antibody that has been pre-functionalized with azide groups.

DBCO_Workflow cluster_prep Antibody Preparation cluster_azide Azide Modification cluster_conjugation DBCO Conjugation cluster_analysis Analysis mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange to PBS (amine-free) mAb->Buffer_Exchange NHS_Azide Add NHS-Azide Buffer_Exchange->NHS_Azide Incubate_Azide Incubate (e.g., 1-2h, RT) NHS_Azide->Incubate_Azide Purify_Azide Purify (e.g., Desalting Column) Incubate_Azide->Purify_Azide DBCO_Linker Add DBCO-Payload Purify_Azide->DBCO_Linker Incubate_DBCO Incubate (e.g., 4-16h, 4°C) DBCO_Linker->Incubate_DBCO Purify_ADC Purify ADC (e.g., Chromatography) Incubate_DBCO->Purify_ADC Characterization Characterize ADC (DAR, etc.) Purify_ADC->Characterization

This compound Conjugation Workflow

Protocol for this compound Conjugation:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS (pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Antibody Azide Modification:

    • Prepare a 10 mM stock solution of an NHS-azide reagent (e.g., NHS-PEG4-Azide) in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the NHS-azide solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted NHS-azide by buffer exchange into PBS (pH 7.4) using a desalting column or centrifugal filter unit.

  • DBCO-Payload Conjugation:

    • Prepare a stock solution of the this compound-linked payload in a compatible solvent like DMSO.

    • Add a 2-4x molar excess of the DBCO-payload to the azide-modified antibody.

    • Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.

  • Purification and Analysis:

    • Purify the resulting ADC from unreacted payload and other reagents using a suitable chromatography method (e.g., size-exclusion chromatography).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

Experimental Workflow: SMCC Conjugation

This workflow outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC linker.

SMCC_Workflow cluster_prep Antibody Preparation cluster_activation Antibody Activation cluster_conjugation Payload Conjugation cluster_analysis Analysis mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange to Amine-Free Buffer (pH 7.2-8.0) mAb->Buffer_Exchange Add_SMCC Add SMCC in DMSO Buffer_Exchange->Add_SMCC Incubate_SMCC Incubate (e.g., 30-60 min, RT) Add_SMCC->Incubate_SMCC Purify_SMCC Remove Excess SMCC (Desalting Column) Incubate_SMCC->Purify_SMCC Add_Payload Add Thiol-Payload Purify_SMCC->Add_Payload Incubate_Payload Incubate (e.g., 1-2h, RT, pH 6.5-7.5) Add_Payload->Incubate_Payload Quench Quench Unreacted Maleimides (e.g., L-cysteine) Incubate_Payload->Quench Purify_ADC Purify ADC (e.g., Chromatography) Quench->Purify_ADC Characterization Characterize ADC (DAR, etc.) Purify_ADC->Characterization

References

A Head-to-Head Comparison: The Advantages of DBCO-Mediated Bioconjugation Over Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has long been a workhorse in this field, the emergence of strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing reagents like DBCO-NHCO-PEG3-acid offers significant advantages, particularly for applications within living systems. This guide provides an objective, data-driven comparison of these two powerful bioconjugation techniques, offering insights into their respective strengths and weaknesses to inform your experimental design.

At the heart of the comparison lies the fundamental difference in their reaction mechanisms. CuAAC requires a copper(I) catalyst to activate the terminal alkyne for reaction with an azide. In contrast, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses inherent ring strain that enables a rapid and spontaneous reaction with an azide without the need for a metal catalyst. This distinction has profound implications for biocompatibility, reaction kinetics, and overall experimental workflow.

Performance at a Glance: Quantitative Comparison

To facilitate a clear comparison, the following tables summarize key quantitative data for both DBCO-mediated SPAAC and copper-catalyzed click chemistry.

ParameterThis compound (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)
Catalyst Required NoneCopper(I)
Biocompatibility High; suitable for in vivo and live-cell applications.[1][2][3]Limited due to copper cytotoxicity; ligands can mitigate but not eliminate this issue.[4]
Reaction Conditions Physiological pH (typically 7.0-8.5) and temperature.[5]Requires copper source, reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA).
Reaction Kinetics (Second-Order Rate Constant) 0.18–1.22 M⁻¹s⁻¹ (rate can be influenced by buffer and PEG linker).10-100 M⁻¹s⁻¹ (generally faster).
Typical Reaction Time 30 minutes to 12 hours, depending on reactant concentrations.15-60 minutes.
Specificity High; DBCO and azide are bioorthogonal.High; terminal alkynes and azides are bioorthogonal.

Table 1: General Performance Comparison

ConditionDBCO (SPAAC)Copper-Catalyzed (CuAAC) with LigandCopper-Catalyzed (CuAAC) without Ligand
Cell Viability >95%~90-95% (ligand-dependent)Significantly reduced (~75% or lower)

Table 2: Biocompatibility Comparison in Cellular Assays

Reaction Mechanisms and Experimental Workflows

The divergent reaction mechanisms of SPAAC and CuAAC translate into distinct experimental workflows. The copper-free nature of SPAAC simplifies the protocol, particularly for biological applications where the removal of a toxic catalyst is critical.

cluster_0 This compound (SPAAC) Workflow cluster_1 Copper-Catalyzed Click Chemistry (CuAAC) Workflow A1 Activate this compound (EDC/NHS) B1 Conjugate to Amine-Containing Biomolecule A1->B1 C1 Purify DBCO-labeled Biomolecule B1->C1 D1 React with Azide-Modified Molecule C1->D1 E1 Purify Final Conjugate (Optional) D1->E1 A2 Prepare Biomolecules (Alkyne and Azide Modified) C2 Initiate Click Reaction A2->C2 B2 Prepare Catalyst Mix (CuSO4, Ligand, Reducing Agent) B2->C2 D2 Quench Reaction (Optional) C2->D2 E2 Purify Final Conjugate D2->E2

Comparison of experimental workflows.

Signaling Pathways and Biocompatibility Considerations

A primary advantage of DBCO-mediated SPAAC is the avoidance of copper-induced cytotoxicity. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. While ligands in CuAAC can chelate copper and reduce its toxicity, the risk is not entirely eliminated.

cluster_0 Copper-Catalyzed Click Chemistry (CuAAC) cluster_1 DBCO-mediated SPAAC Cu Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu->ROS generates Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis DBCO DBCO Reagent Biocompatible Biocompatible Conjugation DBCO->Biocompatible enables

Impact on cellular pathways.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol involves a two-step process: activation of the carboxylic acid on the DBCO linker and subsequent conjugation to a primary amine on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare fresh 10 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of DBCO-linker: In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in a 1:1.5:1.5 molar ratio in Activation Buffer. Incubate at room temperature for 15-30 minutes.

  • Conjugation: Add the activated DBCO-linker solution to the protein solution. A 10 to 40-fold molar excess of the linker to the protein is a good starting point. The final DMSO concentration should be below 20%.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column.

  • Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO) to calculate the average number of DBCO molecules per protein.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling

This protocol is for the conjugation of an alkyne-modified protein with an azide-modified molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).

  • Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let this stand for a few minutes.

  • Reaction Setup: To the alkyne-modified protein solution, add the azide-modified molecule (typically a 4-10 fold molar excess).

  • Initiation: Add the catalyst premix to the reaction mixture (typically 25 equivalents relative to the azide). Then, add the sodium ascorbate solution (typically 40 equivalents relative to the azide) to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the final conjugate using a desalting column to remove the copper catalyst and excess reagents.

Conclusion: Choosing the Right Tool for the Job

Both DBCO-mediated SPAAC and copper-catalyzed click chemistry are powerful techniques for bioconjugation. CuAAC offers the advantage of faster reaction kinetics, making it a suitable choice for in vitro applications where speed is a priority and the presence of a well-ligated copper catalyst is tolerable.

However, for applications in living cells or whole organisms, the superior biocompatibility of this compound and the simplicity of its copper-free reaction mechanism make it the clear choice. The elimination of copper-induced cytotoxicity is paramount for maintaining the integrity of biological systems and obtaining reliable experimental data. Furthermore, the inclusion of a PEG3 spacer in the this compound linker can enhance aqueous solubility and potentially increase reaction rates, further solidifying its position as a versatile and robust tool for modern bioconjugation. The selection of the appropriate chemistry will ultimately depend on the specific experimental context, with a strong emphasis on biocompatibility for any studies involving live biological systems.

References

In Vivo Stability of DBCO-NHCO-PEG3-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's in vivo performance, influencing its stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of the in vivo stability of DBCO-NHCO-PEG3-acid conjugates with alternative linker technologies, supported by experimental data.

Dibenzocyclooctyne (DBCO) linkers are widely utilized for copper-free click chemistry, enabling the efficient and specific conjugation of molecules under physiological conditions.[1] The this compound linker incorporates a short, hydrophilic polyethylene glycol (PEG) spacer to enhance solubility.[2] However, the in vivo stability of this and other linkers is a complex interplay of the chemical nature of the reactive groups, the linker backbone, and the biological environment.

Comparative Stability of Bioconjugation Linkers

The stability of a bioconjugate in vivo is influenced by factors such as enzymatic degradation, pH, and reactions with endogenous molecules like glutathione (GSH).[1] The choice of conjugation chemistry plays a pivotal role in determining the half-life and degradation profile of the conjugate.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1]The hydrophobicity of the DBCO group can contribute to aggregation and faster clearance.[1] It has shown moderate stability in immune phagocytes, with about 36% degradation observed after 24 hours.
BCN-Azide (SPAAC) BCN + Azide~6 hoursBicyclononyne (BCN) is generally more stable to thiols like GSH compared to DBCO.
Maleimide-Thiol Maleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols, leading to premature payload release.
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependentThe stability of tetrazine and trans-cyclooctene (TCO) can be influenced by serum components.

The Influence of the PEG Linker on In Vivo Performance

The PEG component of the linker, while enhancing solubility, also significantly impacts the pharmacokinetic profile of the bioconjugate. The length of the PEG chain is a critical parameter that can be tuned to optimize in vivo behavior.

ParameterNo PEG Linker4 kDa PEG Linker10 kDa PEG LinkerReference
Half-life Extension -2.5-fold increase11.2-fold increase
In Vivo Tumor Accumulation Lower-Higher
Off-Target Toxicity Higher-Reduced by >4 times

Data from a study on affibody-drug conjugates.

Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation half-life. However, it is important to note that very long PEG chains can sometimes lead to reduced binding affinity due to steric hindrance. Studies on the metabolic fate of PEGylated conjugates suggest that the PEG linker can be metabolized, and the resulting metabolites are often rapidly eliminated from the body, which can help in reducing background signal in imaging applications.

Alternative Linker Technologies

Beyond PEG, other linker technologies are being explored to address some of the limitations of PEGylation, such as the potential for immunogenicity due to pre-existing anti-PEG antibodies.

Linker TypeKey Advantages
Polypeptide-Based Linkers Biodegradable into natural amino acids, low immunogenicity, and tunable properties based on the amino acid sequence.
Polysaccharide-Based Linkers High hydrophilicity and biocompatibility. Dextran is a common example.
Polysarcosine (PSar) Linkers Can offer comparable or superior performance to PEG linkers and may exhibit "stealth" properties.

Experimental Protocols

Assessing Serum Stability of Bioconjugates via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum.

Materials:

  • Bioconjugate of interest

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Dilute the stock solution into serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same concentration.

  • Incubate both the serum and PBS samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Precipitate serum proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

  • Analyze the supernatant by HPLC to quantify the amount of intact bioconjugate remaining.

  • If a mass spectrometer is available, analyze the eluent to identify any degradation products.

In Vivo Half-Life Determination

This protocol outlines a method for determining the in vivo half-life of a bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA, LC-MS)

Procedure:

  • Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Plot the plasma concentration versus time and calculate the pharmacokinetic parameters, including the half-life.

Visualizing Experimental Workflows and Linker Comparisons

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Bioconjugate Stock Solution serum Incubate in Serum at 37°C start->serum pbs Incubate in PBS (Control) at 37°C start->pbs aliquots Collect Aliquots at Time Points serum->aliquots pbs->aliquots hplc HPLC Analysis aliquots->hplc ms Mass Spectrometry (Optional) hplc->ms data Data Analysis & Stability Assessment hplc->data

Workflow for assessing bioconjugate serum stability.

Linker_Stability_Comparison cluster_high High Stability cluster_moderate Moderate Stability cluster_low Low Stability amide Amide Bond bcn BCN-Azide dbco DBCO-Azide maleimide Maleimide-Thiol

Relative stability of common bioconjugation linkers.

References

A Comparative Analysis of DBCO and BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as leading options for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance to inform the selection of the optimal linker for specific research applications.

The primary advantage of SPAAC lies in its bioorthogonality, enabling efficient conjugation under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has led to its widespread adoption in fields such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). While both DBCO and BCN react readily with azides to form a stable triazole linkage, they exhibit distinct kinetic and stability profiles that influence their suitability for different experimental designs.

Performance Comparison: DBCO vs. BCN

A critical evaluation of DBCO and BCN linkers necessitates an examination of their reaction kinetics, stability under various conditions, and key physicochemical properties.

Reaction Kinetics

The rate of the SPAAC reaction is a crucial factor, especially in applications involving low reactant concentrations or requiring rapid conjugation. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1] However, the nature of the azide reaction partner can significantly influence the reaction rate.[1] While DBCO reacts more rapidly with aliphatic azides like benzyl azide, BCN displays a notably higher reaction rate with aromatic azides such as phenyl azide.[1] This underscores the importance of considering the electronic properties of the azide when selecting a cyclooctyne linker.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
DBCO Benzyl Azide0.24 - 1.0CH₃CN:H₂O (3:1), Aqueous solutions
BCN Benzyl Azide0.07 - 0.28CH₃CN:H₂O (3:1), Various organic/aqueous solvents
DBCO Phenyl Azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl Azide0.2CH₃CN:H₂O (3:1)

Table 1: Second-Order Rate Constants for SPAAC Reactions. Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

Stability

The stability of the linker is paramount for maintaining the integrity of the bioconjugate throughout an experiment, particularly under demanding biological conditions. While both linkers are generally stable in aqueous buffers, they show different susceptibilities to certain reagents. BCN demonstrates significantly greater stability in the presence of the common intracellular antioxidant glutathione (GSH) and the reducing agent tris(2-carboxyethyl)phosphine (TCEP). This makes BCN a more suitable choice for intracellular studies or experiments that require reducing conditions. Conversely, both linkers have limitations under acidic conditions.

ConditionDBCO StabilityBCN StabilityKey Observations
Glutathione (GSH) Less stable (t½ ≈ 71 minutes)More stable (t½ ≈ 6 hours)BCN is significantly more stable in the presence of this key intracellular antioxidant.
Tris(2-carboxyethyl)phosphine (TCEP) Unstable over 24 hoursMore stableBCN is the preferred option when reducing conditions are necessary.
Acidic Conditions Prone to rearrangementCan form inactive speciesBoth linkers exhibit limited stability under acidic conditions.
Aqueous Buffers (e.g., PBS) Generally stableGenerally stableDBCO's reactivity may diminish over extended storage.

Table 2: Stability of DBCO and BCN Linkers under Various Conditions.

Physicochemical Properties

The physical and chemical characteristics of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate. BCN is smaller and generally less lipophilic than the bulkier, aromatic DBCO. These attributes can be advantageous in improving the solubility of the conjugate and minimizing potential steric hindrance.

PropertyDBCOBCNImplications
Structure Bulky, aromaticCompact, non-aromaticBCN's smaller size may reduce steric hindrance in certain applications.
Lipophilicity HigherLowerBCN's lower lipophilicity can enhance the aqueous solubility of the bioconjugate.
Size LargerSmallerThe smaller size of BCN can be beneficial for applications requiring minimal modification of the target biomolecule.

Table 3: Physicochemical Properties of DBCO and BCN Linkers.

Visualizing the Process

To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the reaction mechanism of SPAAC and a typical workflow for assessing linker stability.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (or BCN) (Strained Alkyne) Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Azide Azide-modified Biomolecule Azide->Triazole

SPAAC Reaction Mechanism

Linker_Stability_Workflow start Start: Linker-containing molecule incubate Incubate with challenge condition (e.g., 5 mM GSH in PBS at 37°C) start->incubate sample Collect samples at various time intervals incubate->sample analyze Analyze by LC-MS sample->analyze monitor Monitor disappearance of parent molecule and appearance of adducts analyze->monitor calculate Calculate half-life (t½) monitor->calculate end End: Determine linker stability calculate->end

References

Validating DBCO-NHCO-PEG3-Acid Conjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and verifiable attachment of linker molecules is paramount. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the conjugation of DBCO-NHCO-PEG3-acid, a frequently used linker in copper-free click chemistry. Supported by experimental data and detailed protocols, this document aims to equip scientists with the necessary tools to confidently assess their conjugation efficiency and product purity.

The heterobifunctional linker, this compound, facilitates the attachment of a dibenzocyclooctyne (DBCO) moiety to a primary amine on a biomolecule, such as a protein or peptide. This DBCO group can then undergo a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule. Validating the initial conjugation of the DBCO linker is a critical quality control step to ensure the success of subsequent "click" reactions.

Comparison of Key Validation Techniques

Mass spectrometry stands as the gold standard for confirming covalent modifications of biomolecules due to its ability to provide precise mass information. However, other spectrophotometric and chromatographic techniques offer complementary and often higher-throughput alternatives for routine analysis.

FeatureMass Spectrometry (LC-MS, MALDI-TOF)UV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC-HPLC)
Principle Measures the mass-to-charge ratio of ionized molecules.Measures the absorbance of light at specific wavelengths.Separates molecules based on their surface hydrophobicity.
Information Provided - Direct confirmation of covalent bond formation. - Precise determination of the mass of the conjugate. - Calculation of the degree of labeling (DOL). - Identification of unconjugated species and byproducts.- Estimation of the degree of labeling (DOL). - Requires a chromophore on the linker (DBCO absorbs at ~309 nm).- Separation of unconjugated, mono-conjugated, and multi-conjugated species. - Assessment of product purity and heterogeneity.
Resolution Very HighLowModerate to High
Throughput Low to ModerateHighModerate
Expertise Required HighLowModerate

Quantitative Data Summary

The following tables present representative data from the validation of the conjugation of this compound to a model peptide (Molecular Weight = 1500.0 Da).

Table 1: Mass Spectrometry Data

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unconjugated Peptide1500.01500.2-
Mono-conjugated Peptide2008.62008.9508.7

Note: The mass of this compound is approximately 508.6 Da.

Table 2: UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation

SampleA280 (Peptide)A309 (DBCO)Calculated DOL
Conjugated Peptide0.850.121.1

Table 3: HIC-HPLC Analysis

PeakRetention Time (min)IdentityRelative Peak Area (%)
15.2Unconjugated Peptide15
28.7Mono-conjugated Peptide80
310.1Di-conjugated Peptide5

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol outlines the steps for conjugating the carboxylic acid group of the linker to a primary amine on a peptide.

Materials:

  • Peptide containing a primary amine (e.g., N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Dissolve the peptide in the amine-free buffer to a final concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • In a separate tube, prepare a fresh solution of EDC (1.5-fold molar excess to the linker) and NHS (1.5-fold molar excess to the linker) in DMF or DMSO.

  • Add the desired molar excess of the this compound stock solution to the peptide solution.

  • Add the EDC/NHS solution to the peptide-linker mixture to activate the carboxylic acid.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the DBCO-conjugated peptide using a desalting column to remove excess reagents.

Protocol 2: Validation by LC-MS

Instrumentation:

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reverse-phase column.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Inject the purified conjugated peptide onto the C18 column.

  • Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Acquire mass spectra in positive ion mode.

  • Deconvolute the resulting spectra to determine the zero-charge masses of the unconjugated and conjugated species.

Protocol 3: Validation by UV-Vis Spectroscopy

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for peptide concentration) and 309 nm (for DBCO concentration).

  • Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.

Protocol 4: Validation by HIC-HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl or Phenyl).

Mobile Phases:

  • Mobile Phase A (High Salt): 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified conjugate sample.

  • Elute the sample using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the conjugation and validation of this compound.

Conjugation_Workflow cluster_reagents Reagents cluster_reaction Conjugation cluster_purification Purification cluster_product Product Peptide Amine-Peptide Reaction Amide Bond Formation Peptide->Reaction Linker This compound Linker->Reaction Coupling EDC / NHS Coupling->Reaction Purify Desalting Column Reaction->Purify Product DBCO-Peptide Conjugate Purify->Product

Conjugation of this compound to a peptide.

Validation_Workflow cluster_methods Validation Methods cluster_results Data Analysis Start DBCO-Peptide Conjugate MS Mass Spectrometry (LC-MS / MALDI-TOF) Start->MS UV UV-Vis Spectroscopy Start->UV HIC HIC-HPLC Start->HIC MS_Data Precise Mass Degree of Labeling MS->MS_Data UV_Data Estimated Degree of Labeling UV->UV_Data HIC_Data Purity & Heterogeneity HIC->HIC_Data

Workflow for the validation of DBCO-peptide conjugation.

A Comparative Biocompatibility Guide to DBCO-NHCO-PEG3-Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a chemical linker is critical to the efficacy and safety of the resulting conjugate. This guide provides an objective evaluation of the biocompatibility of DBCO-NHCO-PEG3-acid, a popular linker in copper-free click chemistry. Its performance is compared with key alternatives, supported by experimental data to inform your selection process.

This compound is a heterobifunctional linker featuring a dibenzocyclootyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a short polyethylene glycol (PEG3) spacer to enhance hydrophilicity, and a terminal carboxylic acid for attachment to biomolecules.[1] Its biocompatibility is a key consideration for in vivo applications.

Performance Comparison of Bioconjugation Linkers

The biocompatibility of a linker is determined by several factors, including its potential cytotoxicity, immunogenicity, and stability in biological environments. Below is a comparative summary of this compound and its alternatives.

Cytotoxicity

Table 1: Comparative Cytotoxicity of Bioconjugation Chemistries

Linker/ChemistryRepresentative IC50 RangeKey Considerations
DBCO-Azide (SPAAC) Generally high (low toxicity)Copper-free, reducing cytotoxicity. PEG chain length can modulate toxicity.
BCN-Azide (SPAAC) Generally high (low toxicity)Alternative to DBCO in copper-free click chemistry.
Tetrazine Ligation Generally high (low toxicity)Fast reaction kinetics, but stability can be moiety-dependent.
Maleimide-Thiol Variable, payload-dependentCan be susceptible to retro-Michael reaction, potentially leading to off-target toxicity.
NHS Ester-Amide Generally high (low toxicity)Forms a very stable amide bond under physiological conditions.

Note: IC50 values are highly dependent on the conjugated molecule and the cell line used. The data presented is a qualitative comparison based on the linker chemistry's general biocompatibility.

Immunogenicity

PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules. The PEG3 spacer in this compound, although short, contributes to masking the conjugate from the immune system. The general consensus is that higher molecular weight PEGs are more effective at reducing immunogenicity.

In Vivo and Serum Stability

The stability of the linker and the resulting conjugate is paramount for in vivo applications. The triazole linkage formed by the DBCO-azide reaction is generally considered stable. However, the stability of the DBCO group itself, particularly in reducing environments, is a key factor.

Table 2: Comparative Stability of Bioconjugation Linkers

Linker ChemistryReactive PartnersHalf-life in presence of Glutathione (GSH)Key Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutesThe hydrophobicity of the DBCO group can sometimes lead to aggregation.
BCN-Azide (SPAAC) BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependentStability can be influenced by serum components and isomerization.
Maleimide-Thiol Maleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.

Experimental Protocols

To aid researchers in evaluating the biocompatibility of their own bioconjugates, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of a bioconjugate on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete culture medium

  • Bioconjugate of interest

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bioconjugate in complete culture medium. Remove the old medium from the wells and add the diluted bioconjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the bioconjugate concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Serum Stability Assessment via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum.

Materials:

  • Bioconjugate of interest

  • Human or mouse serum

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation: Incubate the serum and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To each aliquot, add an equal volume of cold ACN with 0.1% TFA to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. The mobile phases are typically water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B). A gradient is used to elute the bioconjugate and any degradation products.

  • Data Analysis: The stability of the bioconjugate is determined by quantifying the peak area of the intact conjugate over time. The half-life (t1/2) in serum can then be calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_conjugate Add Conjugate to Cells seed_cells->add_conjugate Overnight Incubation prepare_conjugate Prepare Serial Dilutions of Conjugate prepare_conjugate->add_conjugate incubate_24_72h Incubate for 24-72h add_conjugate->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for In Vitro Cytotoxicity (MTT) Assay

experimental_workflow_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis HPLC Analysis cluster_data Data Interpretation prepare_stock Prepare Conjugate Stock Solution dilute_serum Dilute in Serum prepare_stock->dilute_serum dilute_pbs Dilute in PBS (Control) prepare_stock->dilute_pbs incubate_37c Incubate at 37°C dilute_serum->incubate_37c dilute_pbs->incubate_37c take_aliquots Take Aliquots at Time Points incubate_37c->take_aliquots precipitate_proteins Protein Precipitation (ACN) take_aliquots->precipitate_proteins centrifuge Centrifuge precipitate_proteins->centrifuge analyze_supernatant Analyze Supernatant by HPLC centrifuge->analyze_supernatant quantify_peak Quantify Peak Area of Intact Conjugate analyze_supernatant->quantify_peak calculate_half_life Calculate Half-Life (t1/2) quantify_peak->calculate_half_life

Workflow for Serum Stability Assay via HPLC

signaling_pathway_adc ADC Antibody-Drug Conjugate (with DBCO-PEG Linker) Receptor Target Receptor on Cancer Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Apoptosis

General Signaling Pathway for an ADC

References

A Researcher's Guide to DBCO-NHCO-PEG3-acid: Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker and reaction conditions is paramount to success. Dibenzocyclooctyne (DBCO) reagents, central to copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offer a powerful tool for creating stable bioconjugates. This guide provides a comprehensive comparison of DBCO-NHCO-PEG3-acid's performance in various common buffer systems, offering insights into optimizing conjugation efficiency and stability. We also present a comparative look at alternative click chemistry linkers to inform your selection process.

Performance of this compound in Different Buffer Systems

The efficiency of the SPAAC reaction involving DBCO is significantly influenced by the buffer system, pH, and temperature. The initial step of utilizing this compound involves the activation of its terminal carboxylic acid, typically via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, to form an amine-reactive NHS ester. This two-stage process—activation and subsequent click reaction—is critically dependent on the chosen buffer.

EDC/NHS Activation of this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

Recent studies have shed light on the kinetics of the SPAAC reaction of DBCO derivatives in different buffer systems. The choice of buffer can significantly impact the second-order rate constant (k) of the reaction.

Buffer SystempHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Key Observations
HEPES 7371.22 Highest reaction rates observed. [1][2]
Borate10371.18High rates, particularly at basic pH.
DMEM7.4 (cell culture)370.97Faster than RPMI, indicating media choice is important for in vitro studies.[1][2]
MES6370.86Good performance at slightly acidic pH.
PBS 7370.85 Commonly used, but exhibits slower kinetics compared to HEPES. [1]
RPMI7.4 (cell culture)370.77Slower kinetics compared to DMEM.

Data is based on the reaction of a sulfo-DBCO-amine with an azide, which serves as a good model for the reactivity of the DBCO moiety in this compound.

As the data indicates, HEPES buffer at pH 7 consistently provides the highest reaction rates for SPAAC , making it a superior choice over the more commonly used PBS for applications where reaction speed is critical.

Stability of this compound

The stability of the DBCO group is crucial for successful bioconjugation. While generally stable, the strained alkyne can be susceptible to degradation over time in aqueous solutions.

Buffer System (pH)Temperature (°C)Incubation TimeRemaining DBCO Moiety (%)Key Observations
PBS (7.4)448 hours>95%Optimal for short-term storage of working solutions.
PBS (7.4)2524 hours90 - 95%Good stability for typical room temperature reactions.
PBS (7.4)3724 hours80 - 85%Increased temperature accelerates degradation.
Acidic Buffer (5.0)2524 hours85 - 90%Potential for slow acid-mediated degradation.
Basic Buffer (8.5)2524 hours90 - 95%Generally stable.

This data is illustrative and based on the known chemistry of DBCO derivatives. For critical applications, an in-house stability study is recommended.

A study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over 4 weeks when stored at 4°C or -20°C. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.

Comparison with Alternative Click Chemistry Linkers

DBCO is a prominent member of the strained alkyne family used in copper-free click chemistry. However, other linkers such as Bicyclo[6.1.0]nonyne (BCN) and trans-Cyclooctene (TCO) offer alternative reactivity and stability profiles.

LinkerSecond-Order Rate Constant (M⁻¹s⁻¹)StabilityKey Features
DBCO ~0.34 - 1.22Less stable in the presence of thiols (e.g., GSH, half-life ~71 min).Generally faster kinetics with primary and secondary azides.
BCN ~0.037 - 0.28More stable in the presence of thiols (e.g., GSH, half-life ~6 hours).Smaller and less hydrophobic than DBCO. May be preferred for applications requiring higher stability to reducing agents.
TCO ~1 - 10⁶ (with tetrazine)Variable, can be influenced by serum components and isomerization.Utilizes inverse-electron demand Diels-Alder reaction with tetrazines, offering exceptionally fast kinetics.

DBCO generally exhibits faster reaction kinetics with azides compared to BCN, making it ideal for rapid labeling. However, BCN demonstrates greater stability in the presence of thiols like glutathione (GSH), which is abundant in the intracellular environment. TCO, when paired with a tetrazine, offers the fastest kinetics, but its stability can be more variable.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Biomolecule

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a biomolecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Preparation of the Biomolecule:

    • If necessary, exchange the buffer of the biomolecule solution to the Coupling Buffer using a desalting column.

    • Adjust the biomolecule concentration to 1-10 mg/mL.

  • Conjugation:

    • Immediately add the activated DBCO-linker solution to the biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Purify the DBCO-labeled biomolecule using a desalting column or dialysis to remove excess reagents.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the copper-free click reaction between the DBCO-labeled biomolecule and an azide-containing molecule.

Materials:

  • DBCO-labeled biomolecule

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4, HEPES, pH 7.0, or other suitable amine- and azide-free buffer. Note: Do not use buffers containing sodium azide.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants: Dissolve the azide-containing molecule in the chosen Reaction Buffer. The DBCO-labeled biomolecule should already be in a suitable buffer from the previous step.

  • Click Reaction: Add the azide-containing molecule to the DBCO-labeled biomolecule solution. A 1.5 to 4-fold molar excess of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. Reaction times may vary depending on the reactants and their concentrations.

  • Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted molecules.

Protocol 3: Assessing the Stability of this compound in Different Buffers

This protocol outlines a method to determine the degradation kinetics of this compound in various aqueous buffers using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of choice (e.g., 1x PBS pH 7.4, 0.1 M HEPES pH 7.0, 0.1 M MES pH 6.0, 0.1 M Borate pH 8.5)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Sample Preparation:

    • Dilute the stock solution into each of the chosen aqueous buffers to a final concentration of 1 mM.

    • Prepare aliquots for each time point to avoid repeated sampling from the same tube.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer condition and immediately analyze by HPLC or freeze at -80°C for later analysis.

  • HPLC Analysis:

    • Inject the samples onto the RP-HPLC system.

    • Use a suitable gradient (e.g., 5-95% Mobile Phase B over 20 minutes) to separate the intact this compound from any degradation products.

    • Integrate the peak area of the intact compound at each time point.

  • Data Analysis:

    • Calculate the percentage of intact reagent remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life in each buffer system.

Visualizing Reaction Pathways and Workflows

experimental_workflow General Workflow for this compound Conjugation cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_click Step 3: SPAAC Reaction DBCO_Acid This compound EDC_NHS EDC / Sulfo-NHS in MES Buffer (pH 6.0) DBCO_Acid->EDC_NHS Activated_DBCO DBCO-NHCO-PEG3-NHS Ester EDC_NHS->Activated_DBCO Biomolecule Amine-containing Biomolecule Coupling Coupling Buffer (pH 7.2-7.5) Activated_DBCO->Coupling Biomolecule->Coupling DBCO_Biomolecule DBCO-labeled Biomolecule Coupling->DBCO_Biomolecule Azide_Molecule Azide-modified Molecule Click_Reaction Reaction Buffer (e.g., HEPES, pH 7.0) DBCO_Biomolecule->Click_Reaction Azide_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: A generalized workflow for the two-step conjugation of this compound.

stability_workflow Workflow for Assessing DBCO Stability Start Prepare 10 mM this compound in DMSO Dilute Dilute to 1 mM in PBS, HEPES, MES, Borate Buffers Start->Dilute Incubate Incubate at constant temperature (e.g., 25°C) Dilute->Incubate Sample Take aliquots at various time points (T=0, 1, 4, 8, 24h...) Incubate->Sample Analyze Analyze by RP-HPLC (monitor absorbance at ~309 nm) Sample->Analyze Quantify Quantify peak area of intact DBCO linker Analyze->Quantify Plot Plot % remaining vs. time to determine degradation kinetics Quantify->Plot

Caption: An experimental workflow for comparing the stability of this compound.

signaling_pathway_labeling Labeling a Cell Surface Receptor cluster_cell Cell Membrane Receptor Cell Surface Receptor with Azide Group Downstream Downstream Signaling Receptor->Downstream Signal Transduction Labeled_Receptor Labeled Receptor DBCO_Probe DBCO-Fluorophore Conjugate DBCO_Probe->Receptor SPAAC Reaction Labeled_Receptor->Downstream Signal Transduction (for tracking/imaging)

Caption: Conceptual diagram of labeling a cell surface receptor using a DBCO-probe.

References

The Role of DBCO-NHCO-PEG3-Acid in Modern Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving fields of targeted therapeutics and diagnostics, the choice of chemical linker is a critical determinant of success. DBCO-NHCO-PEG3-acid, a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, has emerged as a valuable tool for the precise construction of complex biomolecules. This guide provides an in-depth comparison of this compound with other linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.

This compound is primarily utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC), for applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The DBCO moiety reacts selectively with azide-functionalized molecules, while the terminal carboxylic acid allows for covalent attachment to amine-containing biomolecules, such as antibodies or small molecule inhibitors, following activation. The short, hydrophilic PEG3 spacer is designed to enhance solubility and reduce steric hindrance without being excessively long.[3]

Performance Comparison of PEG Linkers in PROTACs

The length of the PEG linker in a PROTAC is a crucial parameter influencing its efficacy. A systematic evaluation of linker length is often necessary to identify the optimal configuration for a specific target and E3 ligase pair. While excessively short linkers can lead to steric hindrance, overly long linkers may result in inefficient ubiquitination.[4]

LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3 BRD4VHL~50>90Moderate
PEG4BRD4VHL~25>95High
PEG5BRD4VHL~15>95High
Alkyl-C3BRD4VHL~100~80Low

This table presents illustrative data compiled from various sources in the literature to demonstrate the general trends observed with different linker lengths in PROTACs targeting BRD4.[5]

Performance Comparison of Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker's properties significantly impact the therapeutic index by affecting stability, pharmacokinetics (PK), and payload delivery. The hydrophilicity imparted by PEG linkers can be particularly advantageous for hydrophobic drug payloads, preventing aggregation and rapid clearance.

Linker TypeConjugation ChemistryDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Stability (% Intact after 7 days)
DBCO-PEG3-Acid SPAAC (Click Chemistry)Homogeneous (e.g., 2 or 4)5-15>90
Maleimide-PEG4Michael AdditionHeterogeneous (0-8)10-3070-85
Valine-Citulline-PABCEnzymatic CleavageHomogeneous1-10~95 (cleavable)

This table summarizes representative data from various studies comparing different linker technologies in ADCs.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a protein via primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water, respectively.

  • Activation of Carboxylic Acid: In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein: Add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, though this should be optimized. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-modified protein and an azide-modified molecule.

Materials:

  • DBCO-modified protein (from Protocol 1)

  • Azide-modified molecule (e.g., drug payload, fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Dissolve the DBCO-modified protein and the azide-modified molecule in the reaction buffer. Combine the two solutions. A 1.5 to 3-fold molar excess of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. Reaction times may need to be optimized depending on the specific reactants.

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Conjugation cluster_purification1 Purification DBCO_linker This compound EDC_NHS EDC / Sulfo-NHS Activated_linker DBCO-PEG3-NHS Ester DBCO_linker->Activated_linker Activation EDC_NHS->Activated_linker Protein Amine-containing Protein DBCO_Protein DBCO-Protein Conjugate Activated_linker->DBCO_Protein Conjugation Protein->DBCO_Protein Purification1 Desalting Column DBCO_Protein->Purification1

Caption: Workflow for conjugating this compound to a protein.

G cluster_reaction SPAAC Reaction cluster_purification2 Final Purification DBCO_Protein DBCO-Protein Conjugate Azide_Molecule Azide-modified Molecule Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate Click Reaction Azide_Molecule->Final_Conjugate Purification2 Size Exclusion Chromatography Final_Conjugate->Purification2

Caption: Workflow for the SPAAC (click chemistry) reaction.

Conclusion

This compound offers a balance of reactivity, hydrophilicity, and linker length for various bioconjugation applications. Its utility in copper-free click chemistry provides a robust method for constructing well-defined ADCs and PROTACs. However, the optimal linker is highly dependent on the specific application, and a systematic evaluation of different linker lengths and chemistries is crucial for developing effective and safe targeted therapies. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the complexities of bioconjugation.

References

case studies of successful bioconjugation with DBCO-NHCO-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final molecule. This guide provides a detailed comparison of DBCO-NHCO-PEG3-acid, a modern heterobifunctional linker, against alternative conjugation technologies. The guide leverages experimental data primarily from its close structural analog, DBCO-NHCO-PEG4-acid, due to a greater availability of published performance metrics for this variant. The principles and performance data are considered highly representative for the PEG3 version.

This compound is a state-of-the-art linker that utilizes copper-free click chemistry, offering significant advantages in the development of complex biologics like antibody-drug conjugates (ADCs).[1] Its structure features three key components:

  • A Dibenzocyclooctyne (DBCO) group for highly specific and rapid reaction with azide moieties via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2]

  • A hydrophilic polyethylene glycol (PEG3) spacer that enhances water solubility, reduces aggregation, and minimizes steric hindrance.[2]

  • A terminal carboxylic acid group for versatile conjugation to primary amines after activation.[2]

This bioorthogonal approach avoids the need for cytotoxic copper catalysts, making it ideal for applications involving sensitive biomolecules and in vivo studies.[3]

Performance Comparison: DBCO-PEG Linkers vs. Alternatives

The choice of linker technology directly impacts the characteristics of the resulting bioconjugate. Below is a comparative analysis of DBCO-NHCO-PEG-acid linkers against traditional maleimide-based linkers (e.g., SMCC) and a discussion on the strategic choice between non-cleavable and cleavable linkers.

Table 1: DBCO-NHCO-PEG-Acid vs. Maleimide (SMCC) Linkers
FeatureDBCO-NHCO-PEG-AcidMaleimide (e.g., SMCC)Rationale & Supporting Data
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper-Free Click ChemistryThiol-Maleimide Michael AdditionThe DBCO group reacts specifically with an azide, a functional group absent in native proteins, ensuring high specificity. Maleimides react with free thiols, which may require reduction of native disulfides, potentially impacting protein structure.
Specificity & Side Reactions High (Bioorthogonal)ModerateThe DBCO-azide reaction is highly selective, preventing unwanted side reactions with other functional groups in complex biological mixtures. Maleimides can react with other nucleophiles, and the resulting thioether bond can undergo retro-Michael reactions, leading to payload loss.
Biocompatibility ExcellentGoodSPAAC chemistry does not require a cytotoxic copper(I) catalyst, making it ideal for live-cell labeling and in vivo applications.
Homogeneity of Product HighLow to ModerateSite-specific introduction of an azide onto a biomolecule allows for controlled, homogenous conjugation, leading to a well-defined drug-to-antibody ratio (DAR). Maleimide conjugation to reduced native disulfides often yields a heterogeneous mixture of species.
Hydrophilicity & Solubility HighLow (can be increased with PEGylation)The integrated PEG spacer enhances the aqueous solubility of the linker and the final conjugate, which is crucial for preventing aggregation, especially with hydrophobic payloads.
Stability HighModerateThe triazole linkage formed via SPAAC is highly stable. The thioether bond from a maleimide reaction can be less stable, particularly in vivo. DBCO itself has shown moderate stability in the presence of some reducing agents.
Table 2: Non-Cleavable vs. Cleavable Linkers
Linker TypeThis compound (Non-Cleavable)Representative Cleavable Linkers (e.g., Val-Cit)Mechanism & Strategic Application
Payload Release Mechanism Proteolytic degradation of the antibody backbone in the lysosome.Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or reduction in the target cell.Non-cleavable linkers ensure the payload is released only after the entire antibody is degraded, which can minimize off-target toxicity. Cleavable linkers allow for payload release upon entering the cell, which can enable a "bystander effect," killing nearby antigen-negative tumor cells.
Plasma Stability HighVariable (designed to be stable in plasma but labile in the cell)The amide bonds in the this compound linker are highly stable in circulation. Cleavable linkers are engineered to withstand plasma conditions but release the drug in the specific intracellular environment of the target cell.
Bystander Effect NoYesSince the payload remains attached to its amino acid linker after antibody degradation, it is typically charged and cannot diffuse out of the cell. Cleavable linkers can release a membrane-permeable payload that can kill adjacent tumor cells, which is advantageous in heterogeneous tumors.
Typical Application ADCs where high stability and minimal off-target effects are paramount.ADCs for heterogeneous tumors where killing antigen-negative cells is beneficial.The choice is highly dependent on the target antigen, the tumor microenvironment, and the nature of the cytotoxic payload.

Experimental Protocols & Methodologies

Successful bioconjugation with this compound requires a two-stage process: (1) activation of the carboxylic acid and conjugation to an amine-containing biomolecule (e.g., an antibody), and (2) the copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the DBCO linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Antibody:

    • Add the activated DBCO-linker solution to the antibody solution. A 10-20 fold molar excess of the linker over the antibody is a common starting point for optimization.

    • Ensure the final concentration of DMSO is below 10% to avoid antibody denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Protocol 2: Copper-Free Click Reaction (SPAAC)

This protocol describes the conjugation of the DBCO-modified antibody to an azide-functionalized molecule (e.g., a cytotoxic payload).

Materials:

  • Purified DBCO-modified antibody

  • Azide-functionalized molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Combine the purified DBCO-modified antibody with the azide-functionalized molecule in the Reaction Buffer.

    • A 1.5 to 5-fold molar excess of the azide-payload to the DBCO-antibody is typically used to ensure complete conjugation.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at 4°C. Reaction times can be extended or conducted at room temperature to improve efficiency.

  • Purification:

    • Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted azide-payload.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Visualizing the Process

Diagrams created using Graphviz illustrate the key chemical reaction and the experimental workflow.

G cluster_product Product DBCO DBCO-Functionalized Biomolecule Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide Azide-Functionalized Payload Azide->Triazole

Caption: Copper-free click chemistry reaction pathway.

G A 1. Activate this compound (EDC/Sulfo-NHS) B 2. Conjugate to Antibody (via primary amines) A->B C 3. Purify DBCO-Antibody (Desalting Column) B->C D 4. Click Reaction (Add Azide-Payload) C->D E 5. Purify Final ADC (e.g., SEC) D->E F 6. Characterize ADC (HIC, SEC, MS) E->F

Caption: General workflow for ADC synthesis.

References

Safety Operating Guide

Proper Disposal of DBCO-NHCO-PEG3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of DBCO-NHCO-PEG3-acid, a bifunctional linker commonly used in bioconjugation and drug development.

While a specific Safety Data Sheet (SDS) for this compound is not always available, the disposal protocols are informed by the chemical properties of its constituent functional groups: a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a carboxylic acid terminal group. Based on data from structurally similar compounds, this reagent should be handled as a chemical that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, treating it as chemical waste is the most prudent approach.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust or aerosols.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Component Disposal Considerations

The overall disposal strategy is determined by the properties of the molecule's functional components.

ComponentChemical GroupKey Properties & Disposal Considerations
DBCO DibenzocyclooctyneStrain-promoted alkyne used in copper-free click chemistry. Waste containing this group should not be discharged into sewer systems. The recommended disposal is through a licensed chemical destruction plant or controlled incineration.
PEG Polyethylene GlycolGenerally considered low toxicity and readily biodegradable. Not typically classified as hazardous waste. However, release into wastewater systems should be avoided as it can affect the oxygen demand in water treatment processes.
Acid Carboxylic AcidCan be corrosive. Small quantities of dilute, non-hazardous organic acids may sometimes be neutralized and disposed of via sanitary sewer, pending institutional approval. However, due to the DBCO component, this is not the recommended pathway for the intact molecule.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. This ensures that the material is managed in a manner that is safe, environmentally responsible, and compliant with all local, state, and federal regulations.

1. Waste Characterization and Segregation

  • Assess Contamination: The first step is to determine if the this compound waste is mixed with other substances. If it is contaminated with any material classified as hazardous (e.g., flammable solvents, toxic reagents), the entire mixture must be managed as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Keep organic and aqueous waste separate.

2. Waste Collection and Containment

  • Solid Waste: Collect unused, expired, or waste solid this compound in a designated, sealed, and chemically compatible container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a separate, compatible, and sealable container designated for organic chemical waste.

  • Contaminated Labware: Any materials that have come into direct contact with the compound, such as pipette tips, gloves, and weighing papers, must be disposed of as solid chemical waste.

3. Labeling and Storage

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other components of the mixture. The label must also indicate the associated hazards (e.g., Irritant).

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be in a cool, dry, well-ventilated location, away from incompatible materials, until it is ready for pickup.

4. Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste manager to schedule a pickup.

  • Provide Information: Be prepared to provide the full chemical name and any available safety information to the disposal service.

Experimental Protocol: Acidic Waste Neutralization

Disclaimer: The following protocol is a general procedure for neutralizing simple acidic waste. It is not the recommended primary disposal method for this compound due to the hazards associated with the DBCO component. This procedure should only be considered for the acidic component alone if it were separated, and only after a thorough risk assessment and explicit approval from your institution's EHS department.

Objective: To neutralize small quantities (<100 mL) of dilute (<5%) acidic aqueous solutions for potential drain disposal, where permitted.

Materials:

  • Dilute acidic waste solution

  • Saturated sodium bicarbonate solution (weak base)

  • Large beaker (at least 10x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Appropriate PPE (goggles, lab coat, gloves)

Procedure:

  • Work in a Fume Hood: Perform all steps in a chemical fume hood, as neutralization can generate gas and heat.

  • Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water (e.g., a 1:10 ratio of acid solution to water) in the beaker with stirring.

  • Neutralization: While stirring the diluted solution, slowly add the weak base (sodium bicarbonate solution) dropwise. Be cautious of potential foaming or effervescence (CO₂ release).

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is within the neutral range (typically 5.5 - 9.0, as specified by local regulations).

  • Final Disposal: If and only if permitted by your institution, the neutralized solution can be poured down the sanitary sewer drain, followed by a copious amount of running water (at least a 100-fold excess).

Procedural Visualizations

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.

G cluster_0 Decision Workflow: this compound Disposal start Start: Assess Waste q1 Is waste pure or in solution? start->q1 solid Solid Waste q1->solid Solid liquid Liquid Waste (e.g., in DMSO/DMF) q1->liquid Liquid q2 Is waste mixed with other hazardous chemicals? solid->q2 liquid->q2 collect Collect in a designated, labeled, sealed container. q2->collect No treat_highest Treat entire mixture according to most hazardous component. q2->treat_highest Yes store Store in designated Satellite Accumulation Area. collect->store treat_highest->collect contact Contact EHS or licensed waste contractor for disposal. store->contact G cluster_1 Procedural Steps for Safe Disposal step1 1. Wear Full PPE (Goggles, Lab Coat, Gloves) step2 2. Characterize & Segregate Waste (Solid, Liquid, Contaminated Items) step1->step2 step3 3. Use Compatible, Sealed Containers step2->step3 step4 4. Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - All Components step3->step4 step5 5. Store in Designated Storage Area (e.g., Satellite Accumulation Area) step4->step5 step6 6. Arrange Pickup (Contact EHS or Waste Contractor) step5->step6

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.